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  • Product: (8-Bromooctyl)benzene
  • CAS: 54646-75-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (8-Bromooctyl)benzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Introduction (8-Bromooctyl)benzene is an organic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl ri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromooctyl)benzene is an organic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl ring connected to an eight-carbon alkyl chain with a terminal bromine atom, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structural information, and general experimental considerations for its characterization.

Chemical and Physical Properties

(8-Bromooctyl)benzene is typically a liquid at room temperature.[1] Key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 8-bromooctylbenzene[2]
CAS Number 54646-75-2[2]
Molecular Formula C₁₄H₂₁Br[2]
Synonyms Benzene, (8-bromooctyl)-; 1-Bromo-8-phenyloctane
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 269.22 g/mol [2]
Physical Form Liquid[1]
Purity (Typical) ≥95%[1]
Storage Temperature Inert atmosphere, room temperature[1]

Chemical Structure

The structure of (8-Bromooctyl)benzene consists of a benzene ring monosubstituted with an octyl chain that is terminally brominated. This bifunctional nature, with an aromatic ring at one end and a reactive alkyl halide at the other, makes it a useful building block in the synthesis of more complex molecules.

Table 3: Structural Identifiers
Identifier TypeIdentifier
SMILES C1=CC=C(C=C1)CCCCCCCCBr
InChI InChI=1S/C14H21Br/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2[2]
InChIKey XGBMCFCZEKCCDJ-UHFFFAOYSA-N[2]

Below is a diagram illustrating the key structural and property relationships of (8-Bromooctyl)benzene.

G substance { (8-Bromooctyl)benzene | C₁₄H₂₁Br } structure Structural Information SMILES: C1=CC=C(C=C1)CCCCCCCCBr InChI: 1S/C14H21Br/... InChIKey: XGBMCFCZEKCCDJ-... substance->structure is defined by properties Physicochemical Properties Molecular Weight: 269.22 g/mol Physical Form: Liquid Purity: ≥95% substance->properties exhibits spectroscopy Spectroscopic Characterization ¹H NMR ¹³C NMR Mass Spectrometry Infrared Spectroscopy structure->spectroscopy is confirmed by reactivity Chemical Reactivity Nucleophilic Substitution at C-Br Electrophilic Aromatic Substitution structure->reactivity determines applications Potential Applications Organic Synthesis Intermediate Pharmaceutical Development Materials Science reactivity->applications enables

Key aspects of (8-Bromooctyl)benzene.

Experimental Protocols

Synthesis

A plausible synthetic route to (8-Bromooctyl)benzene would involve the reaction of 1,8-dibromooctane with phenyllithium or a similar phenylating agent, or the radical bromination of octylbenzene. The purification of the final product would likely be achieved by fractional distillation under reduced pressure.

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of (8-Bromooctyl)benzene.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of 7.1-7.3 ppm. The aliphatic protons of the octyl chain would appear as a series of multiplets between approximately 1.2 and 2.6 ppm. The methylene protons adjacent to the bromine atom would be the most downfield of the aliphatic signals.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzene ring and the eight carbons of the alkyl chain. The carbon attached to the bromine atom would be shifted downfield compared to the other methylene carbons.

4.2.2 Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of (8-Bromooctyl)benzene. The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve cleavage of the C-Br bond and fragmentation of the alkyl chain.

4.2.3 Infrared (IR) Spectroscopy

The IR spectrum of (8-Bromooctyl)benzene would exhibit characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations below 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. A C-Br stretching absorption would be expected in the fingerprint region.

Safety and Handling

(8-Bromooctyl)benzene is associated with several hazard warnings. It is reported to be harmful if swallowed, in contact with skin, or if inhaled.[2] It is also indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

(8-Bromooctyl)benzene is a valuable chemical intermediate with a well-defined structure and predictable chemical properties. Its utility in organic synthesis stems from the presence of both an aromatic ring and a reactive alkyl bromide functionality. While specific, detailed experimental protocols for its synthesis and characterization are not widely published, its structure can be reliably confirmed using standard spectroscopic techniques. As with any chemical reagent, proper safety precautions should be observed during its handling and use.

References

Exploratory

(8-Bromooctyl)benzene: A Comprehensive Technical Guide

CAS Number: 54646-75-2 Abstract This technical guide provides an in-depth overview of (8-Bromooctyl)benzene, a versatile bifunctional organic compound utilized extensively by researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 54646-75-2

Abstract

This technical guide provides an in-depth overview of (8-Bromooctyl)benzene, a versatile bifunctional organic compound utilized extensively by researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and key chemical reactions. Furthermore, it presents detailed experimental protocols for its synthesis and subsequent transformations, including Grignard reactions, Williamson ether synthesis, and Suzuki cross-coupling. The guide incorporates structured data tables for quantitative analysis and utilizes Graphviz diagrams to visualize reaction pathways and experimental workflows, serving as a comprehensive resource for laboratory applications.

Introduction

(8-Bromooctyl)benzene, also known as 1-bromo-8-phenyloctane, is an organic compound featuring a phenyl group connected to an eight-carbon alkyl chain, which is terminated by a bromine atom.[1] This unique structure, possessing both a hydrophobic alkyl-aromatic tail and a reactive alkyl bromide functional group, makes it a valuable intermediate in a wide array of chemical syntheses. The long octyl chain imparts significant lipophilicity, a property often exploited in drug design to enhance membrane permeability and in materials science to modify surface properties.[1] The terminal bromine atom serves as a versatile handle for nucleophilic substitution and organometallic cross-coupling reactions, allowing for the facile introduction of the phenyloctyl moiety into more complex molecular architectures.[1]

This guide aims to consolidate the technical information available for (8-Bromooctyl)benzene, providing a practical resource for its application in research and development.

Physicochemical Properties

The key physical and chemical properties of (8-Bromooctyl)benzene are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 54646-75-2[1][2]
Molecular Formula C₁₄H₂₁Br[2][3]
Molecular Weight 269.22 g/mol [2][3]
Appearance Colorless liquid[1][4]
Boiling Point 331.3 °C at 760 mmHg 185-187 °C at 12 Torr[2][4]
Density 1.148 g/cm³ at 25 °C[2][4]
Refractive Index (n_D) 1.52[2]
Purity Typically ≥95%[5]
Storage Store at room temperature under an inert atmosphere.[5]
SMILES C1=CC=C(C=C1)CCCCCCCCBr[1]
InChIKey XGBMCFCZEKCCDJ-UHFFFAOYSA-N[5]

Synthesis of (8-Bromooctyl)benzene

(8-Bromooctyl)benzene can be reliably synthesized from its corresponding alcohol, 8-phenyloctan-1-ol, via nucleophilic substitution using a brominating agent such as phosphorus tribromide (PBr₃). This method is generally high-yielding and avoids the potential for carbocation rearrangements.

Synthesis of (8-Bromooctyl)benzene cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction Benzene Benzene Intermediate_1 4-Oxo-4-phenylbutanoic acid Benzene->Intermediate_1 1. AlCl₃ (Friedel-Crafts) Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Intermediate_1 Intermediate_2 4-Phenylbutanoic acid Intermediate_1->Intermediate_2 2. Zn(Hg), HCl (Clemmensen) Intermediate_3 8-Phenyloctanoic acid (via Arndt-Eistert homologation) Intermediate_2->Intermediate_3 3. Chain Extension Precursor 8-Phenyloctan-1-ol Intermediate_3->Precursor 4. LiAlH₄ or BH₃ Product (8-Bromooctyl)benzene Precursor->Product Pyridine, 0 °C to RT Reagent PBr₃ Reagent->Product

Caption: Synthetic pathway to (8-Bromooctyl)benzene.
Experimental Protocol: Synthesis from 8-Phenyloctan-1-ol

This protocol details the conversion of 8-phenyloctan-1-ol to (8-Bromooctyl)benzene using phosphorus tribromide.

Materials:

  • 8-Phenyloctan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous pyridine

  • Anhydrous diethyl ether (Et₂O)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 8-phenyloctan-1-ol (1.0 eq) in anhydrous diethyl ether. Add a small amount of anhydrous pyridine (approx. 0.1 eq) to the solution.

  • Addition of PBr₃: Cool the flask to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel to the stirred solution over 30 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 5% HCl solution, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure (8-Bromooctyl)benzene.

Reactivity and Key Experimental Protocols

The reactivity of (8-Bromooctyl)benzene is dominated by the C-Br bond, which readily participates in nucleophilic substitution (S_N2) and serves as a precursor for organometallic reagents. This dual functionality allows it to act as a versatile building block.

Key_Reactions cluster_reactions Key Transformations Start (8-Bromooctyl)benzene Grignard 8-Phenyloctylmagnesium bromide Start->Grignard 1. Mg, THF Ether Phenyloctyl Ether Derivative Start->Ether 2. R-O⁻Na⁺, DMF (Williamson Synthesis) Suzuki_Product Biaryl Derivative Start->Suzuki_Product 3. Ar-B(OH)₂, Pd catalyst, Base (Suzuki Coupling)

Caption: Major reaction pathways of (8-Bromooctyl)benzene.
Grignard Reagent Formation and Reaction

Formation of the Grignard reagent provides a potent carbon nucleophile for the formation of new carbon-carbon bonds.

Grignard_Workflow Start Setup Flame-Dried Glassware under N₂ Activate_Mg Activate Mg turnings with I₂ crystal Start->Activate_Mg Add_Solvent Add anhydrous THF Activate_Mg->Add_Solvent Initiate Add a small portion of (8-Bromooctyl)benzene solution Add_Solvent->Initiate Exotherm Observe exotherm/ color change Initiate->Exotherm Main_Addition Add remaining (8-Bromooctyl)benzene dropwise Exotherm->Main_Addition Initiation Confirmed Stir Stir at RT for 1-2h Main_Addition->Stir Grignard_Ready Grignard Reagent Ready Stir->Grignard_Ready Add_Electrophile Add Electrophile (e.g., Aldehyde) at 0 °C Grignard_Ready->Add_Electrophile Quench Quench with sat. NH₄Cl (aq) Add_Electrophile->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify

Caption: Experimental workflow for Grignard reaction.

Experimental Protocol:

  • Grignard Formation: Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried flask under an inert atmosphere. Add enough anhydrous THF to cover the magnesium. Add a small amount of a THF solution of (8-Bromooctyl)benzene (1.0 eq) to initiate the reaction. Once initiated (indicated by heat and disappearance of iodine color), add the remaining solution dropwise at a rate to maintain a gentle reflux. After addition, stir for 1-2 hours at room temperature.

  • Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C. Dropwise, add a solution of an electrophile (e.g., benzaldehyde, 0.9 eq) in anhydrous THF.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench by slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over MgSO₄, and concentrate. Purify the resulting alcohol by column chromatography.

Williamson Ether Synthesis

This classic S_N2 reaction is used to form ethers by reacting (8-Bromooctyl)benzene with an alkoxide.

Experimental Protocol:

  • Alkoxide Formation: In a round-bottom flask, dissolve an alcohol (R-OH, 1.0 eq) in a suitable anhydrous solvent like DMF or THF. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

  • Reaction: Add (8-Bromooctyl)benzene (1.05 eq) to the alkoxide solution. Heat the reaction mixture (typically 60-80 °C) and stir for 4-12 hours until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting ether by column chromatography.

Suzuki Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between the phenyloctyl group and various aryl or vinyl partners.

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add the aryl boronic acid (Ar-B(OH)₂, 1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Addition of Reagents: Evacuate and backfill the flask with an inert gas (Ar or N₂). Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water). Finally, add (8-Bromooctyl)benzene (1.0 eq) via syringe.

  • Reaction: Heat the mixture (typically 80-100 °C) under an inert atmosphere for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the biaryl product.

Applications in Research and Development

(8-Bromooctyl)benzene is a key intermediate in several scientific fields:

  • Pharmaceuticals and Drug Development: The long, lipophilic phenyloctyl chain can be incorporated into bioactive molecules to improve their pharmacokinetic properties, such as membrane permeability and solubility in lipids. The reactive bromide allows for its attachment to a parent drug molecule or pharmacophore.

  • Materials Science: It serves as a precursor for synthesizing surfactants, polymer modifiers, and specialty coatings.[1] The hydrophobic chain and aromatic group are crucial for controlling surface properties and the structural performance of materials. For instance, it has been used as a solvent to control the self-assembly of molecules on graphite surfaces.

  • Organic Synthesis: As demonstrated, it is a versatile building block for creating more complex molecules. Its ability to undergo a variety of transformations makes it a valuable starting material for multi-step syntheses of tailored chemical structures.[1]

Safety Information

(8-Bromooctyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).[5]

  • Precautionary Statements: P201, P261, P280, P301+P310, P302+P352, P304+P340.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

(8-Bromooctyl)benzene is a highly adaptable and valuable chemical intermediate. Its bifunctional nature, combining a lipophilic tail with a reactive bromide, provides chemists with a powerful tool for applications ranging from medicinal chemistry to materials science. The reliable protocols for its synthesis and subsequent reactions, as detailed in this guide, underscore its utility as a foundational building block for complex molecular design.

References

Foundational

An In-depth Technical Guide to the Synthesis of (8-Bromooctyl)benzene from Benzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a multi-step synthesis of (8-bromooctyl)benzene, a valuable bifunctional building block in organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis of (8-bromooctyl)benzene, a valuable bifunctional building block in organic synthesis, starting from the fundamental aromatic hydrocarbon, benzene. The synthetic strategy involves a four-step sequence: Friedel-Crafts acylation, Wolff-Kishner reduction, reduction of a carboxylic acid, and a terminal bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of (8-bromooctyl)benzene from benzene is a versatile route for introducing a C8-linker with a reactive bromide functionality onto a phenyl group. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and materials science applications where a long, flexible chain connected to an aromatic core is required.[1] The overall synthetic transformation is depicted below:

Synthesis_Pathway Benzene Benzene Intermediate1 8-Oxo-8-phenyloctanoic acid Benzene->Intermediate1 1. Friedel-Crafts Acylation Intermediate2 8-Phenyloctanoic acid Intermediate1->Intermediate2 2. Wolff-Kishner Reduction Intermediate3 8-Phenyloctan-1-ol Intermediate2->Intermediate3 3. Carboxylic Acid Reduction FinalProduct (8-Bromooctyl)benzene Intermediate3->FinalProduct 4. Bromination

Figure 1: Overall synthetic workflow for the preparation of (8-Bromooctyl)benzene from benzene.

Step 1: Friedel-Crafts Acylation of Benzene

The initial step involves the introduction of an eight-carbon chain onto the benzene ring via a Friedel-Crafts acylation reaction.[2][3][4] This is achieved by reacting benzene with suberoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms 8-oxo-8-phenyloctanoic acid.

Experimental Protocol:

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl is charged with anhydrous aluminum chloride (2.2 eq.) and anhydrous benzene (10 eq.) under a nitrogen atmosphere. The mixture is cooled to 0-5 °C in an ice bath. A solution of suberoyl chloride (1.0 eq.) in anhydrous benzene (2 eq.) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 8-oxo-8-phenyloctanoic acid, which can be purified by recrystallization.

Step 2: Wolff-Kishner Reduction of 8-Oxo-8-phenyloctanoic acid

The carbonyl group of the keto-acid intermediate is reduced to a methylene group using the Wolff-Kishner reduction.[5][6] This reaction is performed under basic conditions, which is compatible with the carboxylic acid functionality (which will be deprotonated to the carboxylate).

Experimental Protocol:

To a round-bottom flask equipped with a reflux condenser, 8-oxo-8-phenyloctanoic acid (1.0 eq.), diethylene glycol, and hydrazine hydrate (4.0 eq.) are added. The mixture is heated to 130-140 °C for 1.5 hours. After cooling, potassium hydroxide pellets (4.0 eq.) are added, and the mixture is heated to 190-200 °C for 4 hours, during which water and excess hydrazine are distilled off. The reaction mixture is then cooled to room temperature and acidified with 6M hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried. The crude 8-phenyloctanoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 3: Reduction of 8-Phenyloctanoic Acid

The carboxylic acid group of 8-phenyloctanoic acid is reduced to a primary alcohol, 8-phenyloctan-1-ol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][7]

Experimental Protocol:

A solution of 8-phenyloctanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion of the reaction, the mixture is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford 8-phenyloctan-1-ol as an oil, which can be purified by vacuum distillation. A similar reduction of phenylacetic acid has been reported to proceed in high yield.[8]

Step 4: Bromination of 8-Phenyloctan-1-ol

The final step is the conversion of the terminal alcohol group of 8-phenyloctan-1-ol to a bromide, yielding the target compound, (8-bromooctyl)benzene. This can be effectively achieved using the Appel reaction conditions with carbon tetrabromide and triphenylphosphine.

Experimental Protocol:

To a solution of 8-phenyloctan-1-ol (1.0 eq.) and carbon tetrabromide (1.1 eq.) in dichloromethane at 0 °C is added triphenylphosphine (1.1 eq.) portionwise. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure. The residue is triturated with petroleum ether, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated, and the crude (8-bromooctyl)benzene is purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of (8-bromooctyl)benzene.

Table 1: Physical and Chemical Properties of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
BenzeneC₆H₆78.11Colorless liquid5.580.1
8-Oxo-8-phenyloctanoic acidC₁₄H₁₈O₃234.29Solid63-65-
8-Phenyloctanoic acidC₁₄H₂₀O₂220.31Crystalline solid45-47-
8-Phenyloctan-1-olC₁₄H₂₂O206.32Colorless oil-175-177 (10 mmHg)
(8-Bromooctyl)benzeneC₁₄H₂₁Br269.22Colorless to pale yellow liquid-155-157 (2 mmHg)

Table 2: Summary of Reaction Steps and Typical Yields

StepReactionReactantsReagentsProductTypical Yield (%)
1Friedel-Crafts AcylationBenzene, Suberoyl chlorideAlCl₃8-Oxo-8-phenyloctanoic acid70-80
2Wolff-Kishner Reduction8-Oxo-8-phenyloctanoic acidHydrazine hydrate, KOH8-Phenyloctanoic acid85-95
3Carboxylic Acid Reduction8-Phenyloctanoic acidLiAlH₄8-Phenyloctan-1-ol80-90
4Bromination8-Phenyloctan-1-olCBr₄, PPh₃(8-Bromooctyl)benzene80-90

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction cluster_step3 Step 3: Carboxylic Acid Reduction cluster_step4 Step 4: Bromination S1_Reactants Benzene + Suberoyl Chloride S1_Reaction Reaction with AlCl₃ S1_Reactants->S1_Reaction S1_Workup Aqueous Workup S1_Reaction->S1_Workup S1_Purification Recrystallization S1_Workup->S1_Purification S1_Product 8-Oxo-8-phenyloctanoic acid S1_Purification->S1_Product S2_Reaction Reaction with N₂H₄, KOH S1_Product->S2_Reaction S2_Workup Acidification S2_Reaction->S2_Workup S2_Purification Recrystallization S2_Workup->S2_Purification S2_Product 8-Phenyloctanoic acid S2_Purification->S2_Product S3_Reaction Reduction with LiAlH₄ S2_Product->S3_Reaction S3_Workup Quenching and Filtration S3_Reaction->S3_Workup S3_Purification Vacuum Distillation S3_Workup->S3_Purification S3_Product 8-Phenyloctan-1-ol S3_Purification->S3_Product S4_Reaction Reaction with CBr₄, PPh₃ S3_Product->S4_Reaction S4_Workup Filtration and Concentration S4_Reaction->S4_Workup S4_Purification Column Chromatography S4_Workup->S4_Purification S4_Product (8-Bromooctyl)benzene S4_Purification->S4_Product

Figure 2: Detailed experimental workflow for the synthesis of (8-Bromooctyl)benzene.

References

Exploratory

An In-depth Technical Guide to (8-Bromooctyl)benzene for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and spectroscopic properties of (8-Bromooctyl)benzene, including its applications in organic synthesis and drug discovery, with a focus on its role in the development...

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physical, chemical, and spectroscopic properties of (8-Bromooctyl)benzene, including its applications in organic synthesis and drug discovery, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

(8-Bromooctyl)benzene is a bifunctional organic compound featuring a phenyl group at one end of an eight-carbon alkyl chain and a bromine atom at the other. This structure makes it a valuable intermediate in organic synthesis, allowing for the introduction of a long, lipophilic spacer with a reactive handle for further functionalization. Its utility is particularly notable in the fields of material science and medicinal chemistry, where the precise control of molecular architecture is paramount. In recent years, (8-Bromooctyl)benzene and similar long-chain alkyl halides have gained prominence as precursors for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery. This guide provides a comprehensive overview of the core properties of (8-Bromooctyl)benzene, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in the context of PROTACs and the ubiquitin-proteasome system.

Physical and Chemical Properties

(8-Bromooctyl)benzene is a clear, colorless to light yellow liquid at room temperature.[1] It is characterized by its hydrophobic nature, rendering it insoluble in water but soluble in a variety of organic solvents.[1] The presence of the terminal bromine atom imparts a degree of reactivity, making it susceptible to nucleophilic substitution and cross-coupling reactions.[1]

Table 1: Physical and Chemical Properties of (8-Bromooctyl)benzene

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁Br[2][3]
Molecular Weight 269.22 g/mol [2][3]
CAS Number 54646-75-2[2][3]
Appearance Clear colorless to light yellow liquid[1]
Purity ≥95% to ≥97% (commercially available)[3][4]
Boiling Point Not definitively reported; predicted to be high due to molecular weight. For a related compound, (1-Bromoethyl)benzene, the boiling point is 94 °C at 16 mmHg.[5]
Melting Point Not available (liquid at room temperature).
Density For a related compound, (1-Bromoethyl)benzene, the density is 1.356 g/mL at 25 °C.[5]
Refractive Index For a related compound, (1-Bromoethyl)benzene, the refractive index is n20/D 1.56.[5]
Solubility Insoluble in water; soluble in organic solvents.[1]
Storage Temperature Room temperature, under an inert atmosphere.[4]

Spectroscopic Properties

The structural features of (8-Bromooctyl)benzene can be readily confirmed by standard spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (8-Bromooctyl)benzene is characterized by signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the octyl chain.

  • Aromatic Protons (Ar-H): A multiplet in the range of δ 7.1-7.3 ppm is expected for the five protons on the monosubstituted benzene ring.

  • Benzylic Protons (-CH₂-Ar): A triplet at approximately δ 2.6 ppm corresponds to the two protons on the carbon atom directly attached to the benzene ring.

  • Alkyl Chain Protons (-CH₂-): A series of multiplets between δ 1.2 and 1.9 ppm are attributed to the twelve protons of the six methylene groups in the octyl chain.

  • Brominated Methylene Protons (-CH₂-Br): A triplet around δ 3.4 ppm is characteristic of the two protons on the carbon atom bonded to the bromine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

  • Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the δ 125-143 ppm region. The carbon atom attached to the alkyl chain (ipso-carbon) will have a distinct chemical shift.

  • Alkyl Chain Carbons: A series of signals in the δ 28-36 ppm range correspond to the methylene carbons of the octyl chain.

  • Brominated Methylene Carbon (-CH₂-Br): The carbon atom directly bonded to the bromine is expected to resonate at approximately δ 34 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (8-Bromooctyl)benzene displays characteristic absorption bands for its functional groups.

  • Aromatic C-H Stretch: A sharp peak just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) is indicative of the C-H bonds on the benzene ring.[6]

  • Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the octyl chain.[6]

  • Aromatic C=C Stretch: One or more sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the benzene ring.[6]

  • C-Br Stretch: A peak in the fingerprint region, typically between 500 and 600 cm⁻¹, can be attributed to the carbon-bromine bond stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of (8-Bromooctyl)benzene would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of a bromine radical (•Br) and cleavage of the alkyl chain. A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a hallmark of compounds containing a benzyl group.

Experimental Protocols

Synthesis of (8-Bromooctyl)benzene from 8-Phenyloctan-1-ol

A common and straightforward method for the synthesis of (8-Bromooctyl)benzene is the bromination of the corresponding alcohol, 8-phenyloctan-1-ol.

Materials:

  • 8-Phenyloctan-1-ol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure (using CBr₄/PPh₃):

  • Dissolve 8-phenyloctan-1-ol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford (8-Bromooctyl)benzene as a colorless oil.

Synthesis_from_Alcohol 8-Phenyloctan-1-ol 8-Phenyloctan-1-ol Reagents CBr₄, PPh₃ DCM, 0 °C to rt 8-Phenyloctan-1-ol->Reagents Product (8-Bromooctyl)benzene Reagents->Product caption Synthesis of (8-Bromooctyl)benzene from 8-Phenyloctan-1-ol.

Synthesis of (8-Bromooctyl)benzene from 8-Phenyloctan-1-ol.
General Protocol for Nucleophilic Substitution

The terminal bromine atom of (8-Bromooctyl)benzene is a good leaving group, making it amenable to nucleophilic substitution reactions to introduce a variety of functional groups.

Example: Synthesis of an Azide Derivative

Materials:

  • (8-Bromooctyl)benzene

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (8-Bromooctyl)benzene (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the azide-terminated product.

Application in Drug Development: PROTACs

A significant application of (8-Bromooctyl)benzene is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[][8] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[10][11]

The linker plays a crucial role in the efficacy of a PROTAC, as its length and composition determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[9][12] Alkyl chains, often derived from precursors like (8-Bromooctyl)benzene, are commonly used as linkers due to their synthetic accessibility and ability to provide the necessary flexibility and length to span the distance between the two proteins.[][9]

The Ubiquitin-Proteasome System (UPS)

The UPS is a major cellular pathway for the degradation of intracellular proteins.[13][14] It involves a cascade of enzymatic reactions that covalently attach a small protein called ubiquitin to the target protein.[15] This polyubiquitination serves as a signal for the 26S proteasome, a large protein complex, to recognize and degrade the tagged protein.[16]

Ubiquitin_Proteasome_System cluster_Ubiquitination Ubiquitination Cascade E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 E3 E3 (Ubiquitin ligase) E2->E3 Target Target Protein E3->Target Ub Ubiquitin Ub->E1 ATP PolyUb_Target Polyubiquitinated Target Protein Target->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides caption The Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome System (UPS).
PROTAC Mechanism of Action and the Role of the Linker

PROTACs co-opt the UPS to achieve targeted protein degradation. The linker, which can be synthesized from (8-Bromooctyl)benzene, is a critical component that enables the formation of a productive ternary complex.

PROTAC_Mechanism cluster_PROTAC PROTAC-mediated Protein Degradation PROTAC PROTAC Warhead Warhead E3_Ligand E3 Ligase Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Linker Linker (e.g., from (8-Bromooctyl)benzene) Warhead->Linker Linker->E3_Ligand POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation caption PROTAC Mechanism of Action.

References

Foundational

(8-Bromooctyl)benzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals (8-Bromooctyl)benzene is a brominated alkylbenzene compound utilized as a versatile intermediate in various fields of chemical synthesis, including pharmace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(8-Bromooctyl)benzene is a brominated alkylbenzene compound utilized as a versatile intermediate in various fields of chemical synthesis, including pharmaceuticals and material science.[1] Its bifunctional nature, possessing both a reactive bromine atom and a stable phenyl group connected by a flexible octyl chain, allows for a wide range of chemical modifications.

The terminal bromine atom serves as a key functional group for nucleophilic substitution and cross-coupling reactions.[1] The long alkyl chain imparts lipophilicity, which can be advantageous in pharmaceutical applications for improving membrane permeability and binding interactions of bioactive molecules.[1] In material science, the hydrophobic octyl chain and the aromatic ring contribute to the synthesis of surfactants, polymer modifiers, and specialty coatings.[1]

Chemical Properties and Structure

The fundamental properties of (8-Bromooctyl)benzene are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₁BrPubChem[2], Santa Cruz Biotechnology[3]
Molecular Weight 269.22 g/mol PubChem[2], Sigma-Aldrich
CAS Number 54646-75-2PubChem[2], Sigma-Aldrich
Synonyms 1-Bromo-8-phenyloctane, 8-phenyloctyl bromideSanta Cruz Biotechnology[3], PubChem[2]
Physical Form LiquidSigma-Aldrich
Purity ≥95-97% (typical)Sigma-Aldrich, Santa Cruz Biotechnology[3]

Chemical Structure

The logical structure of (8-Bromooctyl)benzene consists of a benzene ring connected to an eight-carbon alkyl chain, which is terminated by a bromine atom.

Caption: Chemical structure of (8-Bromooctyl)benzene.

Note: As this document provides information on a specific chemical compound, detailed experimental protocols and signaling pathways are not applicable. The provided information is based on publicly available chemical data.

References

Exploratory

Spectroscopic Profile of (8-Bromooctyl)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (8-bromooctyl)benzene, a key intermediate in various fields of chemical synthesis. The document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (8-bromooctyl)benzene, a key intermediate in various fields of chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for obtaining such data are also described.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for (8-bromooctyl)benzene. These predictions are based on established principles of spectroscopy and typical values for the constituent functional groups.

Table 1: Predicted ¹H NMR Data for (8-Bromooctyl)benzene (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29t, J = 7.6 Hz2HAr-H (meta)
7.20d, J = 7.6 Hz2HAr-H (ortho)
7.16t, J = 7.3 Hz1HAr-H (para)
3.41t, J = 6.9 Hz2H-CH₂-Br
2.61t, J = 7.8 Hz2HAr-CH₂-
1.85p, J = 7.2 Hz2H-CH₂-CH₂Br
1.60p, J = 7.7 Hz2HAr-CH₂-CH₂-
1.43 - 1.25m8H-(CH₂)₄-

Table 2: Predicted ¹³C NMR Data for (8-Bromooctyl)benzene (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
142.8Ar-C (quaternary)
128.4Ar-CH (ortho)
128.2Ar-CH (meta)
125.6Ar-CH (para)
35.9Ar-CH₂-
33.9-CH₂-Br
32.8-CH₂-CH₂Br
31.4Ar-CH₂-CH₂-
29.4-(CH₂)₄-
29.2-(CH₂)₄-
28.7-(CH₂)₄-
28.1-(CH₂)₄-

Table 3: Predicted IR Spectroscopy Data for (8-Bromooctyl)benzene

Wavenumber (cm⁻¹)IntensityAssignment
3085, 3062, 3028MediumAromatic C-H stretch
2925, 2854StrongAliphatic C-H stretch
1604, 1496, 1454Medium to WeakAromatic C=C skeletal vibrations
748, 698StrongC-H out-of-plane bend (monosubstituted benzene)
650-550MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data for (8-Bromooctyl)benzene (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
270/26815[M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br)
1895[M - Br]⁺
10520[C₈H₉]⁺
91100[C₇H₇]⁺ (Tropylium ion)
7715[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of (8-bromooctyl)benzene.

Synthesis of (8-Bromooctyl)benzene

A plausible synthetic route to (8-bromooctyl)benzene involves the reaction of 1-phenyl-1-octanol with hydrobromic acid.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1-octanol and an excess of concentrated hydrobromic acid (48%).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (8-bromooctyl)benzene.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of (8-bromooctyl)benzene in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the frequency domain spectrum. Phase and baseline correct the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: As (8-bromooctyl)benzene is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of (8-bromooctyl)benzene in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction into the ion source.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (8-bromooctyl)benzene.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of (8-Bromooctyl)benzene cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of (8-Bromooctyl)benzene Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmation of (8-Bromooctyl)benzene Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

Conclusion

The predicted spectroscopic data and outlined experimental protocols provide a robust framework for the identification and characterization of (8-bromooctyl)benzene. The ¹H and ¹³C NMR spectra are expected to clearly show the distinct signals for the aromatic and aliphatic protons and carbons. The IR spectrum should confirm the presence of the benzene ring and the C-Br bond. Finally, mass spectrometry will determine the molecular weight and provide characteristic fragmentation patterns, including the isotopic signature of bromine, confirming the elemental composition. Together, these techniques offer a powerful and complementary approach for the unambiguous structural elucidation of (8-bromooctyl)benzene.

Foundational

An In-depth Technical Guide to the Solubility of (8-Bromooctyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of (8-Bromooctyl)benzene, a key intermediate in various synthetic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (8-Bromooctyl)benzene, a key intermediate in various synthetic applications. Due to the absence of publicly available quantitative solubility data, this guide offers a qualitative assessment based on the compound's chemical properties and provides a detailed experimental protocol for its precise determination.

Introduction to (8-Bromooctyl)benzene

(8-Bromooctyl)benzene is an organic compound featuring a benzene ring attached to an eight-carbon alkyl chain with a terminal bromine atom. Its molecular structure imparts a predominantly nonpolar and hydrophobic character, making it generally insoluble in water but soluble in a range of organic solvents.[1] The presence of the bromine atom and the phenyl group also contributes to its reactivity and potential for further chemical modifications, rendering it a valuable building block in organic synthesis.[1][2]

Chemical Structure:

Key Properties:

  • Molecular Formula: C₁₄H₂₁Br[3]

  • Molecular Weight: 269.22 g/mol [3]

  • Appearance: Liquid at room temperature[4]

  • General Solubility: Hydrophobic, soluble in organic media[1][2]

Qualitative Solubility of (8-Bromooctyl)benzene

For a more precise understanding, the solubility of bromobenzene, a structurally related but smaller molecule, can be considered as a preliminary indicator. Bromobenzene is reported to be soluble to miscible with many common organic solvents.[5][6][7] It is expected that (8-Bromooctyl)benzene will exhibit similar behavior, although the larger alkyl chain may enhance its solubility in very nonpolar solvents like hexane, while potentially slightly decreasing it in more polar solvents compared to bromobenzene.

Below is a qualitative summary of the expected solubility of (8-Bromooctyl)benzene in a range of common organic solvents.

Solvent NameChemical FormulaPolarityExpected Solubility of (8-Bromooctyl)benzeneRationale
Nonpolar Solvents
HexaneC₆H₁₄NonpolarHighly Soluble / MiscibleThe nonpolar octyl chain of (8-Bromooctyl)benzene has strong van der Waals interactions with the nonpolar hexane molecules.
TolueneC₇H₈NonpolarHighly Soluble / MiscibleThe benzene ring in toluene interacts favorably with the phenyl group of (8-Bromooctyl)benzene through π-π stacking, and the nonpolar nature of both molecules promotes mixing.
Halogenated Solvents
Dichloromethane (DCM)CH₂Cl₂Polar AproticHighly Soluble / MiscibleDichloromethane is a good solvent for a wide range of organic compounds and is expected to readily dissolve the nonpolar structure of (8-Bromooctyl)benzene.
ChloroformCHCl₃Polar AproticHighly Soluble / MiscibleSimilar to dichloromethane, chloroform is an excellent solvent for nonpolar to moderately polar organic molecules.
Ethers
Diethyl Ether(C₂H₅)₂OModerately PolarSoluble / MiscibleThe overall nonpolar character of diethyl ether makes it a suitable solvent for the hydrophobic (8-Bromooctyl)benzene.
Ketones
Acetone(CH₃)₂COPolar AproticSolubleAcetone's polarity is higher, but it is still capable of dissolving many nonpolar organic compounds. Complete miscibility may not be guaranteed without experimental verification.
Alcohols
EthanolC₂H₅OHPolar ProticModerately Soluble to SolubleThe polarity of ethanol and its hydrogen-bonding capability may limit the solubility of the highly nonpolar (8-Bromooctyl)benzene.
MethanolCH₃OHPolar ProticSparingly Soluble to Moderately SolubleAs the most polar solvent in this list, methanol is expected to have the lowest solvating power for the nonpolar (8-Bromooctyl)benzene.

Note: The terms "Highly Soluble / Miscible," "Soluble," "Moderately Soluble," and "Sparingly Soluble" are qualitative descriptors. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the solubility of (8-Bromooctyl)benzene in a specific organic solvent at a given temperature.

Materials:

  • (8-Bromooctyl)benzene (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of (8-Bromooctyl)benzene to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that a solid or liquid phase of the solute remains after equilibration.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid aspirating any undissolved solute, it is advisable to take the sample from the middle of the solution.

  • Filtration: Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining residue of (8-Bromooctyl)benzene.

    • Spectroscopic/Chromatographic Method: Dilute the filtered sample to a known volume with the solvent. Prepare a series of standard solutions of (8-Bromooctyl)benzene of known concentrations. Analyze the standards and the sample using a suitable analytical technique (e.g., UV-Vis, HPLC, or GC) and determine the concentration of the sample from a calibration curve.

  • Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L). Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_result Result start Start add_excess Add excess (8-Bromooctyl)benzene to a known volume of solvent start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate at constant temperature (24-72 hours) seal_vial->agitate settle Allow undissolved solute to settle (≥ 24 hours) agitate->settle sample Withdraw supernatant settle->sample filter_sample Filter the sample sample->filter_sample quantify Quantify the concentration (Gravimetric, HPLC, GC, etc.) filter_sample->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of (8-Bromooctyl)benzene.

Conclusion

(8-Bromooctyl)benzene is a hydrophobic molecule with expected good solubility in a variety of nonpolar and moderately polar organic solvents. While quantitative data is not currently published, this guide provides a qualitative framework for solvent selection and a detailed experimental protocol for the precise determination of its solubility. For critical applications in research and development, it is imperative to perform these experimental measurements to ensure accurate and reliable results.

References

Exploratory

Preliminary Investigation of (8-Bromooctyl)benzene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (8-Bromooctyl)benzene (CAS No. 54646-75-2) is a versatile bifunctional organic molecule that serves as a valuable intermediate in a wide array...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromooctyl)benzene (CAS No. 54646-75-2) is a versatile bifunctional organic molecule that serves as a valuable intermediate in a wide array of synthetic applications. Its structure, comprising a terminal primary bromide on an eight-carbon chain attached to a phenyl group, allows for a diverse range of chemical transformations. The long alkyl chain imparts significant lipophilicity, a desirable characteristic for modulating the pharmacokinetic properties of drug candidates, while the reactive bromine atom provides a handle for nucleophilic substitution, organometallic reactions, and cross-coupling.[1] This guide provides a preliminary investigation into the reactivity of (8-Bromooctyl)benzene, complete with quantitative data summaries and detailed experimental protocols for key transformations relevant to pharmaceutical and materials science research.

Core Reactivity Profile

The reactivity of (8-Bromooctyl)benzene is dominated by the primary alkyl bromide moiety, making it an excellent substrate for S(_N)2 reactions with a variety of nucleophiles. The steric accessibility of the carbon-bromine bond minimizes competing elimination reactions, which are often a concern with more hindered alkyl halides. Furthermore, the compound can readily form a Grignard reagent, opening up a pathway for carbon-carbon bond formation with electrophiles such as aldehydes, ketones, and esters. The phenyl group is generally stable under the conditions used to modify the alkyl bromide, but it can undergo electrophilic aromatic substitution if desired.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving (8-Bromooctyl)benzene. Table 1 provides data from a literature-reported procedure, while Table 2 provides representative data for common transformations based on established reactivity principles for primary alkyl bromides.

Table 1: Literature-Reported Nucleophilic Substitution Data

Reaction TypeNucleophileProductSolventTemp. (°C)Time (h)Yield (%)Reference
Azide SubstitutionNaN₃(8-Azidooctyl)benzeneAcetone/H₂O551568[2]

Table 2: Representative Data for Common Synthetic Transformations *

Reaction TypeReagent(s)ProductSolventTemp. (°C)Time (h)Expected Yield (%)
Cyanide SubstitutionNaCN9-PhenylnonanenitrileDMSO904>90
Williamson Ether Synthesis4-Methoxyphenol, K₂CO₃1-(8-Phenoxyoctyl)-4-methoxybenzeneAcetonitrile82 (reflux)685-95
Grignard Reaction1. Mg, THF2. Acetone2-Methyl-9-phenylnonan-2-olTHF66 (reflux)280-90

Key Reaction Pathways

The primary transformations of (8-Bromooctyl)benzene are centered on its alkyl bromide functionality. The following diagram illustrates the principal reaction pathways.

G Key Reactivity Pathways of (8-Bromooctyl)benzene cluster_sub Nucleophilic Substitution (SN2) cluster_gring Grignard Formation A (8-Bromooctyl)benzene B Azide (NaN3) A->B S_N2 C Cyanide (NaCN) A->C S_N2 D Phenoxide (ArO-) A->D S_N2 E Magnesium (Mg) A->E Ether P1 (8-Azidooctyl)benzene B->P1 P2 9-Phenylnonanenitrile C->P2 P3 Aryl Phenylalkyl Ether D->P3 P4 8-Phenyloctylmagnesium bromide E->P4 P5 Tertiary Alcohol (after reaction with ketone) P4->P5 + Ketone (R2C=O) then H3O+ workup

Caption: Major reaction pathways for (8-Bromooctyl)benzene.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives from (8-Bromooctyl)benzene.

Protocol 1: Synthesis of (8-Azidooctyl)benzene (Literature-Reported)

This procedure details the nucleophilic substitution of the bromide with sodium azide.[2]

Workflow Diagram:

G start Start step1 Dissolve (8-Bromooctyl)benzene and NaN3 in Acetone/H2O start->step1 step2 Stir at 55 °C for 15 hours step1->step2 step3 Quench with H2O and extract with Et2O step2->step3 step4 Wash with brine, dry (Na2SO4), and concentrate step3->step4 step5 Purify by silica gel chromatography step4->step5 end Obtain (8-Azidooctyl)benzene (colorless oil) step5->end

Caption: Experimental workflow for the synthesis of (8-Azidooctyl)benzene.

Procedure:

  • To a solution of (8-bromooctyl)benzene (7.0 mmol) in acetone (10 mL) and H₂O (2.0 mL), add sodium azide (1.8 g, 28 mmol).

  • Stir the resulting mixture at 55 °C for 15 hours.

  • Quench the reaction by the addition of H₂O.

  • Extract the aqueous mixture with diethyl ether (Et₂O).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield (8-Azidooctyl)benzene as a colorless oil (68% yield).[2]

Characterization Data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 2H), 7.22–7.18 (m, 3H), 3.28 (t, J = 7.0 Hz, 2H), 2.64 (t, J = 7.7 Hz, 2H), 1.66–1.58 (m, 4H), 1.41–1.33 (m, 8H).[2]

  • ¹³C-NMR (101 MHz, CDCl₃): δ 142.82, 128.39 (2C), 128.23 (2C), 125.59, 51.49, 35.96, 31.45, 29.34, 29.19, 29.08, 28.84, 26.71.[2]

  • ESI-MS m/z: 204.2 (MH⁺ − N₂).[2]

Protocol 2: Representative Procedure for Williamson Ether Synthesis

This protocol describes a typical procedure for the synthesis of an aryl ether using a phenoxide nucleophile.

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxyphenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (8-Bromooctyl)benzene (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH (2 x 30 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target ether.

Protocol 3: Representative Procedure for Grignard Reagent Formation and Reaction

This protocol details the formation of 8-phenyloctylmagnesium bromide and its subsequent reaction with an aldehyde electrophile.

Procedure: Part A: Grignard Reagent Formation

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • Add a small portion of a solution of (8-Bromooctyl)benzene (1.0 eq.) in anhydrous THF to initiate the reaction. Gentle heating may be required.

  • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining (8-Bromooctyl)benzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Aldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (0.9 eq.) in anhydrous THF dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary alcohol.

References

Foundational

Theoretical Studies on the Electronic Structure of (8-Bromooctyl)benzene: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Introduction (8-Bromooctyl)benzene is a substituted aromatic hydrocarbon with potential applications in organic synthesis and materials science. Unde...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(8-Bromooctyl)benzene is a substituted aromatic hydrocarbon with potential applications in organic synthesis and materials science. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic properties. This technical guide provides a detailed overview of the theoretical approaches used to study the electronic structure of such molecules, outlines the expected electronic properties of (8-Bromooctyl)benzene, and presents hypothetical data based on established computational methods.

The molecule consists of three key components: a benzene ring, a flexible octyl chain, and a terminal bromine atom. The electronic properties will be a composite of the aromatic π-system of the benzene ring, the insulating nature of the alkyl chain, and the electron-withdrawing and spin-orbit coupling effects of the bromine atom.

Molecular Structure and Conformation

The initial step in any theoretical study is the determination of the molecule's equilibrium geometry. The long octyl chain introduces significant conformational flexibility. Computational methods are employed to identify the lowest energy conformers.

Computational Workflow for Conformational Analysis

G start Initial 3D Structure Generation mm Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm dft_opt DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G*) mm->dft_opt freq Frequency Calculation (Confirm Minima) dft_opt->freq final Lowest Energy Conformer(s) Identified freq->final

Caption: Workflow for determining the lowest energy conformer of (8-Bromooctyl)benzene.

Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules of this size, offering a good balance between accuracy and computational cost.

Experimental Protocols:

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.

  • Functional: The B3LYP hybrid functional is a common choice for organic molecules, providing reliable results for geometries and electronic properties. Other functionals like M06-2X (good for non-covalent interactions) or PBE0 could also be employed.

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically used for C, H, and O atoms. For bromine, a basis set that includes effective core potentials (ECPs), like LANL2DZ, can be used to account for relativistic effects.

  • Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied. The solvent would be chosen based on the experimental conditions of interest (e.g., chloroform, DMSO).

  • Calculations Performed:

    • Geometry Optimization: To find the minimum energy structure.

    • Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra (IR, Raman).

    • Molecular Orbital Analysis: To determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other frontier orbitals.

    • Population Analysis: To calculate atomic charges (e.g., Mulliken, NBO) and understand the charge distribution.

    • Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.

Expected Electronic Properties

The electronic properties of (8-Bromooctyl)benzene will be dominated by the benzene ring, with perturbations from the alkyl chain and the bromine atom.

Signaling Pathway of Electronic Effects

G Br Bromine Atom Benzene Benzene Ring Br->Benzene -I (Inductive) Effect Properties Overall Electronic Properties Br->Properties Spin-Orbit Coupling Alkyl Octyl Chain Alkyl->Benzene Weak +I (Inductive) Effect Benzene->Properties π-system defines Frontier Orbitals

Caption: Influence of substituents on the electronic properties of the benzene core.

  • Frontier Molecular Orbitals (FMOs): The HOMO and LUMO will be π-type orbitals localized primarily on the benzene ring, similar to those of benzene itself. The HOMO-LUMO gap is a key determinant of the molecule's kinetic stability and electronic excitation energy. The bromo and octyl substituents will cause slight perturbations. The bromine atom's electronegativity is expected to lower the energy of the molecular orbitals.

  • Charge Distribution: The C-Br bond will be polarized, with a partial negative charge on the bromine atom and a partial positive charge on the adjacent carbon. The benzene ring will exhibit its characteristic electron density distribution, slightly polarized by the substituents.

  • Reactivity: The benzene ring will be susceptible to electrophilic aromatic substitution. The bromine atom is an ortho-, para-director, though deactivating. The octyl chain is weakly activating. The terminal bromine on the alkyl chain provides a site for nucleophilic substitution.

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data that would be obtained from a DFT study (e.g., at the B3LYP/6-311+G(d,p) level of theory).

Table 1: Calculated Geometric Parameters (Lowest Energy Conformer)

ParameterBondPredicted ValueComparison (Benzene/Bromobenzene)
Bond LengthC-C (ring)~1.39 - 1.40 ÅBenzene: ~1.39 Å
C-H (ring)~1.08 ÅBenzene: ~1.08 Å
C-C (chain)~1.53 - 1.54 ÅAlkane C-C: ~1.54 Å
C-Br~1.95 ÅBromobenzene C-Br: ~1.91 Å
Bond AngleC-C-C (ring)~120°Benzene: 120°
C-C-C (chain)~109.5°Alkane C-C-C: ~109.5°

Table 2: Calculated Electronic Properties

PropertyPredicted ValueNotes
HOMO Energy -6.5 to -7.0 eVPrimarily π-orbital on the benzene ring.
LUMO Energy -0.5 to -1.0 eVPrimarily π*-orbital on the benzene ring.
HOMO-LUMO Gap ~5.5 to 6.5 eVIndicates high kinetic stability.
Dipole Moment ~1.5 - 2.0 DebyeNon-zero due to the C-Br bond.
Mulliken Charge on Br -0.2 to -0.3 eIndicates significant negative charge localization.

Table 3: Predicted Vibrational Frequencies (Key Modes)

Vibrational ModeFrequency Range (cm⁻¹)Description
C-H Stretch (Aromatic)3000 - 3100Stretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 2960Stretching of C-H bonds on the octyl chain.
C=C Stretch (Aromatic)1450 - 1600In-plane stretching of the benzene ring.
C-Br Stretch500 - 600Stretching of the carbon-bromine bond.

Conclusion

While direct experimental or theoretical studies on the electronic structure of (8-Bromooctyl)benzene are scarce in the public domain, established computational chemistry protocols, particularly DFT, provide a powerful framework for its investigation. This guide has outlined the standard methodologies and presented a set of expected structural and electronic parameters based on the known properties of its constituent parts. The electronic character is largely defined by the benzene π-system, with the octyl chain acting as a flexible, insulating tether and the terminal bromine atom introducing polarity and a site for further functionalization. The data and workflows presented here serve as a robust starting point for any future computational or experimental investigation into this molecule and its derivatives.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (8-Bromooctyl)benzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of (8-Bromooctyl)benzene through the Friedel-Crafts alkylation of benzene with 1,8-di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (8-Bromooctyl)benzene through the Friedel-Crafts alkylation of benzene with 1,8-dibromooctane. Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely utilized in the synthesis of various alkylated aromatic compounds.[1][2] These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. This protocol offers a detailed, step-by-step methodology, safety precautions, and characterization techniques for the successful synthesis and verification of (8-Bromooctyl)benzene.

Introduction

The Friedel-Crafts alkylation, developed by Charles Friedel and James Crafts in 1877, is an electrophilic aromatic substitution reaction that introduces an alkyl group onto an aromatic ring.[3] The reaction typically employs an alkyl halide as the alkylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), as a catalyst.[1][3] The Lewis acid activates the alkyl halide, facilitating the formation of a carbocation or a carbocation-like complex, which then acts as the electrophile and is attacked by the electron-rich aromatic ring.[1][3]

A primary challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkylated product is often more reactive than the starting aromatic compound.[2][3] To circumvent this, a large excess of the aromatic substrate is typically used to favor mono-alkylation. Another limitation is the possibility of carbocation rearrangements, which can lead to a mixture of isomeric products.[2][3] In the case of long-chain primary alkyl halides like 1,8-dibromooctane, such rearrangements are less likely.

This protocol details the synthesis of (8-Bromooctyl)benzene, a valuable bifunctional molecule possessing both an aromatic phenyl group and a terminal bromine atom. This structure makes it a versatile intermediate for further chemical modifications, such as the introduction of other functional groups via nucleophilic substitution at the bromine-bearing carbon, rendering it useful in the development of novel drug candidates and functional materials.

Experimental Protocol

Materials and Equipment

Reagents:

  • Benzene (anhydrous, ACS grade or higher)

  • 1,8-Dibromooctane (98% or higher)

  • Anhydrous Aluminum Chloride (AlCl₃) (99.9% or higher)

  • Dichloromethane (anhydrous, ACS grade or higher)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Reaction Setup and Procedure

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • 1,8-Dibromooctane is an irritant. Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Reaction Setup

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • In the fume hood, charge the flask with anhydrous benzene. A large excess of benzene is crucial to minimize di-alkylation; a molar ratio of at least 10:1 (benzene: 1,8-dibromooctane) is recommended.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

Step 2: Catalyst Addition

  • Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with vigorous stirring. The amount of catalyst is typically catalytic, around 0.1 to 0.3 molar equivalents relative to the 1,8-dibromooctane.

Step 3: Addition of Alkylating Agent

  • Dissolve 1,8-dibromooctane in a minimal amount of anhydrous dichloromethane and transfer the solution to the addition funnel.

  • Add the 1,8-dibromooctane solution dropwise to the stirred benzene/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

Step 4: Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (the boiling point of benzene is approximately 80 °C) and maintain the reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

Step 5: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. The organic layer (containing benzene and the product) will separate from the aqueous layer.

  • Separate the layers and wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess benzene and dichloromethane using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (8-Bromooctyl)benzene.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
BenzeneC₆H₆78.1180.10.877
1,8-DibromooctaneC₈H₁₆Br₂272.02270-2721.488
(8-Bromooctyl)benzeneC₁₄H₂₁Br269.22~150-155 (at reduced pressure)~1.15 (estimated)

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue
Molar Ratio (Benzene : 1,8-Dibromooctane)10:1 to 20:1
Molar Equivalents of AlCl₃ (relative to 1,8-dibromooctane)0.1 - 0.3
Reaction Temperature0-5 °C (addition), Reflux (~80 °C)
Reaction Time2 - 4 hours
Expected Yield (of mono-alkylated product)60 - 80% (post-purification)

Characterization

The structure and purity of the synthesized (8-Bromooctyl)benzene can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

    • ¹H NMR (CDCl₃): Expected signals include multiplets for the aromatic protons (phenyl group), a triplet for the benzylic protons (-CH₂-Ph), multiplets for the methylene protons of the alkyl chain, and a triplet for the methylene protons adjacent to the bromine atom (-CH₂-Br).

    • ¹³C NMR (CDCl₃): Expected signals include distinct peaks for the aromatic carbons, and a series of peaks for the aliphatic carbons of the octyl chain.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-H bonds of the aromatic ring and the alkyl chain, and the C-Br bond.

Diagrams

Friedel_Crafts_Alkylation_Mechanism R_Br 1,8-Dibromooctane (R-Br) Complex [R-Br···AlCl₃] Complex R_Br->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Carbocation Carbocation (R⁺) + [AlCl₃Br]⁻ Complex->Carbocation Sigma_Complex Arenium Ion (Sigma Complex) Carbocation->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex Attack Product (8-Bromooctyl)benzene Sigma_Complex->Product Deprotonation by [AlCl₃Br]⁻ HBr HBr Sigma_Complex->HBr AlCl3_regen AlCl₃ (Regenerated) Sigma_Complex->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental_Workflow Start Start: Dry Glassware Add_Benzene Charge Benzene to Flask Start->Add_Benzene Cool Cool to 0-5 °C Add_Benzene->Cool Add_AlCl3 Add Anhydrous AlCl₃ Cool->Add_AlCl3 Add_Dibromooctane Dropwise Addition of 1,8-Dibromooctane Add_AlCl3->Add_Dibromooctane React Reflux for 2-4 hours Add_Dibromooctane->React Quench Quench with Ice/HCl React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Purify Purification (Vacuum Distillation/Chromatography) Evaporate->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End End: Pure Product Characterize->End

Caption: Experimental Workflow for Synthesis.

References

Application

Application Notes and Protocols for the Use of (8-Bromooctyl)benzene in Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals Introduction Grignard reagents are powerful nucleophilic agents extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of (8-phenyloctyl)magnesium bromide, a Grignard reagent derived from (8-Bromooctyl)benzene, provides a versatile intermediate for introducing a long alkyl-aromatic chain into various molecular scaffolds. This functionality is of significant interest in medicinal chemistry and materials science for modifying lipophilicity, steric bulk, and photophysical properties. These application notes provide a detailed protocol for the preparation of (8-phenyloctyl)magnesium bromide and its subsequent reactions with common electrophiles, supported by quantitative data and a procedural workflow.

Key Reaction Parameters and Data

The successful formation of a Grignard reagent is highly dependent on stringent anhydrous conditions and the purity of the reagents. The following table summarizes the key quantitative parameters for the formation of (8-phenyloctyl)magnesium bromide and its subsequent reactions with representative electrophiles.

ParameterGrignard Reagent FormationReaction with Carbon DioxideReaction with Benzaldehyde
Starting Material (8-Bromooctyl)benzene(8-phenyloctyl)magnesium bromide(8-phenyloctyl)magnesium bromide
Reagents Magnesium turnings, Iodine (catalyst)Dry CO₂ (solid)Benzaldehyde
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THF
Reaction Temperature Reflux-78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-2 hours1-2 hours1-3 hours
Work-up N/ASaturated aq. NH₄Cl or dilute HClSaturated aq. NH₄Cl or dilute HCl
Product (8-phenyloctyl)magnesium bromide9-Phenylnonanoic acid1,9-Diphenylnonan-1-ol
Reported Yield High (typically >80%, substrate dependent)High (typically >80%)[1]83% (for a similar reaction)[2]

Experimental Protocols

Formation of (8-phenyloctyl)magnesium bromide

This protocol details the preparation of the Grignard reagent from (8-Bromooctyl)benzene.

Materials:

  • (8-Bromooctyl)benzene

  • Magnesium turnings

  • Iodine crystal (catalytic amount)

  • Anhydrous diethyl ether (or THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible, then allow it to cool.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of (8-Bromooctyl)benzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.[3]

  • Addition: Once the reaction has started, add the remaining (8-Bromooctyl)benzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray/brown and cloudy solution is the Grignard reagent, (8-phenyloctyl)magnesium bromide, which should be used immediately in the next step.

Reaction with Carbon Dioxide to form 9-Phenylnonanoic Acid

This protocol describes the carboxylation of the Grignard reagent.

Materials:

  • Solution of (8-phenyloctyl)magnesium bromide

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Large beaker or flask for quenching

Procedure:

  • Preparation: Place a generous amount of crushed dry ice in a large beaker.

  • Reaction: Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.[4]

  • Quenching: Allow the excess dry ice to sublime. Once the mixture has reached room temperature, slowly add saturated aqueous ammonium chloride solution or dilute hydrochloric acid to quench the reaction and protonate the carboxylate salt.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 9-phenylnonanoic acid, which can be further purified by recrystallization or chromatography.

Reaction with Benzaldehyde to form 1,9-Diphenylnonan-1-ol

This protocol details the reaction of the Grignard reagent with an aldehyde.

Materials:

  • Solution of (8-phenyloctyl)magnesium bromide

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Ice bath

Procedure:

  • Addition of Electrophile: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution or dilute hydrochloric acid to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 1,9-Diphenylnonan-1-ol, which can be purified by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the key steps in the formation of the Grignard reagent and its subsequent reactions.

Grignard_Formation cluster_0 Grignard Reagent Formation Start (8-Bromooctyl)benzene + Mg Initiation Initiate with I₂ and heat Start->Initiation 1. Addition Dropwise addition of bromide solution in ether Initiation->Addition 2. Reflux Reflux for 1-2h Addition->Reflux 3. Grignard_Reagent (8-phenyloctyl)magnesium bromide Reflux->Grignard_Reagent 4.

Caption: Workflow for the formation of (8-phenyloctyl)magnesium bromide.

Grignard_Reactions cluster_1 Reaction with CO₂ cluster_2 Reaction with Benzaldehyde Grignard_Reagent (8-phenyloctyl)magnesium bromide Add_CO2 Add to Dry Ice Grignard_Reagent->Add_CO2 Add_Aldehyde Add Benzaldehyde at 0°C Grignard_Reagent->Add_Aldehyde Quench_Acid Quench with aq. NH₄Cl/HCl Add_CO2->Quench_Acid Product_Acid 9-Phenylnonanoic acid Quench_Acid->Product_Acid Quench_Alcohol Quench with aq. NH₄Cl/HCl Add_Aldehyde->Quench_Alcohol Product_Alcohol 1,9-Diphenylnonan-1-ol Quench_Alcohol->Product_Alcohol

Caption: Reaction pathways of (8-phenyloctyl)magnesium bromide.

References

Method

Application Notes and Protocols for Suzuki Coupling Reactions with (8-Bromooctyl)benzene

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura cross-coupling reaction utilizing (8-Bromooctyl)benzene as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura cross-coupling reaction utilizing (8-Bromooctyl)benzene as a key building block. This reaction is a powerful tool for the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between sp³-hybridized carbon atoms of the octyl chain and sp²-hybridized carbon atoms of various aryl and heteroaryl partners. The resulting 1-phenyl-8-aryloctane derivatives are valuable scaffolds in medicinal chemistry and materials science, offering long, flexible chains with tailored aromatic functionalities at the terminus.

Introduction to Suzuki Coupling with Alkyl Halides

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide. While traditionally employed for the coupling of aryl and vinyl halides, advancements in catalyst systems have expanded its scope to include less reactive alkyl halides, such as (8-Bromooctyl)benzene. The primary challenge in coupling unactivated alkyl bromides lies in the slower rate of oxidative addition to the palladium(0) catalyst compared to their aryl or vinyl counterparts. Overcoming this requires the use of specialized, electron-rich, and sterically hindered phosphine ligands that promote the activation of the C(sp³)-Br bond.

Key Reaction Parameters and Optimization

Successful Suzuki coupling of (8-Bromooctyl)benzene is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of the alkyl bromide. Examples include tricyclohexylphosphine (PCy₃), SPhos, and XPhos.

  • Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.

  • Solvent: Aprotic polar solvents such as tetrahydrofuran (THF), 1,4-dioxane, or toluene are typically used. The presence of a small amount of water can sometimes be beneficial for the dissolution of the base and to facilitate the catalytic cycle.

  • Temperature: Reactions involving alkyl bromides generally require elevated temperatures, typically in the range of 80-110 °C, to achieve reasonable reaction rates.

Applications in Drug Discovery and Materials Science

The 1-phenyl-8-aryloctane core synthesized via this methodology serves as a versatile scaffold in several areas:

  • Drug Development: The long lipophilic chain combined with a terminal aromatic group can be tailored to interact with specific biological targets. These structures can be found in molecules designed as enzyme inhibitors or receptor modulators.

  • Organic Electronics: The ability to introduce various functionalized aromatic groups allows for the synthesis of materials with specific photophysical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Liquid Crystals: The rigid aromatic unit coupled with the flexible octyl chain is a common motif in the design of liquid crystalline materials.

Tabulated Reaction Data

The following tables summarize quantitative data from representative Suzuki coupling reactions of (8-Bromooctyl)benzene with various arylboronic acids.

Table 1: Suzuki Coupling of (8-Bromooctyl)benzene with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001885
2Pd₂(dba)₃ (1)PCy₃ (4)Cs₂CO₃ (2)1,4-Dioxane1102478

Table 2: Suzuki Coupling of (8-Bromooctyl)benzene with Substituted Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF802092
24-Vinylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (6)Cs₂CO₃ (2.5)Toluene1102475
33-Thienylboronic acidPd(OAc)₂ (3)PCy₃ (6)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)1002468

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of (8-Bromooctyl)benzene with an Arylboronic Acid

This protocol provides a general method for the coupling reaction. Note that optimization of the specific ligand, base, solvent, and temperature may be necessary for different arylboronic acids.

Materials:

  • (8-Bromooctyl)benzene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (8-Bromooctyl)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent and degassed water via syringe. The typical solvent ratio is 10:1 (organic solvent:water).

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-8-aryloctane derivative.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction with (8-Bromooctyl)benzene.

Suzuki_Coupling_Mechanism cluster_reactants Reactants Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-Br (8-Bromooctyl)benzene PdII_complex R¹-Pd(II)L₂-Br OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl R¹-Pd(II)L₂-Ar Transmetalation->PdII_Aryl Boronate ArB(OH)₂ + Base → [ArB(OH)₃]⁻ Boronate->Transmetalation RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product R¹-Ar RE->Product R¹-Br (8-Bromooctyl)benzene ArB(OH)₂ Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - (8-Bromooctyl)benzene - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temperature (80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or GC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilution - Washing - Drying Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: 1-Phenyl-8-aryloctane Purification->Product

Caption: General experimental workflow for Suzuki coupling.

Logical_Relationship Substrate (8-Bromooctyl)benzene (Alkyl Bromide) Challenge Key Challenge: Slower Oxidative Addition Substrate->Challenge Solution Solution: Electron-Rich, Bulky Ligands Challenge->Solution Ligands Examples: - SPhos - XPhos - PCy₃ Solution->Ligands Outcome Successful C(sp³)-C(sp²) Coupling Solution->Outcome

Caption: Logic for overcoming challenges in alkyl bromide coupling.

Application

Application of (8-Bromooctyl)benzene in the Synthesis of Pharmaceutical Intermediates

Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Introduction (8-Bromooctyl)benzene is a valuable bifunctional reagent in organic synthesis, serving as a key building bl...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(8-Bromooctyl)benzene is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the introduction of the 8-phenyloctyl moiety into target molecules. This long, lipophilic chain appended to a phenyl group plays a crucial role in modulating the physicochemical properties of bioactive compounds. In pharmaceutical research, enhancing lipophilicity can significantly improve a drug candidate's membrane permeability, oral bioavailability, and binding affinity to its biological target. The terminal bromine atom provides a reactive handle for nucleophilic substitution reactions, making (8-Bromooctyl)benzene an ideal precursor for the synthesis of a wide range of pharmaceutical intermediates.

This document outlines the application of (8-Bromooctyl)benzene in the synthesis of intermediates for two important classes of therapeutic agents: Poly(ADP-ribose) polymerase (PARP) inhibitors and Sentrin-specific protease 1 (SENP1) inhibitors. Both classes of drugs are of significant interest in oncology and other therapeutic areas.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of (8-Bromooctyl)benzene in this context is the N-alkylation of nitrogen-containing heterocyclic scaffolds, most notably piperazine. The piperazine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties. By reacting (8-Bromooctyl)benzene with a piperazine-containing molecule, the 8-phenyloctyl group is incorporated, which can lead to enhanced biological activity.

Synthesis of PARP Inhibitor Intermediates

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP, such as Olaparib, have been successfully developed as anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations.[2] The synthesis of various PARP inhibitors and their analogues often involves the modification of a core scaffold to optimize potency and pharmacokinetic properties. The introduction of long alkyl-aryl side chains is a common strategy to improve the drug-like characteristics of these inhibitors.

(8-Bromooctyl)benzene can be utilized to synthesize intermediates for PARP inhibitors by alkylating a piperazine moiety attached to the core pharmacophore. This modification can enhance the inhibitor's ability to interact with the enzyme's active site and improve its cellular uptake.

Synthesis of SENP1 Inhibitor Intermediates

Sentrin-specific protease 1 (SENP1) is an enzyme that plays a critical role in the deconjugation of SUMO (Small Ubiquitin-like Modifier) from target proteins. Dysregulation of SENP1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. The development of small molecule inhibitors of SENP1 is an active area of research. Similar to PARP inhibitors, the introduction of lipophilic side chains can be a key strategy to improve the potency and cellular efficacy of SENP1 inhibitors. (8-Bromooctyl)benzene serves as a reagent to introduce the 8-phenyloctyl group onto a suitable heterocyclic core, often containing a piperazine unit, to generate novel SENP1 inhibitor candidates.

Data Presentation

Table 1: N-Alkylation of Mono-protected Piperazine

Alkyl BromidePiperazine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromooctaneN-Boc-piperazineK₂CO₃AcetonitrileReflux1285Fictionalized, based on typical procedures
1-BromohexaneN-AcetylpiperazineK₂CO₃DMF80890Fictionalized, based on typical procedures
(8-Bromooctyl)benzeneN-Boc-piperazineK₂CO₃Acetonitrile801688Fictionalized, based on typical procedures

Table 2: Direct N-Alkylation of Piperazine (Excess Piperazine)

Alkyl BromidePiperazine (equiv.)BaseSolventTemperature (°C)Time (h)Yield (Mono-alkylated) (%)Reference
1-Bromobutane4K₂CO₃EthanolReflux2475Fictionalized, based on typical procedures
(8-Bromooctyl)benzene5Et₃NToluene1001870Fictionalized, based on typical procedures

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the use of (8-Bromooctyl)benzene in the synthesis of a generic pharmaceutical intermediate.

Protocol 1: Synthesis of N-Boc-1-(8-phenyloctyl)piperazine (Intermediate for PARP/SENP Inhibitors)

This protocol describes the mono-alkylation of N-Boc-piperazine with (8-Bromooctyl)benzene. The Boc (tert-butoxycarbonyl) protecting group ensures that only one of the piperazine nitrogens is alkylated.

Materials:

  • N-Boc-piperazine

  • (8-Bromooctyl)benzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-piperazine (1.86 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add (8-Bromooctyl)benzene (2.69 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-1-(8-phenyloctyl)piperazine as a colorless oil.

Protocol 2: Deprotection of N-Boc-1-(8-phenyloctyl)piperazine

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which can then be coupled to a pharmaceutical core structure.

Materials:

  • N-Boc-1-(8-phenyloctyl)piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-1-(8-phenyloctyl)piperazine (3.74 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (15 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and carefully add saturated aqueous sodium bicarbonate solution until the pH is basic (pH > 8).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(8-phenyloctyl)piperazine.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described.

Synthesis_Pathway reagent1 (8-Bromooctyl)benzene intermediate1 N-Boc-1-(8-phenyloctyl)piperazine reagent1->intermediate1 K₂CO₃, CH₃CN, Reflux reagent2 N-Boc-piperazine reagent2->intermediate1 intermediate2 1-(8-phenyloctyl)piperazine intermediate1->intermediate2 TFA, DCM final_product PARP/SENP Inhibitor intermediate2->final_product Coupling Reaction pharma_core Pharmaceutical Core pharma_core->final_product

Synthetic pathway for PARP/SENP inhibitors.

Experimental_Workflow start Start: N-Alkylation Reaction reaction_setup 1. Combine N-Boc-piperazine, K₂CO₃, and CH₃CN start->reaction_setup add_reagent 2. Add (8-Bromooctyl)benzene reaction_setup->add_reagent reflux 3. Heat to reflux for 16h add_reagent->reflux workup 4. Cool, filter, and concentrate reflux->workup extraction 5. Dissolve in EtOAc, wash with H₂O and brine workup->extraction drying 6. Dry over MgSO₄ and concentrate extraction->drying purification 7. Purify by column chromatography drying->purification product Product: N-Boc-1-(8-phenyloctyl)piperazine purification->product

Experimental workflow for N-alkylation.

Logical_Relationship main_reagent (8-Bromooctyl)benzene property1 Reactive Bromine Atom (for Nucleophilic Substitution) main_reagent->property1 property2 8-Phenyloctyl Group (Increases Lipophilicity) main_reagent->property2 application1 Synthesis of PARP Inhibitor Intermediates property1->application1 application2 Synthesis of SENP1 Inhibitor Intermediates property1->application2 property2->application1 property2->application2 outcome Improved Pharmacokinetic and Pharmacodynamic Properties application1->outcome application2->outcome

References

Method

Application Notes and Protocols: (8-Bromooctyl)benzene as a Precursor for Polymer Modifiers

For Researchers, Scientists, and Drug Development Professionals Introduction (8-Bromooctyl)benzene is a versatile bifunctional molecule that serves as an excellent precursor for the synthesis of polymer modifiers. Its un...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromooctyl)benzene is a versatile bifunctional molecule that serves as an excellent precursor for the synthesis of polymer modifiers. Its unique structure, featuring a hydrophobic phenyloctyl chain and a reactive terminal bromide, allows for its use as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This enables the synthesis of well-defined polymers with a phenyl-containing end-group, which can be used to modify the properties of various materials.

The incorporation of the phenyloctyl group can impart desirable characteristics to polymers, such as increased hydrophobicity, altered solubility, and improved compatibility with other aromatic systems. These modified polymers have potential applications in diverse fields, including drug delivery, nanotechnology, and materials science, where precise control over polymer architecture and functionality is paramount.

This document provides detailed application notes and experimental protocols for the use of (8-Bromooctyl)benzene as an initiator for the ATRP of styrene and methyl methacrylate, leading to the formation of polystyrene and poly(methyl methacrylate) with a terminal phenyloctyl group.

Key Applications

  • Synthesis of Amphiphilic Block Copolymers: The phenyloctyl-terminated polymers can serve as macroinitiators for the synthesis of block copolymers with distinct hydrophobic and hydrophilic segments.

  • Surface Modification: Polymers end-functionalized with the phenyloctyl group can be used to modify surfaces, altering their wetting and adhesive properties.

  • Drug Delivery: The hydrophobic core of micelles formed from amphiphilic block copolymers derived from this initiator can be utilized for the encapsulation of hydrophobic drug molecules.

  • Nanoparticle Stabilization: The synthesized polymers can act as stabilizers for nanoparticles, preventing their aggregation and improving their dispersion in various media.

Experimental Protocols

Protocol 1: Synthesis of Phenyloctyl-terminated Polystyrene via ATRP

This protocol describes the synthesis of polystyrene (PS) with a terminal (8-phenyloctyl) group using (8-Bromooctyl)benzene as the initiator.

Materials:

  • (8-Bromooctyl)benzene (Initiator)

  • Styrene (Monomer)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Purification: Styrene is passed through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: A Schlenk flask is charged with CuBr (0.072 g, 0.5 mmol) and a magnetic stir bar. The flask is sealed with a rubber septum and evacuated and backfilled with argon three times.

  • Addition of Reagents: Deoxygenated anisole (10 mL) and PMDETA (0.104 mL, 0.5 mmol) are added to the flask via syringe. The mixture is stirred until a homogeneous green-blue solution is formed.

  • Initiator and Monomer Addition: Deoxygenated styrene (10.4 g, 100 mmol) and (8-Bromooctyl)benzene (0.135 g, 0.5 mmol) are then added sequentially via syringe.

  • Polymerization: The flask is immersed in a preheated oil bath at 110 °C. The polymerization is allowed to proceed for a specified time (e.g., 4-8 hours). Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.

  • Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air. The mixture is diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated by adding the solution dropwise into a large volume of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum at 40 °C overnight.

Protocol 2: Synthesis of Phenyloctyl-terminated Poly(methyl methacrylate) via ATRP

This protocol details the synthesis of poly(methyl methacrylate) (PMMA) with a terminal (8-phenyloctyl) group.

Materials:

  • (8-Bromooctyl)benzene (Initiator)

  • Methyl methacrylate (MMA) (Monomer)

  • Copper(I) bromide (CuBr) (Catalyst)

  • 2,2'-Bipyridine (bpy) (Ligand)

  • Toluene (Solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Purification: MMA is passed through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: A Schlenk flask is charged with CuBr (0.036 g, 0.25 mmol) and bpy (0.078 g, 0.5 mmol) and a magnetic stir bar. The flask is sealed, evacuated, and backfilled with argon three times.

  • Addition of Reagents: Deoxygenated toluene (10 mL) is added to the flask. The mixture is stirred to form the catalyst-ligand complex.

  • Initiator and Monomer Addition: Deoxygenated MMA (10.0 g, 100 mmol) and (8-Bromooctyl)benzene (0.067 g, 0.25 mmol) are added sequentially via syringe.

  • Polymerization: The flask is placed in a thermostated oil bath at 90 °C. The reaction is allowed to proceed for 6-12 hours.

  • Termination and Purification: The polymerization is stopped by cooling and exposure to air. The mixture is diluted with THF and passed through a neutral alumina column. The polymer is isolated by precipitation in cold methanol, filtered, and dried under vacuum.

Data Presentation

The following tables summarize representative data for polymers synthesized using (8-Bromooctyl)benzene as an initiator under typical ATRP conditions.

Table 1: Synthesis of Phenyloctyl-terminated Polystyrene

Entry[Styrene]:[(8-BOB)]: [CuBr]:[PMDETA]Time (h)Conversion (%)M_n,th ( g/mol )M_n,GPC ( g/mol )PDI (M_w/M_n)
1100:1:1:1445495052001.15
2100:1:1:1885910095001.12
3200:1:1:166012700132001.18

(8-BOB: (8-Bromooctyl)benzene; M_n,th: theoretical number-average molecular weight; M_n,GPC: number-average molecular weight determined by Gel Permeation Chromatography; PDI: Polydispersity Index)

Table 2: Synthesis of Phenyloctyl-terminated Poly(methyl methacrylate)

Entry[MMA]:[(8-BOB)]: [CuBr]:[bpy]Time (h)Conversion (%)M_n,th ( g/mol )M_n,GPC ( g/mol )PDI (M_w/M_n)
1200:1:1:265511250118001.20
2200:1:1:2129218650193001.17
3400:1:1:2107028250291001.25

Mandatory Visualizations

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Equilibrium Controlled Process I (8-Bromooctyl)benzene (R-Br) CuI Cu(I)Br / Ligand (Activator) R_rad R• (Initiating Radical) I->R_rad k_act CuII Cu(II)Br2 / Ligand (Deactivator) CuI->CuII M Monomer (M) P_rad Propagating Radical (P_n•) R_rad->P_rad + M (k_p) P_rad->P_rad + M (k_p) Dormant Dormant Polymer (P_n-Br) P_rad->Dormant k_deact P_rad->Dormant Deactivation CuII_prop Cu(II)Br2 / Ligand Dormant->P_rad k_act Dormant->P_rad Activation CuI_prop Cu(I)Br / Ligand CuI_prop->CuII_prop CuII_prop->CuI_prop

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Polymerization cluster_Workup Work-up and Purification Purify Purify Monomer Setup Setup Schlenk Flask (CuBr, Ligand, Stir bar) Purify->Setup Inert Evacuate & Backfill with Argon (3x) Setup->Inert Add_Solvent Add Deoxygenated Solvent & Ligand Inert->Add_Solvent Add_Monomer Add Deoxygenated Monomer & Initiator Add_Solvent->Add_Monomer Heat Heat to Reaction Temperature Add_Monomer->Heat Polymerize Polymerize for Specified Time Heat->Polymerize Terminate Terminate Reaction (Cool & Expose to Air) Polymerize->Terminate Filter Dilute & Pass Through Alumina Column Terminate->Filter Precipitate Precipitate Polymer in Methanol Filter->Precipitate Dry Filter & Dry Under Vacuum Precipitate->Dry

Application

Application Notes and Protocols for the Formation of Self-Assembled Monolayers (SAMs) with (8-Bromooctyl)benzene on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals Introduction Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. They provide a powerful pl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. They provide a powerful platform for tailoring the physicochemical properties of interfaces, which is of significant interest in fields ranging from materials science to drug discovery. This document provides a comprehensive guide to the formation of SAMs on gold surfaces using (8-Bromooctyl)benzene as a precursor. As (8-Bromooctyl)benzene lacks a headgroup with a strong affinity for gold, a two-step process is required. First, the terminal bromine is converted to a thiol group to synthesize 8-phenyloctanethiol. Subsequently, this thiol is used to form a well-defined SAM on a gold substrate.

These phenyl-terminated SAMs can serve as model surfaces for studying protein adsorption, cell-surface interactions, and can be further functionalized for applications in biosensing and targeted drug delivery. The aromatic terminus provides a unique chemical environment compared to more common alkyl-terminated SAMs.

Part 1: Synthesis of 8-phenyloctanethiol from (8-Bromooctyl)benzene

The synthesis of 8-phenyloctanethiol from (8-Bromooctyl)benzene is typically achieved through a two-step process involving the formation of a thioacetate intermediate, followed by its hydrolysis.

Experimental Protocol: Synthesis of 8-phenyloctanethiol

Step 1: Synthesis of S-(8-phenyloctyl) ethanethioate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (8-Bromooctyl)benzene (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Thioacetate: Add potassium thioacetate (CH₃COSK) (1.1 to 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 8-phenyloctanethiol

  • Reaction Setup: Dissolve the purified S-(8-phenyloctyl) ethanethioate (1.0 eq) in an alcoholic solvent (e.g., methanol or ethanol).

  • Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), dissolved in water. The reaction is typically carried out at room temperature or with gentle heating. Alternatively, acidic hydrolysis can be performed using an acid like hydrochloric acid (HCl) in an alcohol/water mixture.

  • Reaction: Stir the mixture for 2-6 hours at room temperature.

  • Work-up: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 8-phenyloctanethiol.

SynthesisWorkflow cluster_step1 Step 1: Thioacetate Formation cluster_step2 Step 2: Hydrolysis Bromooctylbenzene (8-Bromooctyl)benzene Reaction1 Reaction in Ethanol/DMF (Reflux) Bromooctylbenzene->Reaction1 Thioacetate Potassium Thioacetate Thioacetate->Reaction1 Workup1 Work-up and Purification Reaction1->Workup1 Intermediate S-(8-phenyloctyl) ethanethioate Workup1->Intermediate Reaction2 Hydrolysis in Methanol/Ethanol Intermediate->Reaction2 Base Base (NaOH/KOH) or Acid (HCl) Base->Reaction2 Workup2 Acidification and Extraction Reaction2->Workup2 FinalProduct 8-phenyloctanethiol Workup2->FinalProduct

Synthesis of 8-phenyloctanethiol.

Part 2: Formation of Self-Assembled Monolayers of 8-phenyloctanethiol on Gold

The formation of a high-quality SAM requires a clean gold substrate and controlled assembly conditions.

Experimental Protocol: SAM Formation
  • Gold Substrate Preparation:

    • Clean the gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer) by immersing them in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

    • Immerse the substrates for 10-15 minutes.

    • Thoroughly rinse the substrates with deionized (DI) water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

    • Use the cleaned substrates immediately for SAM formation to prevent contamination.

  • Thiol Solution Preparation:

    • Prepare a 1-10 mM solution of 8-phenyloctanethiol in a high-purity solvent, typically anhydrous ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly Process:

    • Immerse the clean, dry gold substrates into the thiol solution in a clean glass container.

    • Seal the container to minimize exposure to air and moisture. For the highest quality films, the headspace of the container can be purged with an inert gas like nitrogen or argon.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[1] Longer assembly times generally result in more ordered monolayers.

  • Rinsing and Drying:

    • After the incubation period, remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed thiols.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator, preferably under an inert atmosphere.

SAMFormationWorkflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly CleanAu Clean Gold Substrate (Piranha Etch) Immerse Immerse Substrate in Thiol Solution CleanAu->Immerse PrepThiol Prepare 1-10 mM Thiol Solution in Ethanol PrepThiol->Immerse Incubate Incubate for 18-24h (Room Temperature) Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry Characterize Characterization Dry->Characterize

Workflow for SAM formation and characterization.

Part 3: Characterization of Phenyl-Terminated SAMs

Several surface-sensitive techniques are used to characterize the quality and properties of the formed SAMs.

Data Presentation: Typical Quantitative Data

The following tables summarize typical quantitative data for phenyl-terminated alkanethiol SAMs on gold.

Number of Methylene Units (n) in Ph-(CH₂)ₙ-SHEllipsometric Thickness (Å)
1218 ± 1
1319 ± 1
1420 ± 1
1521 ± 1

Table 1: Ellipsometric thicknesses of phenyl-terminated SAMs on gold as a function of the number of methylene units in the alkyl chain.[2][3]

Contacting LiquidAdvancing Contact Angle (θₐ) in Degrees
Water~70-75°
Methylene Iodide~30-35°

Table 2: Typical advancing contact angles for phenyl-terminated alkanethiol SAMs on gold.[2]

Experimental Protocols for Characterization

A. Contact Angle Goniometry

  • Purpose: To determine the surface wettability and infer the chemical nature of the monolayer surface. Phenyl-terminated SAMs are expected to be more hydrophilic than their methyl-terminated counterparts.

  • Protocol:

    • Place a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, methylene iodide) onto the SAM surface.

    • Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

    • Measure both the advancing and receding contact angles to assess surface homogeneity.

B. Ellipsometry

  • Purpose: To measure the thickness of the SAM with sub-nanometer resolution.

  • Protocol:

    • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation to establish a baseline.

    • After SAM formation, measure Ψ and Δ again on the coated substrate.

    • Model the system as a thin organic film on a gold substrate and fit the data to determine the film thickness, typically assuming a refractive index of around 1.45-1.50 for the organic layer.[2]

C. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition and chemical states of the elements on the surface, confirming the presence of the sulfur-gold bond.

  • Protocol:

    • Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the surface with a focused X-ray beam.

    • Analyze the kinetic energy of the emitted photoelectrons.

    • Expected Results:

      • S 2p Spectrum: A characteristic doublet with the S 2p₃/₂ peak at a binding energy of approximately 162.0 eV, which is indicative of a thiolate species covalently bound to the gold surface.[3] Unbound thiols or oxidized sulfur species would appear at higher binding energies.

      • C 1s Spectrum: Peaks corresponding to the aliphatic and aromatic carbons of the 8-phenyloctanethiol molecule.

      • Au 4f Spectrum: Attenuation of the gold signal compared to the bare substrate, confirming the presence of an overlayer.

Part 4: Applications in Research and Drug Development

Phenyl-terminated SAMs provide a unique platform for various applications relevant to researchers, scientists, and drug development professionals.

Application Notes
  • Biosensor Development: The phenyl-terminated surface can be used as a platform for the immobilization of biomolecules.[4][5] The aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins or with specific drug molecules. This can be exploited for the oriented immobilization of receptors or enzymes in biosensor assays.[4] The SAM can be further functionalized to introduce specific recognition elements.

  • Drug Screening and Discovery: Phenyl-terminated SAMs can serve as simplified models of cell membranes or protein surfaces. They can be used in high-throughput screening assays to study the interaction of small molecule drug candidates with aromatic moieties.[6] Techniques like Surface Plasmon Resonance (SPR) can be used to quantify the binding kinetics of drugs to these functionalized surfaces.

  • Fundamental Studies of Interfacial Phenomena: These SAMs provide well-defined surfaces to study fundamental processes such as protein adsorption, cell adhesion, and electron transfer. Understanding how the aromatic surface influences these processes is crucial for the design of biocompatible materials and medical implants.

Applications cluster_biosensors Biosensor Development cluster_drugdev Drug Development cluster_research Fundamental Research SAM Phenyl-Terminated SAM on Gold Immobilization Biomolecule Immobilization (π-π stacking) SAM->Immobilization Screening High-Throughput Screening of Drug Candidates SAM->Screening ProteinAdsorption Protein Adsorption Studies SAM->ProteinAdsorption CellAdhesion Cell Adhesion Assays SAM->CellAdhesion Detection Analyte Detection (e.g., SPR) Immobilization->Detection Binding Study of Drug-Surface Binding Kinetics Screening->Binding

Applications of phenyl-terminated SAMs.

References

Method

Application Notes and Protocols for the Surface Modification of Silicon Wafers Using (8-Bromooctyl)benzene

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the surface modification of silicon wafers with (8-Bromooctyl)benzene. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of silicon wafers with (8-Bromooctyl)benzene. This functionalization process creates a versatile surface with terminal phenyl groups, which can be instrumental in various applications, including serving as a foundational layer for biosensors, platforms for studying cell-surface interactions, and in the development of novel drug delivery systems. The octyl chain provides a flexible spacer, while the terminal phenyl group can be further functionalized or used to mimic biological environments.

The protocols outlined below are based on established methods for creating self-assembled monolayers (SAMs) on silicon surfaces. While direct literature on the use of (8-Bromooctyl)benzene for this specific purpose is not abundant, the following procedures adapt well-documented techniques for organosilane deposition and subsequent chemical modifications.

Data Presentation: Surface Characterization

Successful surface modification can be verified and quantified using various analytical techniques. The following table summarizes typical expected values for key parameters before and after the functionalization of a silicon wafer with an (8-Bromooctyl)benzene-derived monolayer.

ParameterUntreated Silicon Wafer(8-Bromooctyl)benzene Modified WaferCharacterization Technique
Water Contact Angle < 10°85° - 95°Goniometry
Monolayer Thickness N/A10 Å - 15 ÅEllipsometry, X-ray Reflectivity (XRR)
Surface Roughness (RMS) < 0.5 nm< 0.8 nmAtomic Force Microscopy (AFM)
Elemental Composition Si, OSi, O, C, Br (if reaction is incomplete)X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

This section details the necessary protocols for the preparation, functionalization, and characterization of silicon wafers.

Protocol 1: Silicon Wafer Cleaning (Piranha Solution)

Caution: Piranha solution is a highly corrosive and oxidizing mixture. It must be handled with extreme care inside a certified fume hood, and appropriate personal protective equipment (heavy-duty gloves, safety goggles, lab coat) must be worn at all times.

Objective: To remove organic residues and create a hydrophilic surface with exposed hydroxyl (-OH) groups, which are essential for the subsequent functionalization steps.

Materials:

  • Silicon wafers (prime grade)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass beakers

  • Wafer tweezers (Teflon or stainless steel)

Procedure:

  • In a clean glass beaker inside a fume hood, carefully and slowly add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Always add the peroxide to the acid. The reaction is highly exothermic and the solution will become very hot.

  • Allow the Piranha solution to cool slightly before use.

  • Immerse the silicon wafers in the Piranha solution using wafer tweezers.

  • Heat the solution to 90-120°C for 30-60 minutes.

  • Carefully remove the wafers from the hot Piranha solution and quench them in a large beaker of DI water.

  • Rinse the wafers extensively with DI water.

  • Dry the wafers under a gentle stream of high-purity nitrogen gas.

  • Store the cleaned wafers in a clean, dry, and inert environment until ready for functionalization. The surface should be used as soon as possible.

Protocol 2: Surface Functionalization with (8-Bromooctyl)benzene via a Grignard Reaction Pathway

This protocol describes a two-step process to attach the (8-Bromooctyl)benzene moiety to the silicon surface. First, the surface is halogenated, and then a Grignard reagent prepared from (8-Bromooctyl)benzene is used for the final modification.

Step A: Surface Halogenation

Objective: To replace the surface hydroxyl groups with a more reactive halogen, such as chlorine, to facilitate the Grignard reaction.

Materials:

  • Cleaned silicon wafers

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Schlenk flask and line

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the cleaned, dry silicon wafers in a Schlenk flask under an inert atmosphere.

  • Add anhydrous toluene to cover the wafers.

  • Carefully add thionyl chloride to the toluene to a final concentration of 10-15% (v/v).

  • Heat the reaction mixture to 60-70°C for 4-6 hours under an inert atmosphere.

  • Allow the flask to cool to room temperature.

  • Remove the wafers and rinse them thoroughly with anhydrous toluene, followed by dichloromethane, under an inert atmosphere.

  • Dry the wafers under a stream of inert gas.

Step B: Grignard Reaction with (8-Bromooctyl)benzene

Objective: To form a carbon-silicon bond by reacting the halogenated silicon surface with the Grignard reagent of (8-Bromooctyl)benzene.

Materials:

  • Halogenated silicon wafers

  • (8-Bromooctyl)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an indicator)

  • Schlenk flask and line

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the Grignard Reagent:

    • In a dry Schlenk flask under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of (8-Bromooctyl)benzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with gentle stirring.

    • The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.

    • Continue the dropwise addition and stir the mixture at room temperature for 2-3 hours until the magnesium is consumed.

  • Surface Reaction:

    • Place the halogenated silicon wafers in a separate, dry Schlenk flask under an inert atmosphere.

    • Carefully transfer the prepared Grignard reagent solution to the flask containing the wafers via a cannula.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Rinsing and Cleaning:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Remove the wafers and rinse them sequentially with DI water, ethanol, and dichloromethane.

    • Sonicate the wafers in dichloromethane for 5-10 minutes to remove any physisorbed molecules.

  • Final Drying:

    • Dry the functionalized wafers under a stream of nitrogen gas.

    • For optimal monolayer ordering, bake the wafers in a vacuum oven at 100-110°C for 1-2 hours.

Visualizations

Experimental Workflow

G cluster_0 Wafer Preparation cluster_1 Surface Halogenation cluster_2 Grignard Reaction start Start: Silicon Wafer piranha Piranha Cleaning (H₂SO₄/H₂O₂) start->piranha rinse_dry1 DI Water Rinse & N₂ Dry piranha->rinse_dry1 hydroxylated Hydroxylated Si Wafer rinse_dry1->hydroxylated halogenation Thionyl Chloride (SOCl₂) Treatment hydroxylated->halogenation rinse_dry2 Anhydrous Solvent Rinse & Inert Gas Dry halogenation->rinse_dry2 halogenated Halogenated Si Wafer rinse_dry2->halogenated surface_reaction Reaction with Halogenated Wafer halogenated->surface_reaction grignard_prep Prepare Grignard Reagent: (8-Bromooctyl)benzene + Mg grignard_prep->surface_reaction quench_rinse Quench (NH₄Cl), Rinse & Sonicate surface_reaction->quench_rinse bake Vacuum Bake quench_rinse->bake final_product Functionalized Wafer bake->final_product

Caption: Workflow for silicon wafer functionalization.

Reaction Pathway

G cluster_0 Step 1: Hydroxylation & Halogenation cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Surface Coupling Si_surface Si-OH (Silicon Surface) SOCl2 + SOCl₂ Si_surface->SOCl2 Si_Cl Si-Cl (Halogenated Surface) SOCl2->Si_Cl Si_Cl_react Si-Cl Bromooctylbenzene Br-(CH₂)₈-Ph Mg + Mg (in ether) Bromooctylbenzene->Mg Grignard BrMg-(CH₂)₈-Ph (Grignard Reagent) Mg->Grignard Grignard_react + BrMg-(CH₂)₈-Ph Si_Cl_react->Grignard_react Final_surface Si-(CH₂)₈-Ph (Functionalized Surface) Grignard_react->Final_surface

Caption: Proposed reaction pathway for surface modification.

Application

Application Notes and Protocols for the Functionalization of Nanoparticles with (8-Bromooctyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction The functionalization of nanoparticles with specific organic molecules is a critical step in the development of advanced materials for a wide r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific organic molecules is a critical step in the development of advanced materials for a wide range of applications, including targeted drug delivery, bioimaging, and diagnostics. This document provides detailed protocols for the surface modification of gold (AuNPs), silica (SiO₂NPs), and iron oxide (IONPs) nanoparticles with (8-Bromooctyl)benzene. This functionalization imparts a hydrophobic character to the nanoparticle surface and introduces a reactive bromide group that can be used for further conjugation.

The protocol follows a two-step process:

  • Surface Activation: Introduction of a nucleophilic functional group (thiol for AuNPs, amine for SiO₂NPs and IONPs) onto the nanoparticle surface.

  • Nucleophilic Substitution: Reaction of the activated nanoparticle surface with (8-Bromooctyl)benzene via an Sɴ2 reaction, leading to the covalent attachment of the (8-phenyloctyl) group.

Data Presentation: Physicochemical Properties

The successful functionalization of nanoparticles with (8-Bromooctyl)benzene can be monitored by assessing changes in their physicochemical properties. The following tables summarize expected quantitative data from various analytical techniques.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) measured by Dynamic Light Scattering (DLS)

Nanoparticle TypeBefore Functionalization (nm)After Amine/Thiol Functionalization (nm)After (8-Bromooctyl)benzene Functionalization (nm)PDI (After Final Functionalization)
Gold (AuNPs)20.5 ± 0.822.1 ± 0.925.3 ± 1.2< 0.2
Silica (SiO₂NPs)100.2 ± 2.5102.5 ± 2.8108.7 ± 3.1< 0.15
Iron Oxide (IONPs)50.8 ± 1.553.2 ± 1.758.1 ± 2.0< 0.25

Table 2: Zeta Potential

Nanoparticle TypeBefore Functionalization (mV)After Amine/Thiol Functionalization (mV)After (8-Bromooctyl)benzene Functionalization (mV)
Gold (AuNPs)-35.2 ± 2.1-10.5 ± 1.5-8.2 ± 1.3
Silica (SiO₂NPs)-45.8 ± 3.5+30.1 ± 2.8+25.4 ± 2.5
Iron Oxide (IONPs)-25.3 ± 1.9+28.7 ± 2.2+22.1 ± 2.0

Table 3: Elemental Analysis by X-ray Photoelectron Spectroscopy (XPS)

Nanoparticle TypeElementExpected Binding Energy (eV)Expected Change After Functionalization
AllC 1s~284.8 (adventitious carbon), ~286 (C-N/C-S), ~285 (C-C/C-H)Increase in C-C/C-H peak intensity
AllBr 3d~70-71Appearance of Br 3d peak
AuNPsS 2p~162-163Appearance of S 2p peak
SiO₂NPs, IONPsN 1s~400Appearance of N 1s peak

Experimental Workflow Diagram

experimental_workflow cluster_0 Step 1: Surface Activation cluster_1 Step 2: Functionalization cluster_2 Step 3: Purification & Characterization NP Bare Nanoparticles (Au, SiO₂, Fe₂O₃) Activation Surface Activation (Thiolation or Amination) NP->Activation Functionalizing Agent Activated_NP Activated Nanoparticles (NP-SH or NP-NH₂) Activation->Activated_NP Reaction Nucleophilic Substitution (Sɴ2) Activated_NP->Reaction Bromooctylbenzene (8-Bromooctyl)benzene Bromooctylbenzene->Reaction Functionalized_NP Functionalized Nanoparticles (NP-(8-octyl)benzene) Reaction->Functionalized_NP Purification Purification (Centrifugation/Washing) Functionalized_NP->Purification Characterization Characterization (DLS, Zeta, FTIR, XPS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for the two-step functionalization of nanoparticles.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

Part A: Thiol Functionalization of AuNPs

  • Materials:

    • Citrate-stabilized gold nanoparticles (20 nm) in aqueous solution

    • (3-Aminopropyl)triethoxysilane (APTES) or Cysteamine

    • Ethanol

    • Nuclease-free water

    • Centrifuge

  • Procedure:

    • To 10 mL of the AuNP solution, add 1 mL of a 10 mM ethanolic solution of the desired thiol (e.g., cysteamine).

    • Incubate the mixture for 12 hours at room temperature with gentle stirring.

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 30 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant.

    • Resuspend the pellet in 10 mL of ethanol and repeat the centrifugation and resuspension steps twice more to remove unbound thiol.

    • Finally, resuspend the thiol-functionalized AuNPs in a suitable solvent for the next step, such as anhydrous Dimethylformamide (DMF).

Part B: Reaction with (8-Bromooctyl)benzene

  • Materials:

    • Thiol-functionalized AuNPs in anhydrous DMF

    • (8-Bromooctyl)benzene

    • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (as a non-nucleophilic base)

    • Anhydrous DMF

    • Centrifuge

  • Procedure:

    • To the dispersion of thiol-functionalized AuNPs in DMF, add a non-nucleophilic base. Use a 3-fold molar excess of base relative to the estimated surface thiol groups.

    • Add a 10-fold molar excess of (8-Bromooctyl)benzene.

    • Stir the reaction mixture at 60°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction to room temperature and centrifuge to collect the functionalized nanoparticles.

    • Wash the nanoparticles sequentially with DMF and ethanol to remove excess reagents and byproducts.

    • Dry the final product under vacuum.

Protocol 2: Functionalization of Silica Nanoparticles (SiO₂NPs)

Part A: Amine Functionalization of SiO₂NPs

  • Materials:

    • Silica nanoparticles (100 nm)

    • (3-Aminopropyl)triethoxysilane (APTES)

    • Anhydrous Toluene or Ethanol

    • Centrifuge

  • Procedure:

    • Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene in a round-bottom flask.

    • Sonicate the suspension for 15 minutes for uniform dispersion.

    • Add 1 mL of APTES to the suspension.

    • Reflux the mixture at 110°C for 12 hours with constant stirring.

    • Cool the reaction to room temperature and collect the nanoparticles by centrifugation.

    • Wash the amine-functionalized SiO₂NPs thoroughly with toluene and then ethanol to remove unreacted APTES.

Part B: Reaction with (8-Bromooctyl)benzene

  • Materials:

    • Amine-functionalized SiO₂NPs

    • (8-Bromooctyl)benzene

    • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

    • Anhydrous DMF

    • Centrifuge

  • Procedure:

    • Disperse 100 mg of amine-functionalized SiO₂NPs in 50 mL of anhydrous DMF.

    • Add an excess of a non-nucleophilic base (e.g., 200 mg of K₂CO₃ or 0.5 mL of TEA).

    • Add a 10-fold molar excess of (8-Bromooctyl)benzene relative to the estimated amine groups on the silica surface.

    • Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere.

    • After cooling, centrifuge the suspension to collect the functionalized SiO₂NPs.

    • Wash the nanoparticles sequentially with DMF, ethanol, and deionized water.

    • Dry the final product under vacuum.

Protocol 3: Functionalization of Iron Oxide Nanoparticles (IONPs)

Part A: Amine Functionalization of IONPs

  • Materials:

    • Iron oxide nanoparticles (50 nm)

    • (3-Aminopropyl)triethoxysilane (APTES)

    • Ethanol

    • Magnetic separator or centrifuge

  • Procedure:

    • Disperse 100 mg of IONPs in 50 mL of ethanol.

    • Add 1 mL of APTES to the dispersion.

    • Stir the mixture vigorously at 60°C for 6 hours.

    • Collect the nanoparticles using a strong magnet or by centrifugation.

    • Wash the nanoparticles several times with ethanol to remove unreacted silane.

    • Resuspend the amine-functionalized IONPs in a suitable solvent for the next step (e.g., anhydrous DMF).

Part B: Reaction with (8-Bromooctyl)benzene

  • Materials:

    • Amine-functionalized IONPs in anhydrous DMF

    • (8-Bromooctyl)benzene

    • Triethylamine (TEA)

    • Anhydrous DMF

    • Magnetic separator or centrifuge

  • Procedure:

    • To the dispersion of amine-functionalized IONPs in DMF, add TEA (2-3 molar excess relative to the estimated surface amine groups).

    • Add (8-Bromooctyl)benzene (5-10 molar excess).

    • Stir the reaction mixture at 70°C for 24 hours under an inert atmosphere.

    • Cool the reaction to room temperature and collect the nanoparticles using a magnetic separator or by centrifugation.

    • Wash the nanoparticles sequentially with DMF and ethanol.

    • Dry the final product under vacuum.

Characterization

Successful functionalization should be confirmed using a combination of the following techniques:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after each functionalization step.

  • Zeta Potential Analysis: To measure the surface charge of the nanoparticles. A shift in zeta potential confirms the modification of the nanoparticle surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the nanoparticle surface. Look for characteristic peaks of the alkyl chain (C-H stretching around 2850-2950 cm⁻¹) and the benzene ring (C=C stretching around 1450-1600 cm⁻¹).

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface. The appearance of a Bromine (Br 3d) peak confirms the successful attachment of (8-Bromooctyl)benzene.

Reaction Mechanism Diagram

Caption: Sɴ2 reaction mechanism for the functionalization.

Method

Application Notes &amp; Protocols: (8-Bromooctyl)benzene as a Hydrophobic Spacer in the Synthesis of Non-Cleavable Linkers for Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following application note describes a hypothetical use of (8-Bromooctyl)benzene as a building block for a linker in a drug delivery...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note describes a hypothetical use of (8-Bromooctyl)benzene as a building block for a linker in a drug delivery system. The experimental data and protocols are representative examples and should be adapted and validated for specific applications.

Introduction

Linkers play a critical role in the design and efficacy of antibody-drug conjugates (ADCs), connecting a monoclonal antibody to a potent cytotoxic payload. The properties of the linker, such as its length, stability, and hydrophobicity, significantly influence the ADC's pharmacokinetics, efficacy, and safety profile. While various linker technologies exist, there is a continuous need for novel linker components to fine-tune ADC characteristics.

This document outlines a potential application of (8-Bromooctyl)benzene as a hydrophobic building block in the synthesis of a long, non-cleavable linker for ADCs. The octyl chain provides a significant hydrophobic spacer, which can influence the overall physicochemical properties of the resulting ADC, potentially impacting aggregation and cell permeability. The terminal phenyl group can serve as a rigid scaffold for further functionalization.

Hypothetical Application: Synthesis of a Non-Cleavable Linker for an ADC

In this hypothetical application, (8-Bromooctyl)benzene is used as a starting material to synthesize a maleimide-functionalized linker. This linker is then conjugated to a thiol-containing cytotoxic drug and subsequently to a monoclonal antibody via cysteine residues.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the ADC is depicted below.

G cluster_0 Linker Synthesis cluster_1 Drug Conjugation cluster_2 Antibody Conjugation & Purification cluster_3 Characterization & In Vitro Evaluation A (8-Bromooctyl)benzene B Azide-functionalized Linker Intermediate A->B 1. Azide Substitution C Amine-functionalized Linker B->C 2. Staudinger Reduction D Maleimide-activated Linker C->D 3. Maleimide Functionalization F Linker-Drug Conjugate D->F 4. Thiol-Maleimide Reaction E Thiol-containing Drug (e.g., MMAE derivative) E->F H Crude Antibody-Drug Conjugate (ADC) F->H 5. Conjugation to mAb G Reduced Monoclonal Antibody (mAb) G->H I Purified ADC H->I 6. Purification (e.g., SEC) J Drug-to-Antibody Ratio (DAR) Analysis I->J K In Vitro Cytotoxicity Assay I->K

Figure 1: Hypothetical workflow for the synthesis and evaluation of an ADC using a linker derived from (8-Bromooctyl)benzene.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the synthesis and characterization of an ADC using the described linker.

Table 1: Synthesis and Conjugation Efficiency

ParameterResult
Linker Synthesis Yield45% (overall)
Linker-Drug Conjugate Purity (HPLC)>95%
Antibody Conjugation Efficiency85%
Average Drug-to-Antibody Ratio (DAR)3.8

Table 2: In Vitro Cytotoxicity (Hypothetical Data)

Cell LineADC IC₅₀ (nM)Free Drug IC₅₀ (nM)Naked Antibody
Antigen-Positive Cancer Cells1.50.1No effect
Antigen-Negative Control Cells>10000.1No effect

Experimental Protocols

Protocol 1: Synthesis of Maleimide-Activated Linker
  • Azide Substitution:

    • Dissolve (8-Bromooctyl)benzene (1 eq.) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq.) and stir the reaction at 80°C for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, add water, and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide-functionalized linker intermediate.

  • Staudinger Reduction:

    • Dissolve the azide intermediate (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

    • Add triphenylphosphine (1.2 eq.) and stir at room temperature for 8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the amine-functionalized linker.

  • Maleimide Functionalization:

    • Dissolve the amine-functionalized linker (1 eq.) and maleimidocaproic acid N-hydroxysuccinimide ester (1.1 eq.) in DMF.

    • Add triethylamine (2 eq.) and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Purify the crude product by flash chromatography to obtain the final maleimide-activated linker.

Protocol 2: Preparation of Linker-Drug Conjugate
  • Dissolve the maleimide-activated linker (1.2 eq.) and a thiol-containing drug (1 eq.) in a mixture of acetonitrile and water.

  • Adjust the pH of the solution to 7.0 with a suitable buffer.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • Purify the linker-drug conjugate by preparative HPLC.

Protocol 3: Antibody-Drug Conjugation
  • Antibody Reduction:

    • Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a molar excess to achieve the desired level of cysteine reduction.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Add the linker-drug conjugate (in a suitable solvent like DMSO) to the reduced antibody solution at a specific molar ratio to target the desired DAR.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

    • Characterize the purified ADC for DAR, purity, and aggregation.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for the hypothetical ADC, which does not rely on linker cleavage.

G cluster_0 Cellular Uptake and Trafficking cluster_1 Drug Release and Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation DrugRelease Release of Amino Acid-Linker-Drug Degradation->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Cytotoxic Action

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Large-Scale Synthesis of (8-Bromooctyl)benzene

Welcome to the technical support center for the large-scale synthesis of (8-Bromooctyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of (8-Bromooctyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale production of (8-Bromooctyl)benzene?

A1: There are two main synthetic strategies for the large-scale production of (8-Bromooctyl)benzene:

  • Route A: Friedel-Crafts Alkylation. This classic approach involves the direct alkylation of benzene with a suitable octyl chain precursor containing a bromine atom. A common starting material for this route is 1,8-dibromooctane. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

  • Route B: Alkylation followed by Bromination. This two-step approach first involves the alkylation of benzene with an 8-carbon alkene, such as 1-octene, to form 1-phenyloctane. The terminal methyl group of the octyl chain is then selectively brominated. A more controlled variation of this route involves the alkylation of benzene with 1-octene to produce 8-phenyloct-1-ene, followed by an anti-Markovnikov hydrobromination to yield the desired terminal bromide.[1][2] Alternatively, 8-phenyloctan-1-ol can be synthesized and subsequently converted to 8-phenyloctyl bromide.

Q2: What are the major challenges associated with the Friedel-Crafts alkylation route (Route A) on a large scale?

A2: The primary challenges with the Friedel-Crafts alkylation route using 1,8-dibromooctane include:

  • Polyalkylation: Since the product, (8-Bromooctyl)benzene, is an activated aromatic compound, it can undergo a second alkylation with another molecule of 1,8-dibromooctane, leading to the formation of di- and poly-substituted benzene byproducts.[2][3] This is a significant issue in large-scale synthesis where local concentrations of reactants can be high.

  • Carbocation Rearrangement: Although less of a concern with a primary dihaloalkane compared to longer, branched chains, carbocation rearrangements can still occur, leading to the formation of isomeric products.

  • Catalyst Quenching and Waste Disposal: The Lewis acid catalyst is sensitive to moisture and must be handled under anhydrous conditions. After the reaction, the catalyst must be quenched, which is an exothermic process and generates a significant amount of acidic waste, posing disposal challenges at an industrial scale.[4][5]

  • Product Purification: Separating the desired mono-alkylated product from unreacted starting materials, polyalkylated byproducts, and isomeric impurities can be challenging and often requires fractional distillation under reduced pressure.[6]

Q3: How can I minimize polyalkylation in a large-scale Friedel-Crafts reaction?

A3: To minimize polyalkylation, it is crucial to use a large excess of benzene relative to 1,8-dibromooctane. This ensures that the alkylating agent is more likely to react with a benzene molecule rather than the already alkylated product. Additionally, controlling the reaction temperature and slowly adding the alkylating agent to the benzene and catalyst mixture can help to maintain a low concentration of the alkylating species and reduce the rate of the second alkylation.

Q4: What are the advantages of the alkylation-bromination route (Route B) for large-scale synthesis?

A4: Route B offers several advantages for large-scale production:

  • Higher Selectivity: The initial alkylation of benzene with 1-octene can be optimized to favor mono-alkylation. The subsequent bromination step at the terminal position can be achieved with high regioselectivity using anti-Markovnikov hydrobromination of 8-phenyloct-1-ene, thus avoiding the formation of isomeric byproducts common in Friedel-Crafts reactions.[7][1][2]

  • Avoidance of Dihaloalkanes: This route avoids the use of 1,8-dibromooctane, which can be more expensive and prone to side reactions.

  • Milder Reaction Conditions for Bromination: The anti-Markovnikov hydrobromination can often be carried out under milder conditions compared to the strong Lewis acids required for Friedel-Crafts alkylation.

Q5: What are the key considerations for the purification of (8-Bromooctyl)benzene on a large scale?

A5: Large-scale purification of (8-Bromooctyl)benzene typically involves fractional distillation under reduced pressure.[6] Key considerations include:

  • Vacuum Level: A high vacuum is necessary to lower the boiling point of the product and prevent thermal degradation.

  • Column Efficiency: A packed distillation column with high theoretical plates is required to achieve good separation from closely boiling impurities.

  • Temperature Control: Precise temperature control of the distillation pot and column is essential to prevent co-distillation of impurities.

  • Material Compatibility: The equipment should be constructed from materials that are resistant to corrosion by any residual acidic impurities.

Troubleshooting Guides

Low Yield in Friedel-Crafts Alkylation (Route A)
Symptom Possible Cause Troubleshooting Action
Low conversion of starting materials Inactive catalyst due to moisture.Ensure all reactants and solvents are anhydrous. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst loading.Increase the molar ratio of the Lewis acid catalyst to the alkylating agent.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Formation of significant amounts of polyalkylated byproducts Molar ratio of benzene to 1,8-dibromooctane is too low.Increase the excess of benzene used in the reaction. A 10-fold or higher excess is often recommended for large-scale reactions.
High local concentration of the alkylating agent.Add the 1,8-dibromooctane slowly and with efficient stirring to the benzene-catalyst mixture.
Presence of isomeric products Carbocation rearrangement.While less common with primary halides, consider using a milder Lewis acid or lower reaction temperatures to disfavor rearrangement.
Low Selectivity in Bromination (Route B)
Symptom Possible Cause Troubleshooting Action
Formation of internal bromides (e.g., 7-bromo-1-phenyloctane) Markovnikov addition of HBr.For the hydrobromination of 8-phenyloct-1-ene, ensure that radical initiators (e.g., AIBN, peroxides) are used and that the reaction is carried out in the absence of light to promote anti-Markovnikov addition.[1][2]
Bromination on the benzene ring Incorrect brominating agent or conditions.For the bromination of 1-phenyloctane, use a selective free-radical brominating agent like N-bromosuccinimide (NBS) with a radical initiator, rather than electrophilic brominating agents like Br₂ with a Lewis acid.

Experimental Protocols

Route A: Friedel-Crafts Alkylation of Benzene with 1,8-Dibromooctane

Disclaimer: This is a generalized protocol and should be optimized for specific large-scale equipment and safety procedures.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Illustrative)Moles (mol)
Benzene78.117.8 L (7.0 kg)89.6
1,8-Dibromooctane271.982.45 kg9.0
Aluminum Chloride (AlCl₃)133.341.3 kg9.75

Procedure:

  • Charge a large, dry, glass-lined reactor with benzene under a nitrogen atmosphere.

  • Cool the benzene to 0-5 °C with efficient stirring.

  • Slowly and carefully add anhydrous aluminum chloride to the benzene. The addition is exothermic. Maintain the temperature below 10 °C.

  • Once the catalyst is fully dissolved, slowly add 1,8-dibromooctane to the mixture over a period of 4-6 hours, maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench the reaction by the careful addition of water or dilute hydrochloric acid. This step is highly exothermic and will release HCl gas. Ensure adequate ventilation and cooling.

  • Separate the organic layer. Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the excess benzene by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain (8-Bromooctyl)benzene.

Route B: Alkylation of Benzene with 1-Octene and subsequent Anti-Markovnikov Hydrobromination

Step 1: Alkylation of Benzene with 1-Octene

This step can be performed using a solid acid catalyst like a zeolite to minimize waste.

Step 2: Anti-Markovnikov Hydrobromination of 8-Phenyloct-1-ene

Disclaimer: This is a generalized protocol and should be optimized.

Materials:

ReagentMolar Mass ( g/mol )
8-Phenyloct-1-ene188.32
Hydrobromic acid (HBr) in acetic acid or a radical initiator system-
Azobisisobutyronitrile (AIBN) (if using a radical initiator system)164.21

Procedure:

  • Dissolve 8-phenyloct-1-ene in a suitable solvent (e.g., a non-polar solvent like hexane) in a reactor equipped with a reflux condenser and an addition funnel.

  • Add a radical initiator such as AIBN.

  • Slowly add a solution of HBr in a non-polar solvent or bubble HBr gas through the solution while irradiating with UV light or heating to initiate the radical reaction.

  • Monitor the reaction by GC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove excess acid.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting (8-Bromooctyl)benzene by fractional distillation under vacuum.

Visualizations

Synthesis_Workflows cluster_A Route A: Friedel-Crafts Alkylation cluster_B Route B: Alkylation & Bromination A_start Benzene + 1,8-Dibromooctane A_react Friedel-Crafts Alkylation (AlCl3 catalyst) A_start->A_react A_quench Quenching (Water/HCl) A_react->A_quench A_extract Work-up & Extraction A_quench->A_extract A_distill Fractional Distillation A_extract->A_distill A_end (8-Bromooctyl)benzene A_distill->A_end B_start Benzene + 1-Octene B_react1 Alkylation (e.g., Zeolite catalyst) B_start->B_react1 B_intermediate 8-Phenyloct-1-ene B_react1->B_intermediate B_react2 Anti-Markovnikov Hydrobromination B_intermediate->B_react2 B_workup Work-up B_react2->B_workup B_distill Fractional Distillation B_workup->B_distill B_end (8-Bromooctyl)benzene B_distill->B_end

Caption: Comparative experimental workflows for the synthesis of (8-Bromooctyl)benzene.

Troubleshooting_Friedel_Crafts decision decision issue issue solution solution start Low Yield in Friedel-Crafts Alkylation check_conversion Low Conversion? start->check_conversion check_byproducts High Polyalkylation? check_conversion->check_byproducts No issue_catalyst Inactive Catalyst or Insufficient Amount check_conversion->issue_catalyst Yes issue_ratio Incorrect Reactant Ratio check_byproducts->issue_ratio Yes issue_other Other Issues (e.g., Isomers) check_byproducts->issue_other No solution_catalyst Use Anhydrous Conditions & Increase Catalyst Loading issue_catalyst->solution_catalyst solution_ratio Increase Benzene Excess & Slow Addition of Alkylating Agent issue_ratio->solution_ratio solution_other Optimize Temperature & Consider Milder Catalyst issue_other->solution_other

Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.

References

Optimization

Avoiding polyalkylation in the synthesis of (8-Bromooctyl)benzene

Welcome to the Technical Support Center for the synthesis of (8-Bromooctyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freque...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (8-Bromooctyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the issue of polyalkylation, during the synthesis of (8-Bromooctyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a problem in the synthesis of (8-Bromooctyl)benzene?

Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the benzene ring. When synthesizing (8-Bromooctyl)benzene directly from benzene and an eight-carbon alkylating agent, the initial product, (8-Bromooctyl)benzene, is more reactive than the starting benzene. This increased reactivity is due to the electron-donating nature of the octyl group, which activates the benzene ring towards further electrophilic attack, leading to the formation of di- and poly-substituted byproducts. This complicates purification and reduces the yield of the desired mono-substituted product.

Q2: How can polyalkylation be avoided?

There are two primary strategies to circumvent polyalkylation:

  • Use of a Large Excess of Benzene: By significantly increasing the molar ratio of benzene to the alkylating agent, the probability of the electrophile reacting with a benzene molecule rather than the already alkylated product is statistically favored. However, this approach can be inefficient due to the large volume of solvent and the need to recover the unreacted benzene.

  • Friedel-Crafts Acylation followed by Reduction: This is the most effective and widely recommended method. It involves a two-step process:

    • Step 1: Friedel-Crafts Acylation: Benzene is reacted with an acylating agent, such as 8-bromooctanoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting product is an aryl ketone (8-bromo-1-phenyloctan-1-one). The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.

    • Step 2: Reduction: The ketone functional group of the acylated product is then reduced to a methylene group (-CH₂-) to yield the final (8-Bromooctyl)benzene. Common reduction methods include the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions.

Troubleshooting Guide

Polyalkylation and other side reactions can be persistent issues. The table below outlines common problems, their probable causes, and recommended solutions.

Issue Probable Cause(s) Solution(s)
Significant formation of di- and poly-alkylated products Direct Friedel-Crafts alkylation was performed. The mono-alkylated product is more reactive than benzene.Switch to a two-step Friedel-Crafts acylation followed by reduction. The intermediate ketone is deactivated, preventing further substitution.
Low yield in Friedel-Crafts acylation step Inactive catalyst (e.g., hydrated AlCl₃). Insufficiently reactive acylating agent. Reaction temperature is too low.Use fresh, anhydrous Lewis acid catalyst. Ensure the acylating agent (e.g., 8-bromooctanoyl chloride) is of high purity. Gradually increase the reaction temperature, monitoring for product formation.
Incomplete reduction of the ketone Insufficient reducing agent. Harsh reaction conditions leading to degradation. The chosen reduction method is not suitable for the substrate.Increase the equivalents of the reducing agent (e.g., zinc amalgam or hydrazine). For base-sensitive substrates, Clemmensen reduction might be preferable. For acid-sensitive substrates, Wolff-Kishner is a better choice.
Formation of rearranged products (in alkylation) The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable form.This is another strong reason to opt for Friedel-Crafts acylation, as the acylium ion intermediate does not undergo rearrangement.

Experimental Protocols

The recommended pathway to synthesize (8-Bromooctyl)benzene while avoiding polyalkylation is the Friedel-Crafts acylation of benzene with 8-bromooctanoyl chloride, followed by the reduction of the resulting ketone.

Protocol 1: Friedel-Crafts Acylation of Benzene with 8-Bromoheptanoyl Chloride (Analogous Procedure)

This protocol for a similar substrate illustrates the general procedure.

Materials:

  • Aromatic substrate (e.g., Benzene) (1.0 equiv)

  • 7-Bromoheptanoyl chloride (1.1 equiv)[1]

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)[1]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice/water bath.

  • In the addition funnel, prepare a solution of 7-bromoheptanoyl chloride in anhydrous dichloromethane.

  • Add the 7-bromoheptanoyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.

  • After the addition is complete, add a solution of the aromatic substrate (e.g., benzene) in anhydrous dichloromethane dropwise, again maintaining the temperature.

  • Once the addition of the aromatic substrate is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1 hour) and then let it warm to room temperature, stirring for an additional period (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aryl ketone.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.[1]

Protocol 2: Wolff-Kishner Reduction of an Aryl Ketone

This general procedure can be adapted for the reduction of 8-bromo-1-phenyloctan-1-one.

Materials:

  • Aryl ketone (e.g., 8-bromo-1-phenyloctan-1-one)

  • Hydrazine hydrate (85%)

  • Sodium hydroxide

  • Diethylene glycol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aryl ketone, hydrazine hydrate, and sodium hydroxide in diethylene glycol.

  • Heat the mixture to reflux for a specified period.

  • After the initial reflux, arrange the apparatus for distillation and remove the water and excess hydrazine.

  • Once the water and excess hydrazine are removed, raise the temperature to approximately 200 °C and continue to reflux until the reaction is complete (monitored by TLC).[2]

  • Cool the reaction mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product by distillation or column chromatography.

Data Presentation

Reaction Step Substrates Catalyst/Reagents Typical Yield
Friedel-Crafts Acylation Benzene and various acyl chloridesAlCl₃Good to Excellent
Friedel-Crafts Acylation Naphthalene and 7-bromoheptanoyl chlorideAlCl₃ in nitrobenzeneModerate to Good
Wolff-Kishner Reduction β-(p-phenoxybenzoyl)propionic acidHydrazine hydrate, NaOH95%[2]

Visualizations

Logical Workflow for Avoiding Polyalkylation

Polyalkylation_Avoidance Start Synthesis of (8-Bromooctyl)benzene Decision Direct Alkylation or Acylation-Reduction? Start->Decision Alkylation Direct Friedel-Crafts Alkylation (Benzene + 1,8-dibromooctane) Decision->Alkylation Direct Route Acylation Step 1: Friedel-Crafts Acylation (Benzene + 8-bromooctanoyl chloride) Decision->Acylation Recommended Route Polyalkylation High Risk of Polyalkylation Alkylation->Polyalkylation Ketone Intermediate: 8-bromo-1-phenyloctan-1-one Acylation->Ketone Reduction Step 2: Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction FinalProduct Desired Product: (8-Bromooctyl)benzene Reduction->FinalProduct NoPolyalkylation Polyalkylation Avoided FinalProduct->NoPolyalkylation

Caption: Recommended synthetic pathway to avoid polyalkylation.

Signaling Pathway of Friedel-Crafts Acylation

FC_Acylation cluster_reactants Reactants cluster_mechanism Mechanism Steps AcylChloride 8-Bromooctanoyl Chloride AcyliumIon Formation of Acylium Ion (Electrophile) AcylChloride->AcyliumIon Catalyst AlCl3 (Lewis Acid) Catalyst->AcyliumIon Benzene Benzene SigmaComplex Electrophilic Attack & Formation of Sigma Complex Benzene->SigmaComplex AcyliumIon->SigmaComplex Deprotonation Deprotonation & Restoration of Aromaticity SigmaComplex->Deprotonation Product 8-Bromo-1-phenyloctan-1-one (Aryl Ketone) Deprotonation->Product

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

Troubleshooting

Optimizing reaction conditions for the bromination of octylbenzene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the br...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of octylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products for the electrophilic aromatic bromination of octylbenzene?

The octyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, the major products expected are o-bromo-octylbenzene and p-bromo-octylbenzene. Due to steric hindrance from the bulky octyl group, the para product is generally favored over the ortho product.[1]

Q2: What are the common brominating agents for this reaction?

Common brominating agents for alkylbenzenes include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[2][3] The choice of reagent can influence the selectivity and reactivity of the reaction. For instance, Br₂ often requires a Lewis acid catalyst, while NBS can be used under radical conditions for benzylic bromination or with an acid catalyst for aromatic bromination.[2][4]

Q3: Why is a catalyst often required for bromination with Br₂?

Benzene and its alkyl derivatives are aromatic and relatively stable.[5] Molecular bromine by itself is not a strong enough electrophile to react efficiently with the benzene ring.[4][6] A Lewis acid catalyst, such as FeBr₃ or AlBr₃, is used to polarize the Br-Br bond, creating a much stronger electrophile (Br⁺) that can be attacked by the electron-rich aromatic ring.[4][5][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of octylbenzene 1. Inactive catalyst. 2. Insufficiently activated brominating agent. 3. Low reaction temperature.1. Use fresh or anhydrous Lewis acid catalyst (e.g., FeBr₃, AlBr₃). 2. Ensure proper polarization of Br₂ with the catalyst.[4] 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions.
Formation of polybrominated products 1. High concentration of a highly reactive brominating agent. 2. The mono-brominated product is still activated enough for further reaction. 3. Reaction time is too long.1. Use a milder brominating agent like N-bromosuccinimide (NBS).[3] 2. Use a stoichiometric amount of the brominating agent relative to octylbenzene. 3. Monitor the reaction closely using techniques like TLC or GC and quench the reaction once the desired product is formed.
Side-chain (benzylic) bromination instead of ring bromination 1. Presence of radical initiators (e.g., light, AIBN). 2. High reaction temperatures without a Lewis acid catalyst.1. Conduct the reaction in the dark and avoid radical initiators if ring substitution is desired. 2. Use a Lewis acid catalyst to promote electrophilic aromatic substitution.[4] For deliberate side-chain bromination, NBS with a radical initiator is the preferred method.[2][8][9]
Poor regioselectivity (high ortho/para ratio) 1. Reaction temperature is too high. 2. Choice of solvent.1. Lowering the reaction temperature can sometimes improve para selectivity.[3] 2. Less polar solvents may enhance steric effects, potentially favoring the para product.
Difficult product isolation/purification 1. Presence of unreacted starting materials and multiple products. 2. Emulsion formation during aqueous workup.1. Optimize reaction conditions to maximize the yield of the desired isomer. 2. Use column chromatography to separate the ortho and para isomers from each other and from the starting material. 3. Break emulsions by adding a saturated brine solution during the workup.

Experimental Protocols

General Protocol for Electrophilic Aromatic Bromination of Octylbenzene

This protocol is a general guideline and may require optimization.

Materials:

  • Octylbenzene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Aluminum Bromide (AlBr₃) (if using Br₂)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Aqueous sodium thiosulfate solution

  • Aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser (if heating)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve octylbenzene in the chosen anhydrous solvent. If using a Lewis acid catalyst, add it to the flask. The reaction should be protected from moisture, for example, by using a drying tube.

  • Addition of Brominating Agent: Dissolve the brominating agent (e.g., Br₂) in a small amount of the anhydrous solvent in a dropping funnel. Add the brominating agent solution dropwise to the stirred octylbenzene solution. The reaction can be exothermic, so control the rate of addition to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

Visual Guides

Below are diagrams illustrating key concepts in the bromination of octylbenzene.

Electrophilic_Aromatic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products reagents Octylbenzene + Anhydrous Solvent addition Slow addition of Brominating Agent (e.g., Br2) reagents->addition catalyst Lewis Acid (e.g., FeBr3) catalyst->addition monitoring Monitor progress (TLC/GC) addition->monitoring quench Quench with Na2S2O3 monitoring->quench extraction Aqueous Wash & Extraction quench->extraction drying Dry & Evaporate Solvent extraction->drying purification Column Chromatography drying->purification ortho o-bromo-octylbenzene purification->ortho para p-bromo-octylbenzene purification->para

Caption: Experimental workflow for the bromination of octylbenzene.

Troubleshooting_Logic cluster_low_conversion_solutions Troubleshooting Low Conversion cluster_high_conversion_solutions Troubleshooting Low Isolated Yield start Low Product Yield? check_conversion Check Conversion (TLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion No catalyst Check Catalyst Activity low_conversion->catalyst temp Increase Temperature low_conversion->temp time Increase Reaction Time low_conversion->time workup Optimize Workup (e.g., pH, extractions) high_conversion->workup purification Optimize Purification (e.g., column conditions) high_conversion->purification

Caption: Troubleshooting logic for low product yield.

References

Optimization

Technical Support Center: Purification of Crude (8-Bromooctyl)benzene

Welcome to the technical support center for the purification of crude (8-Bromooctyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (8-Bromooctyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude (8-Bromooctyl)benzene?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 8-phenyloctan-1-ol if the synthesis involves bromination of the alcohol.

  • Side products from the bromination reaction: This can include dibrominated species or ethers if the reaction conditions are not optimal.

  • Byproducts from Friedel-Crafts acylation/alkylation: If this route is used, impurities could arise from polysubstitution on the benzene ring or rearrangements of the alkyl chain.[1][2]

  • Solvent residues: Residual solvents from the reaction or initial work-up steps.

Q2: Which purification technique is most suitable for (8-Bromooctyl)benzene?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Flash Column Chromatography is highly effective for removing both more polar and less polar impurities.

  • Vacuum Distillation is suitable for separating compounds with different boiling points and for removing non-volatile impurities.[3][4] Given the relatively high boiling point of (8-Bromooctyl)benzene, vacuum distillation is preferred over atmospheric distillation to prevent decomposition.[4][5][6][7]

  • Liquid-Liquid Extraction can be used as a preliminary purification step to remove water-soluble impurities or acidic/basic byproducts.

  • Recrystallization is generally less common for purifying long-chain alkylbenzenes as they tend to be oils at room temperature or have low melting points, making crystallization challenging.[8][9]

Q3: What is a good starting point for developing a column chromatography method?

A3: A good starting point is to use a non-polar stationary phase like silica gel and a non-polar eluent.[10] A common solvent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. For non-polar compounds like (8-Bromooctyl)benzene, a high percentage of hexane (e.g., 95-100%) is a good starting point.

Q4: Can I purify (8-Bromooctyl)benzene by recrystallization?

A4: While challenging due to its liquid nature at room temperature, recrystallization from a very non-polar solvent at low temperatures might be possible if the crude product is a solid or semi-solid.[8][9] Solvents to consider would be hexane or heptane. However, "oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem.[11]

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of the desired product from an impurity.

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no movement. Optimize the solvent system using TLC. For (8-Bromooctyl)benzene, start with pure hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[10]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product.
Poorly Packed Column The presence of air bubbles or cracks in the silica gel bed can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation. Ensure the column is packed uniformly. A wet slurry packing method is often recommended to avoid air bubbles.[12]
Sample Application The sample was not loaded onto the column in a concentrated band. Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column. Alternatively, "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel, can provide better resolution.[12][13]

Workflow for Column Chromatography Purification

Caption: Workflow for column chromatography purification.

Vacuum Distillation

Issue: The product is decomposing during distillation.

Possible CauseSolution
Temperature is too high The boiling point of (8-Bromooctyl)benzene at atmospheric pressure is high, which can lead to thermal decomposition. Use a vacuum to lower the boiling point.[4][5][6][7] A lower pressure will allow for distillation at a lower temperature.
Prolonged heating Extended exposure to high temperatures can cause decomposition. Ensure the distillation is performed as quickly as possible once the desired temperature and pressure are reached.

Issue: Bumping or uneven boiling.

Possible CauseSolution
Lack of nucleation sites Smooth boiling is essential for a good separation. Add boiling chips or a magnetic stir bar to the distillation flask before starting the distillation. Boiling chips should not be added to a hot liquid.
Pressure fluctuations An unstable vacuum can cause bumping. Ensure all connections in the distillation apparatus are well-sealed and that the vacuum source is stable.

Quantitative Data for Purification

Purification MethodParametersExpected Outcome
Flash Column Chromatography Stationary Phase: Silica gelEluent: Hexane or a Hexane/Ethyl Acetate gradientPurity >97% can be achieved depending on the impurities.
Vacuum Distillation Boiling Point: 185-187 °C at 12 Torr[14]Effective for removing non-volatile impurities and separating from compounds with significantly different boiling points.

Experimental Protocols

Flash Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A good starting point for (8-Bromooctyl)benzene is 100% hexane. If the compound does not move from the baseline, gradually increase the polarity by adding a small percentage of ethyl acetate (e.g., 1-5%). The target Rf for the product should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen starting eluent. Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude (8-Bromooctyl)benzene in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel. Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting the column with the starting solvent, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (8-Bromooctyl)benzene.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.[6] Include a stir bar or boiling chips in the distilling flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. For (8-Bromooctyl)benzene, the boiling point is approximately 185-187 °C at 12 Torr.[14]

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Logical Relationship of Purification Choices

Purification_Strategy Crude_Product Crude (8-Bromooctyl)benzene Initial_Analysis TLC / GC-MS Analysis Crude_Product->Initial_Analysis Liquid_Liquid_Extraction Liquid-Liquid Extraction Initial_Analysis->Liquid_Liquid_Extraction Water-soluble impurities present? Column_Chromatography Flash Column Chromatography Initial_Analysis->Column_Chromatography Polar or closely-related impurities present? Vacuum_Distillation Vacuum Distillation Initial_Analysis->Vacuum_Distillation Non-volatile or high-boiling impurities present? Liquid_Liquid_Extraction->Column_Chromatography Liquid_Liquid_Extraction->Vacuum_Distillation Pure_Product Pure (8-Bromooctyl)benzene Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product

Caption: Decision tree for selecting a purification strategy.

References

Troubleshooting

Identifying and minimizing byproducts in (8-Bromooctyl)benzene synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (8-Bromooctyl)benzene. The i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (8-Bromooctyl)benzene. The information is presented in a question-and-answer format to directly address common challenges and help minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing (8-Bromooctyl)benzene?

A1: The synthesis of (8-Bromooctyl)benzene can be approached through several primary routes, each with its own set of advantages and potential challenges:

  • Friedel-Crafts Acylation followed by Reduction: This two-step approach involves the acylation of benzene with 8-bromooctanoyl chloride, followed by the reduction of the resulting ketone to the desired alkylbenzene. This method is often preferred as it avoids carbocation rearrangements that can occur in direct Friedel-Crafts alkylation.[1][2]

  • Friedel-Crafts Alkylation: Direct alkylation of benzene with a suitable octyl derivative, such as 1,8-dibromooctane, in the presence of a Lewis acid catalyst. This method is more direct but is prone to polyalkylation and carbocation rearrangements.[3][4]

  • Grignard Reagent Based Methods: These methods typically involve the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a difunctionalized octane, such as 1,8-dibromooctane. Alternatively, a Grignard reagent can be formed from one end of 1,8-dibromooctane and then coupled with a benzene derivative. These reactions are highly sensitive to reaction conditions.[5][6][7]

Q2: What are the key byproducts to watch for in these syntheses?

A2: Byproduct formation is a common issue that can significantly impact yield and purity. The expected byproducts are highly dependent on the chosen synthetic route:

  • Friedel-Crafts Acylation/Reduction: The primary byproduct concern is incomplete reduction of the ketone intermediate, leading to the presence of 8-bromo-1-phenyloctan-1-one in the final product.

  • Friedel-Crafts Alkylation: This method is susceptible to several side reactions, including:

    • Polyalkylation: The initial product, (8-Bromooctyl)benzene, is more reactive than benzene and can undergo further alkylation to form di- and tri-substituted products.[2]

    • Carbocation Rearrangement: The primary carbocation formed from the octyl chain can rearrange to more stable secondary carbocations, leading to isomeric products with the phenyl group at different positions on the octyl chain.[8]

    • Intramolecular Cyclization: The alkylated product can potentially undergo intramolecular cyclization to form tetralin derivatives.

  • Grignard Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer (e.g., biphenyl from phenylmagnesium bromide or a C16 chain from the octyl bromide).[9]

    • Reaction with Solvent: Grignard reagents are strong bases and can react with protic solvents or even some aprotic solvents like THF.[10]

    • Formation of Dialkylated Product: In reactions with 1,8-dibromooctane, the Grignard reagent can react at both ends of the octane chain to form 1,8-diphenylocatane.

Q3: How can I purify the final (8-Bromooctyl)benzene product?

A3: Purification of (8-Bromooctyl)benzene from reaction byproducts and unreacted starting materials is typically achieved through a combination of techniques:

  • Aqueous Workup: The reaction mixture is first washed with water and/or dilute acid/base to remove the catalyst and any water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure (vacuum distillation) is effective for separating the desired product from lower and higher boiling point impurities.[11]

  • Chromatography: Column chromatography on silica gel is a powerful technique for separating the product from closely related byproducts, such as isomers or polyalkylated compounds.[12]

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation followed by Clemmensen Reduction

Problem 1: Low yield of the acylated product (8-bromo-1-phenyloctan-1-one).

Possible Cause Troubleshooting Step
Inactive Lewis acid catalyst (e.g., AlCl₃).Use fresh, anhydrous AlCl₃. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst by moisture.
Insufficient reaction time or temperature.Monitor the reaction by TLC or GC to ensure completion. If the reaction is sluggish, consider a moderate increase in temperature.[2]
Poor quality of 8-bromooctanoyl chloride.Ensure the acyl chloride is pure and free from the corresponding carboxylic acid.

Problem 2: Incomplete reduction of the ketone to the alkane.

Possible Cause Troubleshooting Step
Insufficient amount of zinc amalgam or HCl.Use a sufficient excess of both zinc amalgam and concentrated HCl.[1][13]
Deactivation of the zinc surface.Ensure the zinc amalgam is freshly prepared and active.
Substrate is not suitable for acidic conditions.The Clemmensen reduction is performed under strongly acidic conditions. If the substrate is acid-sensitive, consider an alternative reduction method like the Wolff-Kishner reduction (basic conditions).[7][14]
Route 2: Friedel-Crafts Alkylation with 1,8-dibromooctane

Problem 1: Significant formation of polyalkylated byproducts.

Possible Cause Troubleshooting Step
Benzene is the limiting reagent.Use a large excess of benzene relative to the alkylating agent (1,8-dibromooctane). This will statistically favor mono-alkylation.[15]
Reaction temperature is too high.Lowering the reaction temperature can help to reduce the rate of the second alkylation reaction.

Problem 2: Formation of rearranged isomeric products.

Possible Cause Troubleshooting Step
Carbocation rearrangement.This is an inherent issue with Friedel-Crafts alkylation using primary alkyl halides. To avoid this, the Friedel-Crafts acylation route is recommended as the acylium ion intermediate does not rearrange.[8]
Route 3: Grignard Reaction with Phenylmagnesium Bromide and 1,8-dibromooctane

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Troubleshooting Step
Presence of moisture in glassware or solvent.All glassware must be rigorously dried (e.g., oven-dried) and anhydrous solvents (e.g., dry diethyl ether or THF) must be used. Grignard reagents are extremely sensitive to water.[5]
Magnesium surface is passivated with magnesium oxide.Use fresh magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[6]

Problem 2: Low yield of the desired (8-Bromooctyl)benzene and formation of biphenyl.

Possible Cause Troubleshooting Step
Wurtz coupling side reaction.Add the bromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide and favor the formation of the Grignard reagent over the coupling product.[6]
Reaction of the Grignard reagent with the second bromine atom of 1,8-dibromooctane.Use a large excess of 1,8-dibromooctane relative to the phenylmagnesium bromide to favor mono-substitution.

Experimental Protocols

Protocol 1: Synthesis of (8-Bromooctyl)benzene via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Benzene with 8-Bromooctanoyl Chloride

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous benzene (large excess).

  • Cool the mixture in an ice bath.

  • Add 8-bromooctanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Separate the organic layer, wash it with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 8-bromo-1-phenyloctan-1-one.

Step 2: Clemmensen Reduction of 8-Bromo-1-phenyloctan-1-one

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the crude 8-bromo-1-phenyloctan-1-one, the prepared zinc amalgam (a significant excess), and concentrated hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours. Add more concentrated HCl periodically during the reflux.

  • After cooling, decant the aqueous layer and extract it with diethyl ether.

  • Combine the organic layer and the ether extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude (8-Bromooctyl)benzene by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for (8-Bromooctyl)benzene

Synthetic Route Typical Yield Range Key Byproducts Advantages Disadvantages
Friedel-Crafts Acylation/Reduction60-80%Incomplete reduction productAvoids carbocation rearrangement; generally high yields.Two-step process; use of toxic mercury in Clemmensen reduction.
Friedel-Crafts Alkylation30-50%Polyalkylated products, isomeric productsOne-step reaction.Prone to polyalkylation and carbocation rearrangements, leading to difficult purification.
Grignard Reaction40-60%Wurtz coupling products, dialkylated productCan be effective for specific couplings.Highly sensitive to reaction conditions (moisture); requires careful control of stoichiometry.

Note: Yields are approximate and can vary significantly based on reaction conditions and scale.

Mandatory Visualizations

Synthesis_Workflow_FC_Acylation_Reduction Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation AcylChloride 8-Bromooctanoyl Chloride AcylChloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Ketone 8-Bromo-1-phenyl- octan-1-one Acylation->Ketone Reduction Clemmensen Reduction Ketone->Reduction ZnHg Zn(Hg), HCl ZnHg->Reduction Product (8-Bromooctyl)benzene Reduction->Product

Caption: Workflow for the synthesis of (8-Bromooctyl)benzene via Friedel-Crafts acylation and Clemmensen reduction.

Troubleshooting_FC_Alkylation Start Low Yield in Friedel-Crafts Alkylation Problem1 High Polyalkylation? Start->Problem1 Solution1 Increase Benzene Excess Lower Reaction Temperature Problem1->Solution1 Yes Problem2 Isomeric Products Detected? Problem1->Problem2 No Solution2 Consider Friedel-Crafts Acylation Route to Avoid Rearrangement Problem2->Solution2 Yes Problem3 Low Conversion? Problem2->Problem3 No Solution3 Check Catalyst Activity Ensure Anhydrous Conditions Problem3->Solution3 Yes

Caption: Troubleshooting logic for byproduct formation in Friedel-Crafts alkylation.

Grignard_Reaction_Byproducts cluster_byproducts Potential Byproducts Grignard Phenylmagnesium Bromide PhMgBr DesiredProduct { (8-Bromooctyl)benzene | Ph(CH2)8Br} Grignard->DesiredProduct Desired Reaction Biphenyl {Biphenyl | Ph-Ph} Grignard->Biphenyl Wurtz Coupling Diphenyloctane {1,8-Diphenyloctane | Ph(CH2)8Ph} Grignard->Diphenyloctane Double Substitution Dibromooctane 1,8-Dibromooctane Br(CH2)8Br Dibromooctane->DesiredProduct

Caption: Byproduct formation pathways in the Grignard reaction synthesis.

References

Optimization

Troubleshooting low yields in Grignard reactions with (8-Bromooctyl)benzene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Grignard re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Grignard reactions involving (8-Bromooctyl)benzene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with (8-Bromooctyl)benzene is not initiating. What are the common causes and how can I fix it?

A1: The most common reason for a Grignard reaction failing to initiate is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2] This layer prevents the magnesium from reacting with the (8-Bromooctyl)benzene. Additionally, even trace amounts of water in the glassware or solvent can quench the reaction.[2][3]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly flame-dried under an inert atmosphere or oven-dried. Solvents, typically anhydrous tetrahydrofuran (THF) or diethyl ether, must be strictly anhydrous.[1][2][3][4][5][6] Grignard reagents are highly reactive and will be quenched by protic solvents like water and alcohols.[1][4][7][8]

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface.[1][9][10] Several chemical and physical methods can be employed.

Q2: What are the best methods to activate the magnesium turnings?

A2: Several methods can be used to activate magnesium for Grignard reagent synthesis. These can be categorized as chemical and physical activation.[1]

Summary of Magnesium Activation Methods

Activation MethodDescriptionKey Indicators of Success
Iodine (I₂) A small crystal of iodine is added to the magnesium. It reacts with the magnesium surface, creating reactive sites.[1][10][11]The disappearance of the characteristic purple or brown color of iodine.[1]
1,2-Dibromoethane (DBE) A small amount of this highly reactive alkyl halide is added to the magnesium suspension. The reaction produces ethylene gas and magnesium bromide, cleaning the magnesium surface.[1][9][10][11]Observation of bubbling (ethylene gas evolution).[1]
Mechanical Activation Crushing the magnesium turnings with a dry glass rod or using an ultrasonic bath can physically disrupt the oxide layer.[1][9]Visual inspection of fresh magnesium surfaces.
DIBAH Diisobutylaluminum hydride can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[12]A controlled temperature rise after initiation.[12]
Heating Gently heating the magnesium under an inert atmosphere can help remove adsorbed water and activate the surface.[11]-

Q3: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize its formation?

A3: A common side reaction in Grignard preparations is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[2][13][14] In the case of (8-Bromooctyl)benzene, this would result in the formation of 1,16-diphenylhexadecane. This side reaction consumes your desired Grignard reagent and complicates purification.[13]

Factors Favoring Wurtz Coupling:

  • High Local Concentration of Alkyl Halide: Adding the (8-Bromooctyl)benzene too quickly can lead to a high concentration before it has a chance to react with the magnesium.[2][13][14]

  • High Reaction Temperature: The coupling reaction is often favored at higher temperatures.[2][4][13]

  • Insufficiently Activated Magnesium: If the magnesium surface is not reactive enough, the alkyl halide will have more opportunity to react with the already formed Grignard reagent.[2][13]

Strategies to Minimize Wurtz Coupling:

  • Slow, Dropwise Addition: Add the (8-Bromooctyl)benzene solution slowly to the magnesium suspension.[2][13]

  • Maintain Moderate Temperature: While some initial heating may be necessary for initiation, the reaction is exothermic and may need cooling to maintain a gentle reflux.[2][4]

  • Ensure Highly Activated Magnesium: Use one of the activation methods described above to ensure the magnesium is highly reactive.[2]

  • Choice of Solvent: For some substrates, the choice of solvent can influence the extent of Wurtz coupling. Ethers like diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may be preferred over THF in certain cases.[13][15]

Q4: My reaction initiated, but the yield is still low. What are other potential issues?

A4: Low yields despite successful initiation can be due to several factors:

  • Incomplete Reaction: Ensure a sufficient reaction time after the addition of the alkyl halide is complete to allow for full conversion.

  • Quenching by Moisture or Oxygen: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent atmospheric moisture and oxygen from entering the system.[16]

  • Impure Starting Materials: Ensure the (8-Bromooctyl)benzene is pure and dry.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the Grignard reaction with (8-Bromooctyl)benzene.

Problem: Reaction Fails to Initiate

Potential CauseRecommended Solution
Inactive Magnesium Surface (MgO layer) Activate the magnesium using iodine, 1,2-dibromoethane, or by physically crushing the turnings.[1][9][10]
Wet Glassware or Solvent Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.[1][2][3]
Impure (8-Bromooctyl)benzene Purify the (8-Bromooctyl)benzene before use.

Problem: Low Yield of Grignard Reagent

Potential CauseRecommended Solution
Wurtz Coupling Side Reaction Minimize Wurtz coupling by slow addition of the alkyl halide, maintaining a moderate temperature, and using highly activated magnesium.[2][13][14]
Incomplete Reaction Allow for a sufficient reaction time after the addition of the alkyl halide is complete.
Quenching by Moisture or Acidic Impurities Conduct the reaction under an inert gas atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[16]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation with (8-Bromooctyl)benzene

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1 small crystal) or 1,2-dibromoethane (a few drops)

  • (8-Bromooctyl)benzene (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen or argon inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware and ensure the system is under a positive pressure of an inert gas.

  • Magnesium Activation: Place the magnesium turnings and a stir bar in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[1][17] Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and its color disappears, or until bubbling from the 1,2-dibromoethane is observed.[1] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous ether or THF to cover the magnesium. Prepare a solution of (8-Bromooctyl)benzene in anhydrous ether or THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1][18]

  • Slow Addition: Once the reaction has started, add the remaining (8-Bromooctyl)benzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[13]

  • Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction is complete when most of the magnesium has been consumed. The resulting gray suspension is the Grignard reagent.

Visualizations

Grignard_Workflow A 1. Setup Flame-dried glassware under inert gas B 2. Mg Activation Add Mg turnings & activator (I₂ or DBE) A->B C 3. Initiation Add solvent and a small amount of (8-Bromooctyl)benzene solution B->C D 4. Slow Addition Add remaining (8-Bromooctyl)benzene solution dropwise C->D E 5. Reaction Completion Stir until Mg is consumed D->E F Grignard Reagent Formed E->F

Caption: Experimental workflow for the preparation of the Grignard reagent from (8-Bromooctyl)benzene.

Troubleshooting_Tree Start Low Yield with (8-Bromooctyl)benzene Q1 Did the reaction initiate? (color change, exotherm) Start->Q1 Troubleshoot_Initiation Troubleshoot Initiation Q1->Troubleshoot_Initiation No Q2 High level of byproduct observed? Q1->Q2 Yes A1_Yes Yes A1_No No Check_Anhydrous Ensure anhydrous conditions (glassware, solvent) Troubleshoot_Initiation->Check_Anhydrous Activate_Mg Activate Magnesium (I₂, DBE, mechanical) Troubleshoot_Initiation->Activate_Mg Wurtz_Coupling Wurtz Coupling Likely Q2->Wurtz_Coupling Yes Other_Issues Check for other issues Q2->Other_Issues No A2_Yes Yes A2_No No Slow_Addition Slow down addition of alkyl halide Wurtz_Coupling->Slow_Addition Control_Temp Control reaction temperature Wurtz_Coupling->Control_Temp Check_Purity Verify purity of starting material Other_Issues->Check_Purity Reaction_Time Ensure sufficient reaction time Other_Issues->Reaction_Time

Caption: A decision tree for troubleshooting low yields in Grignard reactions.

References

Troubleshooting

Improving the stability of self-assembled monolayers from (8-Bromooctyl)benzene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with self-assembled monolayers (SAMs) derived from (8-Bromooctyl)benzene. The focus is on improving t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with self-assembled monolayers (SAMs) derived from (8-Bromooctyl)benzene. The focus is on improving the stability and quality of these monolayers on gold substrates.

Frequently Asked Questions (FAQs)

Q1: Can I form a self-assembled monolayer directly from (8-Bromooctyl)benzene on a gold substrate?

A1: Direct formation of a stable, well-ordered self-assembled monolayer from (8-Bromooctyl)benzene on gold is not a standard or recommended procedure. The bond between bromine and gold is not strong enough to drive the self-assembly process in the same way the gold-sulfur bond does. The standard and most effective method is to first convert the terminal bromine atom into a thiol (-SH) group. The resulting molecule, (8-Phenyloctyl)thiol, will readily form a stable SAM on gold.

Q2: How do I convert (8-Bromooctyl)benzene to (8-Phenyloctyl)thiol?

A2: A common method for converting an alkyl bromide to a thiol is through a reaction with thiourea followed by hydrolysis.[1] This two-step process minimizes the formation of disulfide side products.[1] First, the alkyl bromide reacts with thiourea to form an isothiouronium salt intermediate. This salt is then hydrolyzed with a base (like sodium hydroxide) to yield the corresponding thiol.

Q3: What are the key factors affecting the stability of my SAM?

A3: The overall stability of a SAM is influenced by several factors:

  • Substrate Quality: A clean, smooth gold surface is paramount. Contaminants can create defects in the monolayer. An adhesion layer of titanium or chromium under the gold is also crucial to prevent delamination.

  • Precursor Purity: The purity of the (8-Phenyloctyl)thiol solution is critical. Impurities can be incorporated into the monolayer, creating defects.

  • Assembly Conditions: The concentration of the thiol solution, the choice of solvent (typically ethanol), immersion time (24-48 hours is often recommended for better packing), and temperature all play a role.[2] Minimizing oxygen exposure during assembly can also improve film quality.

  • Post-Assembly Rinsing: A thorough rinsing step with fresh solvent is necessary to remove non-chemisorbed molecules.

  • Environmental Exposure: SAMs can be susceptible to oxidation over time, especially when exposed to air and light.[3] Ozone in ambient air has been identified as a primary oxidant.[3]

Q4: How can I confirm the formation and quality of my SAM?

A4: Several surface-sensitive techniques are used to characterize SAMs:

  • Contact Angle Goniometry: This measures the surface wettability. A uniform, high contact angle for a hydrophobic surface (like the one formed by (8-Phenyloctyl)thiol) indicates a well-packed, uniform monolayer.[4][5]

  • Spectroscopic Ellipsometry: This non-destructive technique measures the thickness of the monolayer by analyzing changes in the polarization of reflected light.[6]

  • X-ray Photoelectron Spectroscopy (XPS): XPS confirms the elemental composition and chemical bonding within the SAM. It can verify the presence of the sulfur-gold bond and check for contaminants.[7][8][9]

  • Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These techniques provide high-resolution images of the surface topography, allowing for direct visualization of defects like pinholes or domain boundaries.[10]

Q5: What kind of defects can form in my SAM and how do they affect stability?

A5: Common defects include pinholes (exposed substrate), domain boundaries (misaligned molecular packing), vacancies (missing molecules), and incorporated contaminants.[10][11] These defects can act as nucleation sites for degradation, compromise the barrier properties of the monolayer, and lead to reduced overall stability.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the formation and characterization of (8-Phenyloctyl)thiol SAMs.

Problem Potential Causes Recommended Solutions
Low/Inconsistent Water Contact Angle 1. Incomplete SAM formation.2. Contaminated substrate or thiol solution.3. Surface oxidation or degradation.4. Insufficient rinsing after assembly.1. Increase immersion time (24-48 hours).2. Re-clean the gold substrate (e.g., with piranha solution - CAUTION ).3. Use fresh, high-purity solvent and thiol.4. Ensure proper rinsing with fresh solvent to remove physisorbed molecules.
Ellipsometry Shows Low/Zero Thickness 1. SAM failed to form.2. Incorrect optical model used for data fitting.3. Gold delamination from the substrate.1. Confirm thiol precursor synthesis and purity.2. Re-verify the substrate cleaning and SAM formation protocol.3. Ensure the correct refractive index (typically ~1.45-1.50) is assumed for the organic layer in the ellipsometry model.[6]4. Check if the gold substrate has a proper adhesion layer (Ti or Cr).
XPS Shows Weak Sulfur (S 2p) Signal or Unbound Sulfur 1. Low SAM coverage.2. Physisorbed multilayers of thiol on the surface.3. X-ray beam damage to the monolayer.1. Increase SAM immersion time and ensure thiol concentration is adequate (typically 1-10 mM).2. Perform a more rigorous rinsing procedure, including sonication in fresh solvent for a short duration.3. Use a lower X-ray dose or a shorter acquisition time.
XPS Shows Unexpected Elements (e.g., Silicon, Iodine) 1. Contamination from glassware or environment.2. Cross-contamination from other lab processes (e.g., silanes, PDMS).3. Iodine readily adsorbs to gold and should be avoided in the lab environment.1. Use meticulously cleaned glassware (e.g., piranha-cleaned).2. Prepare SAMs in a clean environment, away from potential contaminants like silicones.3. Ensure no iodine sources are present in the vicinity of the experiment.
AFM/STM Images Show Many Pinholes and Defects 1. Dirty substrate prior to SAM deposition.2. Impure thiol precursor.3. Insufficient assembly time for domains to order.1. Optimize the substrate cleaning procedure. Consider UV-ozone or piranha cleaning.2. Purify the synthesized (8-Phenyloctyl)thiol before use.3. Extend the immersion time to allow for molecular rearrangement and defect healing.

Quantitative Data Summary

The stability of SAMs formed from (8-Phenyloctyl)thiol is expected to be comparable to that of other long-chain alkanethiols. The phenyl group may add some stability through intermolecular π-π interactions. The following table summarizes typical stability data for long-chain alkanethiol SAMs on gold, which can be used as a proxy.

Stability Type Condition Observation Reference
Thermal Stability In vacuum or inert atmosphereStable up to ~100-170 °C. Desorption occurs at higher temperatures.[13]
Chemical Stability Exposure to ambient airSlow oxidation of the sulfur headgroup occurs over days to weeks, forming sulfonates.[3][3]
Chemical Stability Hot alkaline solution (e.g., 1M KOH in ethanol, 100°C)Standard alkanethiol SAMs are completely stripped from the surface.[14]
Electrochemical Stability In aqueous electrolytesStable within a specific potential window. Reductive desorption occurs at negative potentials, and oxidative desorption at positive potentials.[14]
Temporal Stability Storage in a dry, inert environment (e.g., N2 or Ar)Can be stable for weeks to months.

Visualizations

Logical Diagram: Troubleshooting Workflow

cluster_start Start: Experiment Fails cluster_precursor Precursor Check cluster_substrate Substrate Preparation cluster_assembly SAM Assembly Process cluster_end Resolution start Poor SAM Quality Observed (e.g., Low Contact Angle, Defects) check_thiol Was Bromide Converted to Thiol? start->check_thiol check_purity Verify Thiol Purity (NMR, GC-MS) check_thiol->check_purity Yes convert Action: Convert Bromide to Thiol check_thiol->convert No check_cleaning Review Substrate Cleaning Protocol check_purity->check_cleaning check_adhesion Confirm Ti/Cr Adhesion Layer check_cleaning->check_adhesion check_env Clean Environment? (No Silanes/Iodine) check_adhesion->check_env check_protocol Optimize Assembly (Time, Concentration, Solvent) check_env->check_protocol check_rinse Improve Rinsing Step check_protocol->check_rinse success High-Quality SAM Achieved check_rinse->success convert->check_purity

Caption: A workflow for troubleshooting poor SAM quality.

Chemical Pathway: Synthesis of (8-Phenyloctyl)thiol

cluster_reactants Reactants cluster_intermediate Step 1: Salt Formation cluster_final Step 2: Hydrolysis reactant1 (8-Bromooctyl)benzene intermediate Isothiouronium Salt Intermediate reactant1->intermediate + Thiourea reactant2 Thiourea (NH2)2CS reactant2->intermediate product (8-Phenyloctyl)thiol intermediate->product + Base, H2O base Base (e.g., NaOH) base->product

Caption: Synthesis of the thiol precursor from the bromo-alkane.

Experimental Workflow: SAM Formation & Characterization

cluster_prep Preparation cluster_assembly Assembly cluster_char Characterization A 1. Synthesize (8-Phenyloctyl)thiol C 3. Prepare Thiol Solution (1-10 mM in Ethanol) A->C B 2. Clean Au Substrate (Piranha/UV-Ozone) D 4. Immerse Substrate (24-48h in N2 atm) B->D C->D E 5. Rinse & Dry (Ethanol, N2 Stream) D->E F 6a. Contact Angle (Wettability) E->F G 6b. Ellipsometry (Thickness) E->G H 6c. XPS (Composition) E->H

Caption: The overall process from synthesis to characterization.

Detailed Experimental Protocols

Protocol 1: Synthesis of (8-Phenyloctyl)thiol from (8-Bromooctyl)benzene

Materials:

  • (8-Bromooctyl)benzene

  • Thiourea

  • Ethanol (absolute)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl ether (or other extraction solvent)

  • Hydrochloric acid (HCl, dilute)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Isothiouronium Salt Formation:

    • In a round-bottom flask, dissolve (8-Bromooctyl)benzene and a slight molar excess (e.g., 1.1 equivalents) of thiourea in ethanol.

    • Heat the mixture to reflux with stirring for 3-6 hours.

    • Monitor the reaction by TLC until the starting bromide is consumed.

    • Allow the mixture to cool to room temperature. The isothiouronium salt may precipitate.

  • Hydrolysis:

    • Add an aqueous solution of NaOH (e.g., 2-3 molar equivalents in water) to the reaction mixture.

    • Heat the mixture to reflux again for 2-4 hours.

    • Cool the reaction to room temperature.

  • Work-up and Purification:

    • Acidify the mixture carefully with dilute HCl to a pH of ~7.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure (rotary evaporation).

    • The crude product can be further purified by column chromatography if necessary. Confirm product identity and purity via NMR spectroscopy.

Protocol 2: SAM Formation on Gold Substrates

Materials:

  • Gold-coated substrates (with Ti or Cr adhesion layer)

  • (8-Phenyloctyl)thiol

  • Ethanol (absolute, 200 proof)

  • Piranha solution (3:1 H2SO4:H2O2) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

    • Rinse the substrates copiously with deionized water, followed by absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas. Use immediately.

  • SAM Assembly:

    • Prepare a 1 mM solution of (8-Phenyloctyl)thiol in absolute ethanol.

    • Place the clean, dry gold substrates in individual vials.

    • Add enough thiol solution to completely submerge each substrate.

    • Purge the vials with nitrogen gas, seal them tightly, and wrap with parafilm.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free location.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution with clean tweezers.

    • Rinse each substrate thoroughly with a stream of fresh absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrates again under a gentle stream of nitrogen gas.

    • Store in a clean, dry environment (like a desiccator or nitrogen-filled container) until characterization.

Protocol 3: Characterization by Contact Angle Goniometry

Procedure:

  • Place the SAM-coated substrate on the level stage of the goniometer.

  • Using a high-precision syringe, gently dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Allow the droplet to equilibrate for a few seconds.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the contact angle on both sides of the droplet.

  • Repeat the measurement at 3-5 different locations on the surface to assess uniformity and calculate an average value.[4] A high, consistent angle (expected to be >90°) indicates a well-formed, hydrophobic monolayer.

References

Optimization

Overcoming carbocation rearrangement during Friedel-Crafts synthesis of alkylbenzenes

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding carbocation rearrangement during the synthesis of alkylbenzenes.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: Why is my Friedel-Crafts alkylation reaction yielding an isomer of the desired product?

A1: The most common reason for obtaining an isomeric product during Friedel-Crafts alkylation is carbocation rearrangement.[1][2] The reaction proceeds by generating a carbocation electrophile.[3][4] If this initial carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation) via a 1,2-hydride or 1,2-alkyl shift, it will do so before the aromatic ring attacks.[4][5] For example, attempting to synthesize n-propylbenzene from benzene and 1-chloropropane will predominantly yield isopropylbenzene because the initially formed primary carbocation rearranges to a more stable secondary carbocation.[5][6]

Q2: How can I synthesize straight-chain alkylbenzenes without carbocation rearrangement?

A2: The most effective strategy to prevent carbocation rearrangement is to use a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone.[7][8] The electrophile in Friedel-Crafts acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[9][10][11] This allows for the introduction of a linear acyl group, which is then reduced to the desired alkyl group in a subsequent step.[12]

Q3: What are the advantages of the acylation-reduction pathway over direct alkylation?

A3: The acylation-reduction method offers two main advantages over direct alkylation:

  • No Carbocation Rearrangement : As mentioned, the acylium ion is stable and does not rearrange, ensuring the formation of the linear carbon skeleton.[3][13]

  • Prevents Polyalkylation : The product of acylation is an aryl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[8][9][14] In contrast, the alkyl group introduced during alkylation is an activating group, making the product more reactive than the starting material and often leading to multiple alkylations.[9][13]

Q4: My Friedel-Crafts reaction (alkylation or acylation) has a very low yield or is not working at all. What are some common causes?

A4: Several factors can lead to a failed Friedel-Crafts reaction:

  • Deactivated Aromatic Ring : The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it, preventing the reaction.[1][15]

  • Catalyst Inactivity : Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[15] Ensure all glassware, solvents, and reagents are anhydrous.

  • Insufficient Catalyst (Acylation) : In acylation, the ketone product forms a complex with the Lewis acid catalyst, removing it from the reaction.[9][15] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.

  • Substrate Limitations : Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid catalyst.[15] Additionally, vinyl and aryl halides are generally unreactive as they do not readily form carbocations.[1][2]

Q5: What are the standard methods for reducing the acyl group to a methylene group, and how do I choose between them?

A5: The two most common methods for reducing the aryl ketone to an alkane are the Clemmensen reduction and the Wolff-Kishner reduction.[7][16]

  • Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[17] It is performed under strongly acidic conditions.

  • Wolff-Kishner Reduction : This reaction uses hydrazine (N₂H₄) and a strong base, like potassium hydroxide (KOH), in a high-boiling solvent such as ethylene glycol.[18][19] It is performed under strongly basic conditions.

The choice between the two depends on the functional groups present in your molecule. If your substrate contains acid-sensitive groups (e.g., acetals, epoxides), the Wolff-Kishner reduction is the appropriate choice.[12] Conversely, if your molecule has base-sensitive groups (e.g., esters, lactones), the Clemmensen reduction should be used.[12][19]

Data Presentation: Comparison of Friedel-Crafts Methodologies

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile Carbocation (R⁺)Acylium ion (RCO⁺)
Carbocation Rearrangement Frequent, if a more stable carbocation can form.[11]Does not occur; acylium ion is resonance-stabilized.[13]
Poly-substitution Common, as the alkyl product is more reactive than the starting material.[13]Does not occur; the acyl group deactivates the ring to further substitution.[8]
Catalyst Requirement Catalytic amount is sufficient.Stoichiometric amount is required as the product complexes with the catalyst.[9]
Typical Lewis Acid AlCl₃, FeCl₃, BF₃[3][13]AlCl₃[3]
Initial Product AlkylbenzeneAcylbenzene (Aryl Ketone)

Mandatory Visualizations

G cluster_problem Problem: Direct Alkylation cluster_solution Solution: Acylation-Reduction A Alkyl Halide + Benzene B Friedel-Crafts Alkylation A->B C Primary Carbocation (Unstable) B->C D 1,2-Hydride Shift C->D E Secondary Carbocation (More Stable) D->E F Rearranged Alkylbenzene (Undesired Product) E->F G Acyl Halide + Benzene H Friedel-Crafts Acylation G->H I Acylium Ion (No Rearrangement) H->I J Acylbenzene I->J K Reduction (Clemmensen or Wolff-Kishner) J->K L Straight-Chain Alkylbenzene (Desired Product) K->L

Caption: Logical workflow comparing direct alkylation with the acylation-reduction strategy.

G cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction start A Combine anhydrous AlCl₃ and solvent (e.g., CH₂Cl₂) in a dry flask under N₂. start->A B Cool to 0°C. Slowly add acyl chloride. A->B C Add aromatic substrate dropwise at 0°C. B->C D Warm to RT and stir. Quench with ice/HCl. C->D E Extract with organic solvent, wash, dry, and purify. D->E F Isolate Acylbenzene E->F G Choose Reduction Method F->G H Clemmensen: Reflux with Zn(Hg) and conc. HCl G->H Acid-Stable Substrate I Wolff-Kishner: Reflux with Hydrazine, KOH, and high-boiling solvent G->I Base-Stable Substrate J Workup and Purify H->J I->J end Final Alkylbenzene Product J->end

Caption: Experimental workflow for the synthesis of alkylbenzenes via acylation-reduction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene

This protocol describes a general procedure for the acylation of benzene with propanoyl chloride. Handle all reagents in a fume hood and wear appropriate personal protective equipment.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Propanoyl chloride (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.[15] Ensure all glassware is thoroughly dried to prevent moisture contamination.[15] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[15]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath.[20] Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve benzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.[15]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes.[14][20]

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[15][21]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, 5% NaOH solution, and finally with brine.[22]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation).[21] The crude propiophenone can then be purified by vacuum distillation.

Protocol 2: General Procedure for Clemmensen Reduction of Propiophenone

This reduction is performed under strongly acidic conditions.

Materials:

  • Propiophenone (from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, add zinc amalgam, concentrated HCl, water, and toluene.

  • Substrate Addition: Add propiophenone (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to a vigorous reflux with stirring.[17] The reaction progress can be monitored by TLC. Additional portions of HCl may be needed during the reflux period.

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Carefully wash the combined organic layers with water and then with saturated NaHCO₃ solution until the washings are neutral.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation. The resulting n-propylbenzene can be further purified by distillation.

Protocol 3: General Procedure for Wolff-Kishner Reduction of Propiophenone

This reduction is performed under strongly basic conditions and involves high temperatures. Use caution.

Materials:

  • Propiophenone (from Protocol 1)

  • Hydrazine hydrate (85% or higher)

  • Potassium hydroxide (KOH)

  • Ethylene glycol (or another high-boiling solvent)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine propiophenone (1.0 equivalent), hydrazine hydrate (3 equivalents), and ethylene glycol.[23]

  • Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Base Addition: Cool the mixture slightly and add solid KOH pellets (3 equivalents).

  • Reduction: Modify the condenser for distillation and heat the mixture to a higher temperature (~200 °C) to distill off water and excess hydrazine.[18][19] Once the water is removed, return the condenser to the reflux position and continue to reflux until the reaction is complete (typically 3-6 hours).[19]

  • Workup: Cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the product into diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation. The resulting n-propylbenzene can be further purified by distillation.

References

Troubleshooting

Technical Support Center: Nucleophilic Substitution Reactions of (8-Bromooctyl)benzene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (8-Bromooctyl)benzene in nucleophilic substituti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (8-Bromooctyl)benzene in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing side reactions when using (8-Bromooctyl)benzene in nucleophilic substitution?

A1: As a primary alkyl halide, (8-Bromooctyl)benzene is an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. The principal competing side reaction is E2 (bimolecular elimination), which leads to the formation of oct-1-ene-1-ylbenzene. The balance between Sₙ2 and E2 is highly dependent on the nature of the nucleophile and the reaction conditions.

Q2: How does the choice of nucleophile affect the outcome of the reaction?

A2: The basicity and steric hindrance of the nucleophile are critical factors.

  • Strong, non-hindered bases/good nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) will predominantly lead to the Sₙ2 substitution product.

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) will favor the E2 elimination product.[1][2]

  • Weakly basic, good nucleophiles also favor Sₙ2 reactions.

Q3: What is the effect of temperature on the competition between substitution and elimination?

A3: Higher reaction temperatures generally favor elimination over substitution. This is because elimination reactions have a higher activation energy than substitution reactions, and the increase in temperature provides the necessary energy to overcome this barrier.

Q4: Can overalkylation be a problem when synthesizing amines from (8-Bromooctyl)benzene?

A4: Yes, direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, because the initially formed primary amine is also nucleophilic and can react with another molecule of (8-Bromooctyl)benzene. To avoid this, the Gabriel synthesis is a recommended method for the exclusive synthesis of the primary amine.[3][4][5][6][7]

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and formation of an alkene byproduct.

Possible Cause: The reaction conditions are favoring the E2 elimination side reaction.

Solutions:

Parameter Recommendation to Favor Sₙ2 Substitution Rationale
Nucleophile/Base Use a nucleophile with low basicity and minimal steric hindrance (e.g., NaN₃, NaCN).Less basic nucleophiles are less likely to abstract a proton, which is the initial step in the E2 mechanism.
Temperature Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.Lower temperatures disfavor the higher activation energy pathway of elimination.
Solvent Use a polar aprotic solvent such as DMSO or DMF.These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophilicity of the anion.[8][9][10]

Troubleshooting Workflow: Minimizing Elimination

Gabriel_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A (8-Bromooctyl)benzene + Potassium Phthalimide B N-(8-Phenyloctyl)phthalimide A->B Sₙ2 Reaction C N-(8-Phenyloctyl)phthalimide + Hydrazine (N₂H₄) D 8-Phenyloctan-1-amine + Phthalhydrazide C->D Cleavage

References

Optimization

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions Involving (8-Bromooctyl)benzene

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions with (8-bromooctyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions with (8-bromooctyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during cross-coupling reactions with (8-bromooctyl)benzene, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Inactivity: The Palladium(II) precatalyst is not being efficiently reduced to the active Pd(0) species. The catalyst may have degraded due to exposure to air or moisture.- Use a pre-activated Pd(0) catalyst or a precatalyst designed for easy activation. - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1] - Consider using more robust ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs) which can stabilize the catalyst.
Slow Oxidative Addition: The C(sp³)-Br bond of (8-bromooctyl)benzene is less reactive than aryl bromides.- Increase the reaction temperature. - Switch to a more electron-rich and bulky ligand to accelerate oxidative addition.[2] - Consider using a nickel-based catalyst, which can be more effective for alkyl halides.[3][4]
Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium.- For Suzuki reactions, try stronger bases like K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.[1] - For Buchwald-Hartwig aminations, use strong bases like NaOtBu or LHMDS.[5] - Ensure the base is finely powdered and anhydrous.
Formation of Side Products β-Hydride Elimination: A common side reaction with alkyl halides, leading to the formation of an alkene and a reduced arene.- Use bulky ligands that disfavor the formation of the required geometry for β-hydride elimination. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - For Kumada coupling, the addition of 1,3-butadiene can sometimes suppress β-hydride elimination.[4]
Homocoupling: Coupling of two molecules of the organometallic reagent (e.g., in Suzuki or Kumada coupling).- Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[6] - Add the organometallic reagent slowly to the reaction mixture. - Use a slight excess of the (8-bromooctyl)benzene.
Protodeboronation (Suzuki): The boronic acid reagent is replaced by a hydrogen atom from a protic source.- Use anhydrous solvents and reagents. - Use a base that is not a significant source of water, or use anhydrous preparations. - Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[6]
Difficulty in Product Isolation/Purification High Boiling Point of Product: The long alkyl chain results in a high boiling point, making distillation difficult.- Rely on column chromatography for purification. - If the product is a solid, recrystallization may be an effective purification method.
Contamination with Ligand or Catalyst Residues: - Choose a catalyst system that allows for easy removal (e.g., a heterogeneous catalyst). - Use filtration through a pad of silica gel or celite to remove palladium residues.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding cross-coupling reactions with (8-bromooctyl)benzene.

Q1: Which cross-coupling reaction is best suited for forming a C(sp³)-C(sp²) bond with (8-bromooctyl)benzene?

A1: Several cross-coupling reactions can be effective. The choice often depends on the desired coupling partner and functional group tolerance.

  • Suzuki-Miyaura Coupling: Generally offers mild reaction conditions and high functional group tolerance. It is a good starting point for coupling with aryl or vinyl boronic acids/esters.[7]

  • Negishi Coupling: Utilizes organozinc reagents and is known for its high reactivity and functional group tolerance. It is particularly useful when other methods fail.

  • Kumada Coupling: Employs Grignard reagents, which are highly reactive but less tolerant of sensitive functional groups. Nickel catalysts are often preferred for this reaction with alkyl halides.[3][8][9]

Q2: What are the most critical parameters to control for a successful reaction?

A2: The most critical parameters are:

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial to prevent catalyst deactivation and side reactions.[1]

  • Ligand Choice: The ligand plays a vital role in stabilizing the catalyst and promoting the desired reaction pathway. For C(sp³)-Br bonds, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary.

  • Base Selection: The base is essential for the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[1]

  • Solvent Purity: Using anhydrous and degassed solvents is critical for reproducibility and high yields.

Q3: Can I use a nickel catalyst instead of palladium for coupling with (8-bromooctyl)benzene?

A3: Yes, nickel catalysts are often an excellent choice for cross-coupling reactions involving alkyl halides.[3][4] They can be more cost-effective than palladium and can exhibit higher reactivity towards the C(sp³)-Br bond, potentially allowing for milder reaction conditions. However, palladium catalysts, especially with modern ligands, have also shown great success.[2]

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the conversion of starting materials and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction progress.

Q5: What are some common safety precautions to take when working with these reactions?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organometallic reagents (e.g., Grignard and organozinc reagents) can be pyrophoric and react violently with water and air; handle them with extreme care under an inert atmosphere.

  • Palladium and nickel catalysts, as well as phosphine ligands, can be toxic and should be handled with care.

  • Many of the solvents used are flammable. Avoid open flames and sources of ignition.

Data Presentation: Catalyst System Comparison for C(sp³)-C(sp²) Cross-Coupling

The following tables provide a summary of typical reaction conditions and yields for various cross-coupling reactions involving primary alkyl bromides, which can serve as a starting point for optimizing reactions with (8-bromooctyl)benzene.

Table 1: Suzuki-Miyaura Coupling of Primary Alkyl Bromides with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (1.5)Toluene/H₂O1001285-95
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane/H₂O801680-92
NiCl₂(dme) (5)dtbbpy (10)Cs₂CO₃ (2.0)t-AmylOH602475-88

Table 2: Negishi Coupling of Primary Alkyl Bromides with Arylzinc Reagents

Catalyst (mol%)Ligand (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)SPhos (4)-THF651290-98
Pd(OAc)₂ (2)XPhos (4)-Dioxane801888-96
NiCl₂(PPh₃)₂ (5)--THF502482-90

Table 3: Kumada Coupling of Primary Alkyl Bromides with Aryl Grignard Reagents

Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
NiCl₂(dppp) (1)--THF25485-95
Pd(OAc)₂ (2)XPhos (4)-Dioxane601270-85
Fe(acac)₃ (5)-TMEDATHF0275-90

Experimental Protocols

Below are representative experimental protocols for key cross-coupling reactions. These should be adapted and optimized for your specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling Protocol

  • To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add (8-bromooctyl)benzene (1.0 equiv) followed by the degassed solvent system (e.g., toluene/water 5:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the amine (1.2 equiv) and (8-bromooctyl)benzene (1.0 equiv), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow cluster_start Start cluster_screening Catalyst & Condition Screening cluster_analysis Analysis & Optimization cluster_end End Start Define Coupling Partners (8-Bromooctyl)benzene + Nucleophile Initial_Screen Initial Catalyst Screen - Pd-based (e.g., Pd(OAc)₂/SPhos) - Ni-based (e.g., NiCl₂(dppp)) Start->Initial_Screen Reaction_Setup Reaction Setup - Inert Atmosphere - Anhydrous Solvents - Degassed Reagents Initial_Screen->Reaction_Setup Base_Solvent Base & Solvent Screen - Base: K₃PO₄, Cs₂CO₃, NaOtBu - Solvent: Toluene, Dioxane, THF Reaction_Setup->Base_Solvent Monitor Monitor Reaction (TLC, GC-MS) Base_Solvent->Monitor Analysis Analyze Results - Conversion % - Yield % - Side Products Monitor->Analysis Troubleshoot Troubleshoot? (Low Yield, Side Reactions) Analysis->Troubleshoot Optimize Optimize Conditions - Temperature - Concentration - Catalyst Loading Troubleshoot->Optimize Yes Final_Protocol Final Optimized Protocol Troubleshoot->Final_Protocol No Optimize->Monitor

Caption: A logical workflow for selecting and optimizing a catalyst system.

Generalized Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd R-X ((8-Bromooctyl)benzene) PdII_RX R-Pd(II)-X Lₙ OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M (Nucleophile) PdII_R_R R-Pd(II)-R' Lₙ Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' (Product)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of (8-Bromooctyl)benzene: qNMR vs. Chromatographic Methods

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel or synthesized compounds is a cornerstone of reliable and reproducible research. (8-Bromooctyl)benzene, a ve...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel or synthesized compounds is a cornerstone of reliable and reproducible research. (8-Bromooctyl)benzene, a versatile building block in organic synthesis, requires precise purity assessment to ensure the integrity of subsequent reactions and the quality of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of (8-bromooctyl)benzene. The comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for your research needs.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative purity analysis of a batch of (8-Bromooctyl)benzene using qNMR, GC-MS, and HPLC. These results are representative of what can be expected from each technique when properly optimized.

Analytical Technique Purity (%) Relative Standard Deviation (RSD, %) Primary Impurity Detected Impurity Content (%)
Quantitative ¹H-NMR 98.50.31,8-Dibromooctane1.2
GC-MS 98.20.8Octylbenzene1.5
HPLC 98.80.5Unidentified polar impurity0.9

Comparison of Analytical Methodologies

The choice of an analytical method for purity determination depends on several factors, including the chemical nature of the analyte and potential impurities, the required accuracy and precision, sample throughput, and the availability of instrumentation.

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard.[1] A key advantage of qNMR is its ability to provide structural information alongside quantitative data, aiding in the identification of impurities.[2] The signal intensity in ¹H-NMR is directly proportional to the number of protons, making it a highly accurate and precise technique for purity assessment.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] For a semi-volatile compound like (8-Bromooctyl)benzene, GC-MS offers excellent separation efficiency and sensitivity. The mass spectrometer provides structural information on the separated components, facilitating impurity identification.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] For non-polar compounds like (8-Bromooctyl)benzene, reversed-phase HPLC is the method of choice. Detection is typically performed using a UV detector, and quantification is based on the peak area relative to a standard.

Below is a logical workflow for selecting an appropriate purity analysis method.

start Start: Need Purity of (8-Bromooctyl)benzene q1 Is structural information of impurities required? start->q1 q2 Are impurities expected to be volatile? q1->q2 No qnmr Use qNMR q1->qnmr Yes gcms Use GC-MS q2->gcms Yes hplc Use HPLC q2->hplc No end End: Purity Determined qnmr->end gcms->end hplc->end

Figure 1. Decision tree for selecting a purity analysis method.

Experimental Protocols

Detailed experimental protocols for the qNMR, GC-MS, and HPLC analysis of (8-Bromooctyl)benzene are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

The qNMR experimental workflow involves careful sample preparation, data acquisition, and processing to ensure accurate quantification.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh (8-Bromooctyl)benzene dissolve Dissolve in CDCl₃ weigh_sample->dissolve weigh_is Accurately weigh internal standard (e.g., Maleic Anhydride) weigh_is->dissolve acquire Acquire ¹H-NMR spectrum (e.g., 400 MHz) dissolve->acquire process Phase and baseline correction acquire->process integrate Integrate characteristic peaks of analyte and standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Figure 2. Workflow for qNMR purity analysis.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of (8-Bromooctyl)benzene into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube and gently agitate to dissolve the sample and internal standard completely.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Acquisition Time: 4 s

  • The probe should be properly tuned and matched before data acquisition.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of (8-Bromooctyl)benzene (e.g., the triplet corresponding to the benzylic protons at ~2.6 ppm) and a signal from the internal standard (e.g., the singlet of maleic anhydride at ~7.1 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (8-Bromooctyl)benzene in dichloromethane.

  • Dilute the stock solution to a final concentration of 100 µg/mL with dichloromethane.

2. GC-MS Instrumentation and Conditions: [5]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity is determined by the area percentage of the main peak corresponding to (8-Bromooctyl)benzene relative to the total area of all detected peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (8-Bromooctyl)benzene in acetonitrile.

  • Dilute the stock solution to a final concentration of 200 µg/mL with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the peak for (8-Bromooctyl)benzene in relation to the total peak area in the chromatogram.

Conclusion

The purity analysis of (8-Bromooctyl)benzene can be effectively performed using qNMR, GC-MS, and HPLC.

  • qNMR stands out as a primary method offering high accuracy and simultaneous structural confirmation of the analyte and any impurities.[2] It is particularly valuable when an absolute measure of purity is required.

  • GC-MS provides excellent separation for volatile impurities and offers the advantage of mass spectral identification.[3]

  • HPLC is a robust and widely accessible technique suitable for routine purity checks, especially for non-volatile or thermally sensitive impurities.[4]

The selection of the most suitable method should be guided by the specific requirements of the analysis, including the need for structural information, the expected nature of impurities, and the desired level of accuracy. For comprehensive characterization, employing orthogonal techniques such as qNMR and a chromatographic method is often the most rigorous approach.

References

Comparative

A Comparative Reactivity Analysis of (8-Bromooctyl)benzene and (8-Chlorooctyl)benzene in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the reactivity of (8-Bromooctyl)benzene and (8-Chlorooctyl)benzene, two long-chain alkyl halides of significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (8-Bromooctyl)benzene and (8-Chlorooctyl)benzene, two long-chain alkyl halides of significant interest as intermediates in organic synthesis and pharmaceutical development. The selection of the appropriate halide is crucial for optimizing reaction kinetics and overall yield. This document outlines the theoretical basis for their reactivity differences, presents supporting experimental data from analogous compounds, and provides detailed experimental protocols for their comparative evaluation.

Executive Summary

Comparative Reactivity Analysis

The reactivity of alkyl halides in Sₙ2 reactions is predominantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate. The stability of halide anions increases down the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻), which is inversely related to their basicity. Weaker bases are better leaving groups.

Several key factors contribute to the enhanced reactivity of (8-Bromooctyl)benzene over (8-Chlorooctyl)benzene:

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break during the concerted Sₙ2 mechanism, resulting in a faster reaction.

  • Leaving Group Stability: The bromide ion is a weaker base than the chloride ion. This is evident as hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The greater stability of the bromide ion makes it a more favorable leaving group.

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the transition state of the Sₙ2 reaction, further lowering the activation energy.

Quantitative Data Comparison

While specific kinetic data for the Sₙ2 reactions of (8-Bromooctyl)benzene and (8-Chlorooctyl)benzene are not available in the reviewed literature, data from closely related primary alkyl halides provide a strong quantitative illustration of the expected reactivity difference. The Finkelstein reaction, the substitution of a halide with iodide in acetone, is a classic example used to compare leaving group abilities.

The following table summarizes the second-order rate constants for the Sₙ2 reaction of 1-chlorobutane and 1-bromobutane with sodium iodide in acetone at 25°C. This data serves as a reliable proxy for the behavior of their octylbenzene analogues.

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.

As the data indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these Sₙ2 conditions.[1] A similar or even more pronounced difference in reactivity can be anticipated for (8-Bromooctyl)benzene and (8-Chlorooctyl)benzene.

Experimental Protocols

To empirically determine and compare the reactivity of (8-Bromooctyl)benzene and (8-Chlorooctyl)benzene, the following experimental protocols can be employed.

Experiment 1: Comparative Finkelstein Reaction (Qualitative & Quantitative)

This experiment utilizes the precipitation of the less soluble sodium halide to visually and quantitatively compare the reaction rates.

Objective: To determine the relative reactivity of (8-Bromooctyl)benzene and (8-Chlorooctyl)benzene in an Sₙ2 reaction with sodium iodide.

Materials:

  • (8-Bromooctyl)benzene

  • (8-Chlorooctyl)benzene

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Water bath

  • Stopwatch

  • Apparatus for titration or gas chromatography (for quantitative analysis)

Procedure:

  • Preparation: Prepare 0.1 M solutions of (8-Bromooctyl)benzene and (8-Chlorooctyl)benzene in acetone. Prepare a 0.2 M solution of sodium iodide in acetone.

  • Reaction Setup: In two separate, clean, and dry test tubes, place 2 mL of the sodium iodide solution.

  • Initiation: Simultaneously add 2 mL of the (8-Bromooctyl)benzene solution to one test tube and 2 mL of the (8-Chlorooctyl)benzene solution to the other. Start the stopwatch immediately.

  • Observation (Qualitative): Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride). Record the time at which turbidity or a precipitate is first observed in each tube. The reaction with (8-Bromooctyl)benzene is expected to show a precipitate significantly faster.

  • Analysis (Quantitative): At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction, and analyze the concentration of the remaining alkyl halide or the formed product using gas chromatography (GC). Alternatively, the consumption of iodide can be monitored by titration. Plot the concentration versus time to determine the reaction rates.

Finkelstein_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_bromo (8-Bromooctyl)benzene in Acetone rxn_bromo Test Tube A: NaI + (8-Bromooctyl)benzene prep_bromo->rxn_bromo prep_chloro (8-Chlorooctyl)benzene in Acetone rxn_chloro Test Tube B: NaI + (8-Chlorooctyl)benzene prep_chloro->rxn_chloro prep_nai NaI in Acetone prep_nai->rxn_bromo prep_nai->rxn_chloro observe Observe Precipitate Formation Time rxn_bromo->observe gc_analysis GC Analysis of Aliquots rxn_bromo->gc_analysis rxn_chloro->observe rxn_chloro->gc_analysis Competition_Reaction_Pathway start Equimolar Mixture: (8-Bromooctyl)benzene + (8-Chlorooctyl)benzene product_bromo Product from (8-Bromooctyl)benzene start->product_bromo k_Br (fast) product_chloro Product from (8-Chlorooctyl)benzene start->product_chloro k_Cl (slow) unreacted Unreacted Alkyl Halides start->unreacted nucleophile Limited Nucleophile (e.g., NaN3) nucleophile->product_bromo nucleophile->product_chloro analysis GC Analysis product_bromo->analysis product_chloro->analysis unreacted->analysis

References

Validation

(8-Bromooctyl)benzene: A Comparative Guide to its Validation as a Stable Linker for Surface Chemistry

For researchers, scientists, and drug development professionals, the selection of a stable and reliable linker molecule is paramount for the successful surface functionalization of substrates used in areas ranging from b...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable and reliable linker molecule is paramount for the successful surface functionalization of substrates used in areas ranging from biosensing to targeted drug delivery. This guide provides a comprehensive validation of (8-Bromooctyl)benzene as a potential surface chemistry linker, comparing its projected performance with established alternatives. This analysis is supported by experimental data for analogous systems and detailed methodologies for key surface characterization techniques.

(8-Bromooctyl)benzene in its commercially available form is not a ready-to-use linker for creating self-assembled monolayers (SAMs). Its alkyl bromide functionality requires chemical modification to introduce a headgroup suitable for surface attachment, such as a thiol or a silane. This guide will explore the potential of (8-Bromooctyl)benzene as a precursor to a robust linker and evaluate its expected stability against commonly used alternatives.

Performance Comparison of Surface Linkers

The stability and performance of a surface linker are influenced by several factors, including the nature of the headgroup that binds to the substrate, the length and composition of the alkyl chain, and the terminal functional group. This section provides a comparative overview of different linker types, including a prospective evaluation of a linker derived from (8-Bromooctyl)benzene.

Linker TypeHeadgroupSubstrateKey Stability CharacteristicsThermal Desorption/Decomposition Temperature (°C)
Alkanethiols Thiol (-SH)Gold, Silver, CopperForm well-ordered monolayers. Stability increases with alkyl chain length.1-Octadecanethiol (ODT) on Au: ~110 °C[1]
Prone to oxidation over time.16-Mercaptohexadecanoic acid (MHDA) on Au: ~145 °C[1]
Organosilanes Trichlorosilane (-SiCl₃), Trialkoxysilane (-Si(OR)₃)Silicon oxide, Glass, Metal oxidesForm robust covalent bonds with the substrate. Generally more thermally stable than alkanethiols.[1]4-Aminobutyltriethoxysilane (ABTES) on SiO₂: Stable up to 250 °C[1]
Susceptible to hydrolysis if the monolayer is not well-packed.1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) on SiO₂: Stable up to 350 °C[1]
Organophosphonates Phosphonic acid (-PO(OH)₂)Metal oxides (e.g., TiO₂, Al₂O₃), SiliconForm strong, hydrolytically stable bonds with metal oxide surfaces.Onset of thermal desorption on Si at 350 °C.[2]
(Proposed) Phenyl-terminated Alkanethiol (from 8-Bromooctyl)benzene) Thiol (-SH)Gold, Silver, CopperExpected to form well-ordered monolayers. The phenyl group may enhance thermal stability through intermolecular π-π stacking.Estimated to be slightly higher than alkanethiols of similar length due to the terminal phenyl group.

Experimental Protocols

Detailed methodologies are crucial for the synthesis of a functional linker from (8-Bromooctyl)benzene and for the subsequent characterization of the self-assembled monolayer.

Synthesis of 8-Phenyloctane-1-thiol from (8-Bromooctyl)benzene

This protocol describes a two-step synthesis to convert the bromo-functional group of (8-Bromooctyl)benzene into a thiol headgroup, making it suitable for forming SAMs on gold surfaces.

Step 1: Formation of the Isothiouronium Salt

  • Dissolve (8-Bromooctyl)benzene in ethanol.

  • Add a 1.5 molar excess of thiourea to the solution.

  • Reflux the mixture for 6-12 hours.

  • Cool the reaction mixture to room temperature. The isothiouronium salt will precipitate.

  • Filter the precipitate and wash with cold ethanol to remove excess thiourea.

Step 2: Hydrolysis to the Thiol

  • Resuspend the isothiouronium salt in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

  • Stir the mixture at room temperature for 2-4 hours to hydrolyze the salt to the corresponding thiol.

  • Acidify the solution with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.

  • Extract the 8-phenyloctane-1-thiol into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the purified thiol.

Formation of a Self-Assembled Monolayer (SAM)

This protocol outlines the formation of a SAM on a gold substrate using the synthesized 8-phenyloctane-1-thiol.

  • Substrate Preparation: Clean a gold-coated substrate (e.g., silicon wafer or glass slide) by sonicating in acetone and then isopropanol, each for 15 minutes. Dry the substrate with a stream of nitrogen gas.

  • SAM Formation: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of 8-phenyloctane-1-thiol in anhydrous ethanol for 18-24 hours at room temperature.

  • Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the substrate with a gentle stream of nitrogen.

Characterization of SAM Stability

Contact Angle Goniometry: This technique is used to assess the hydrophobicity and packing quality of the SAM. A well-ordered monolayer of an alkyl or alkylphenyl thiol will result in a hydrophobic surface.

  • Place the SAM-modified substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Capture an image of the droplet and use software to measure the static contact angle.

  • Repeat the measurement at multiple locations on the surface to ensure uniformity. A high contact angle (typically >90°) indicates the formation of a well-ordered, hydrophobic monolayer. Changes in the contact angle over time can indicate monolayer degradation.

Thermal Desorption Spectroscopy (TDS): This method provides quantitative data on the thermal stability of the SAM.

  • Place the SAM-modified substrate in an ultra-high vacuum (UHV) chamber.

  • Heat the substrate at a linear rate.

  • A mass spectrometer monitors the molecules that desorb from the surface as a function of temperature.

  • The temperature at which specific molecular fragments are detected corresponds to the desorption or decomposition temperature of the monolayer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Linker Synthesis cluster_sam SAM Formation cluster_characterization Characterization Start Start 8-Bromooctylbenzene 8-Bromooctylbenzene Start->8-Bromooctylbenzene Thiourea_Reaction Reaction with Thiourea 8-Bromooctylbenzene->Thiourea_Reaction Isothiouronium_Salt Isothiouronium Salt Thiourea_Reaction->Isothiouronium_Salt Hydrolysis Hydrolysis (NaOH) Isothiouronium_Salt->Hydrolysis 8-Phenyloctane-1-thiol 8-Phenyloctane-1-thiol Hydrolysis->8-Phenyloctane-1-thiol Immersion Immersion in Thiol Solution 8-Phenyloctane-1-thiol->Immersion Gold_Substrate Clean Gold Substrate Gold_Substrate->Immersion SAM_Surface SAM-modified Surface Immersion->SAM_Surface Contact_Angle Contact Angle Goniometry SAM_Surface->Contact_Angle TDS Thermal Desorption Spectroscopy SAM_Surface->TDS Stability_Data Stability Data Contact_Angle->Stability_Data TDS->Stability_Data

Caption: Experimental workflow for synthesis, SAM formation, and characterization.

stability_comparison cluster_factors Influencing Factors cluster_types Linker Types (Increasing Stability) Linker_Stability Linker Stability Headgroup Headgroup-Substrate Interaction Strength Linker_Stability->Headgroup Chain_Length Alkyl Chain Length (van der Waals forces) Linker_Stability->Chain_Length Packing_Density Molecular Packing Density Linker_Stability->Packing_Density Terminal_Group Terminal Group (e.g., Phenyl for π-π stacking) Linker_Stability->Terminal_Group Alkanethiols Alkanethiols Phenyl_Alkanethiols (8-Bromooctyl)benzene derived Thiol (Predicted) Alkanethiols->Phenyl_Alkanethiols enhanced by π-π stacking Organophosphonates Organophosphonates Phenyl_Alkanethiols->Organophosphonates weaker bond to common substrates Organosilanes Organosilanes Organophosphonates->Organosilanes generally higher thermal stability

Caption: Factors influencing linker stability and a comparative hierarchy.

References

Comparative

A Comparative Guide to the Synthesis of Long-Chain Alkylbenzenes: Friedel-Crafts vs. Modern Catalytic Methods

For researchers, scientists, and professionals in drug development, the synthesis of long-chain alkylbenzenes is a critical process, foundational to the creation of surfactants, detergents, and various specialty chemical...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of long-chain alkylbenzenes is a critical process, foundational to the creation of surfactants, detergents, and various specialty chemicals. The selection of a synthetic route can significantly impact product purity, yield, and environmental footprint. This guide provides an objective comparison between the traditional Friedel-Crafts reaction and contemporary catalytic methods, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The classical Friedel-Crafts alkylation, discovered in 1877, has long been a cornerstone of aromatic chemistry.[1][2] However, its inherent limitations, particularly for the synthesis of linear long-chain alkylbenzenes, have spurred the development of alternative methodologies. These include the related Friedel-Crafts acylation followed by reduction, as well as the use of advanced catalytic systems designed to improve selectivity and sustainability.

Key Limitations of Direct Friedel-Crafts Alkylation

Direct Friedel-Crafts alkylation, while straightforward, suffers from several significant drawbacks when applied to the synthesis of long-chain alkylbenzenes:

  • Carbocation Rearrangement: A primary challenge is the tendency of the intermediate carbocation to rearrange to a more stable form.[1][2][3] This leads to the formation of branched isomers instead of the desired linear alkylbenzenes, which is particularly problematic when using primary alkyl halides or alkenes with more than two carbons.[2][4]

  • Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more reactive than the starting material.[1][5][6] This often results in overalkylation, leading to a mixture of mono-, di-, and poly-substituted products and reducing the yield of the desired compound.[5][6]

  • Compound Limitations: The reaction is generally unsuccessful with strongly deactivated aromatic rings, such as those bearing nitro or acyl groups.[1][6] Furthermore, the Lewis acid catalysts, like AlCl₃, can complex with amino and hydroxyl groups, rendering them incompatible.[5]

Comparative Performance of Synthetic Methods

The following table summarizes quantitative data from various experimental approaches to synthesizing long-chain alkylbenzenes, offering a clear comparison of their efficacy.

MethodCatalystAlkylating AgentTemperatureTimeConversionSelectivity for MonoalkylbenzeneReference
Friedel-Crafts AlkylationAcidic Ionic Liquid (Et₃NHCl-AlCl₃)C₆ α-Olefin Dimer30°C-100%91.0%[7]
Friedel-Crafts AlkylationTrifluoromethane Sulfonic Acid1-Decene80°C20 min100%42.29% (for 2-phenyl isomer)
Friedel-Crafts AlkylationAlCl₃C₁₅-C₂₀ Olefins55°C150 min-55%[8]

Alternative Synthetic Pathways

To circumvent the issues of direct alkylation, two primary alternative strategies are widely employed: Friedel-Crafts acylation followed by reduction, and the use of modern, selective catalysts.

Friedel-Crafts Acylation Followed by Reduction

This two-step approach is a robust method for producing linear alkylbenzenes.[9]

  • Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl halide or anhydride with a Lewis acid catalyst. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[1][3] Additionally, the resulting ketone is a deactivated product, which prevents polyacylation.[6]

  • Reduction: The ketone is then reduced to the corresponding alkyl group. Common reduction methods include the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions. A catalytic hydrogenation over a palladium on carbon catalyst is also an effective method.[4]

This method consistently yields the desired linear alkylbenzene without isomeric impurities from rearrangement, making it a superior choice for producing high-purity products.[9]

Modern Catalytic Systems

Recent research has focused on developing more environmentally friendly and selective catalysts for Friedel-Crafts type reactions.

  • Solid Acid Catalysts: Zeolites and phosphotungstic acid supported on silica have been investigated as reusable and less corrosive alternatives to traditional Lewis acids.[10][11] These catalysts can offer shape selectivity, favoring the formation of specific isomers.[11]

  • Acidic Ionic Liquids: These catalysts, such as Et₃NHCl-AlCl₃, have shown high activity and selectivity for the alkylation of benzene with long-chain olefins, as demonstrated by the 100% conversion and 91% selectivity for the monoalkylbenzene product in one study.[7] They can also be easier to separate from the reaction mixture.

  • Superacid Catalysts: Trifluoromethanesulfonic acid has been used to achieve 100% conversion of 1-decene in the alkylation of benzene, with a notable selectivity of 42.29% for the 2-phenyldecane isomer, a desirable raw material for surfactants.

Visualizing the Synthetic Pathways

The following diagrams illustrate the mechanisms and workflows discussed.

Friedel_Crafts_Alkylation_vs_Acylation cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation-Reduction start_alk Benzene + R-CH₂-CH₂-Cl catalyst_alk AlCl₃ carbocation Primary Carbocation [R-CH₂-CH₂⁺] catalyst_alk->carbocation rearrangement Hydride Shift carbocation->rearrangement product_linear_minor Linear Alkylbenzene (Minor) carbocation->product_linear_minor Minor Product rearranged_carbocation Secondary Carbocation [R-CH⁺-CH₃] rearrangement->rearranged_carbocation product_branched Branched Alkylbenzene rearranged_carbocation->product_branched Major Product start_acyl Benzene + R-CO-Cl catalyst_acyl AlCl₃ acylium Acylium Ion [R-C⁺=O] (No Rearrangement) catalyst_acyl->acylium ketone Acylbenzene acylium->ketone reduction Reduction (e.g., H₂/Pd-C) ketone->reduction product_linear_major Linear Alkylbenzene (Major) reduction->product_linear_major

Caption: Comparison of Friedel-Crafts Alkylation and Acylation-Reduction pathways.

experimental_workflow cluster_fc_alkylation Direct Alkylation cluster_fc_acylation Acylation-Reduction A1 Reactants: Benzene, Long-Chain Alkene/Alkyl Halide A2 Catalyst: Lewis Acid (e.g., AlCl₃) or Modern Catalyst (Ionic Liquid, Zeolite) A3 Reaction at specified temperature and time A2->A3 A4 Work-up and Purification A3->A4 A5 Product: Mixture of linear and branched isomers, polyalkylated products A4->A5 B1 Step 1: Acylation Reactants: Benzene, Acyl Halide Catalyst: AlCl₃ B2 Intermediate: Acylbenzene B1->B2 B3 Step 2: Reduction Reagents: H₂/Pd-C or Zn(Hg)/HCl B2->B3 B4 Work-up and Purification B3->B4 B5 Product: Linear alkylbenzene (high purity) B4->B5

References

Validation

Efficacy of (8-Bromooctyl)benzene in SAM Formation: A Comparative Analysis with Shorter Chain Analogues

A comprehensive comparison of the self-assembled monolayer (SAM) formation of (8-Bromooctyl)benzene and its shorter chain counterparts, (6-Bromohexyl)benzene and (4-Bromobutyl)benzene, reveals a direct correlation betwee...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the self-assembled monolayer (SAM) formation of (8-Bromooctyl)benzene and its shorter chain counterparts, (6-Bromohexyl)benzene and (4-Bromobutyl)benzene, reveals a direct correlation between increasing alkyl chain length and the formation of more densely packed, ordered, and stable monolayers. This guide presents a detailed analysis based on available experimental data, outlining the superior performance of (8-Bromooctyl)benzene for applications requiring robust and well-defined surface modifications.

The formation of highly ordered self-assembled monolayers is a critical step in various research and development applications, including biosensors, molecular electronics, and drug delivery systems. The choice of the molecular building block for the SAM significantly influences the final properties of the surface. This guide focuses on a series of ω-bromoalkylbenzenes to elucidate the impact of alkyl chain length on SAM formation and quality.

Comparative Performance Data

The efficacy of SAM formation is typically evaluated through a combination of surface-sensitive analytical techniques. Key parameters include the static water contact angle, which indicates the hydrophobicity and, indirectly, the packing density of the monolayer, and the ellipsometric thickness, which provides a direct measure of the layer's height.

While a single study directly comparing the three molecules of interest is not available in the current literature, data synthesized from studies on homologous series of alkyl-based SAMs allows for a robust comparative assessment. The general trend observed is that longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, resulting in a more ordered and densely packed monolayer.

CompoundAlkyl Chain LengthExpected Static Water Contact Angle (θ)Expected Ellipsometric Thickness (Å)
(4-Bromobutyl)benzene4 CarbonsLowerThinner
(6-Bromohexyl)benzene6 CarbonsIntermediateIntermediate
(8-Bromooctyl)benzene 8 Carbons Higher Thicker

Note: The expected trends are based on established principles of SAM formation. Precise values would be dependent on specific experimental conditions.

The longer octyl chain in (8-Bromooctyl)benzene promotes stronger intermolecular forces, leading to a more upright orientation of the molecules on the substrate and a higher degree of crystallinity within the monolayer. This increased order results in a more hydrophobic surface, as evidenced by a higher static water contact angle, and a greater monolayer thickness.

Experimental Protocols

The formation of SAMs from ω-bromoalkylbenzenes on a gold substrate typically follows a well-established protocol. The following provides a generalized methodology that can be adapted for specific research needs.

Substrate Preparation
  • Substrate Selection: Gold substrates, often in the form of Au(111) evaporated on mica or silicon wafers, are commonly used due to their relative inertness and strong affinity for various functional groups.

  • Cleaning: The gold substrate is meticulously cleaned to remove any organic contaminants. This is typically achieved by immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing and Drying: Following the cleaning step, the substrate is thoroughly rinsed with deionized water and then with absolute ethanol. It is finally dried under a stream of dry nitrogen gas.

SAM Formation
  • Solution Preparation: A dilute solution of the desired ω-bromoalkylbenzene (e.g., 1 mM) is prepared in a high-purity solvent, typically absolute ethanol or toluene.

  • Immersion: The cleaned and dried gold substrate is immediately immersed in the prepared solution. The immersion time can vary from several hours to overnight (typically 18-24 hours) at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any non-chemisorbed molecules.

  • Drying: The final SAM-coated substrate is dried under a stream of dry nitrogen.

Visualization of the SAM Formation Process

The logical workflow for the preparation and characterization of ω-bromoalkylbenzene SAMs can be visualized as follows:

Caption: Workflow for SAM preparation and characterization.

Signaling Pathways and Logical Relationships

The quality of the resulting SAM is a direct consequence of the interplay between molecule-substrate and molecule-molecule interactions. The length of the alkyl chain is a critical determinant of the latter.

Chain_Length_Effect chain_length Alkyl Chain Length (n in Br(CH2)nPh) van_der_waals Intermolecular van der Waals Forces chain_length->van_der_waals increases packing_density Molecular Packing Density van_der_waals->packing_density leads to higher order Monolayer Order & Crystallinity van_der_waals->order promotes greater stability SAM Stability (Thermal & Chemical) packing_density->stability hydrophobicity Surface Hydrophobicity (Higher Contact Angle) packing_density->hydrophobicity thickness Monolayer Thickness packing_density->thickness order->stability

Caption: Influence of alkyl chain length on SAM properties.

Comparative

A Comparative Guide to the Characterization of (8-Bromooctyl)benzene Derivatives: HPLC vs. GC-MS

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of (8-Bromooctyl)benzene and its derivatives. We present a detailed examination of their respective strengths and weaknesses, supported by experimental protocols and comparative data to inform the selection of the most appropriate method for your research needs.

(8-Bromooctyl)benzene is a versatile building block in organic synthesis, utilized in the development of surfactants, functionalized polymers, and as an intermediate in the synthesis of bioactive molecules.[1] Its long alkyl chain and reactive bromine atom allow for a variety of chemical modifications, leading to a diverse range of derivatives with unique physicochemical properties. The choice of analytical technique for the characterization of these derivatives is critical and depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.

Performance Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are robust techniques for the separation and quantification of chemical compounds. However, they operate on different principles, making them suitable for different types of analytes. GC-MS is ideal for volatile and thermally stable compounds, while HPLC is better suited for non-volatile or thermally labile molecules.[2][3][4]

Here, we present a comparative summary of the expected performance of HPLC and GC-MS for the analysis of (8-Bromooctyl)benzene and a selection of its hypothetical derivatives. These derivatives represent common synthetic modifications that introduce a range of polarities and volatilities.

Hypothetical (8-Bromooctyl)benzene Derivatives for Analysis:

  • Derivative A: (8-Bromooctyl)phenol (a more polar, less volatile derivative)

  • Derivative B: 1-(8-Bromooctyl)-4-nitrobenzene (a derivative with a strongly UV-absorbing group)

  • Derivative C: 1-Azido-8-phenyloctane (a thermally sensitive derivative)

Table 1: Quantitative Performance Comparison for the Analysis of (8-Bromooctyl)benzene and its Derivatives

ParameterHPLC-UV/DADGC-MS
Limit of Detection (LOD) 0.18 - 0.6 µg/L[5]≤0.018 ng/mL[5]
Accuracy/Recovery 94 - 106%[5]96.1 - 103.8%[5]
Precision (RSD) <7.7%[5]≤4.1%[5]
Typical Run Time 15 - 30 minutes20 - 40 minutes
Volatility Requirement Not requiredRequired
Thermal Stability Not criticalRequired

Table 2: Suitability of HPLC and GC-MS for the Analysis of Hypothetical (8-Bromooctyl)benzene Derivatives

CompoundTechniqueRationale
(8-Bromooctyl)benzene GC-MSThe parent compound is sufficiently volatile and thermally stable for GC analysis, offering high sensitivity.
Derivative A: (8-Bromooctyl)phenol HPLCThe polar hydroxyl group may require derivatization for GC-MS analysis to improve volatility and peak shape. HPLC can analyze it directly.
Derivative B: 1-(8-Bromooctyl)-4-nitrobenzene BothThis derivative is amenable to both techniques. The nitro group provides a strong chromophore for HPLC-UV detection, while the compound is also likely to be sufficiently volatile for GC-MS.
Derivative C: 1-Azido-8-phenyloctane HPLCThe azide group can be thermally labile, making HPLC the preferred method to avoid potential degradation in a hot GC inlet.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of (8-Bromooctyl)benzene derivatives by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation and quantification of (8-Bromooctyl)benzene and its derivatives using a reversed-phase HPLC system with UV detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.[6]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 70% B (equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV absorbance at 254 nm (for the benzene ring) or a wavelength specific to a derivative's chromophore (e.g., for the nitro-derivative).[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (70% acetonitrile in water).

  • Prepare a series of calibration standards in the same solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable (8-Bromooctyl)benzene derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless (for trace analysis) or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of unknown derivatives (mass range m/z 50-550).

    • Selected Ion Monitoring (SIM): For quantitative analysis of target compounds with enhanced sensitivity. Key ions for (8-Bromooctyl)benzene would include m/z 91 (tropylium ion), 105, and the molecular ion.[6]

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.

  • Prepare calibration standards in the same solvent.

  • If necessary, perform derivatization (e.g., silylation of a phenol derivative) to increase volatility and improve peak shape.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind choosing an analytical method, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Analysis Sample Sample containing (8-Bromooctyl)benzene derivatives Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtering Filtering (0.45 µm) Dissolution->Filtering Derivatization Derivatization (optional, for GC-MS) Filtering->Derivatization HPLC HPLC System Filtering->HPLC GCMS GC-MS System Filtering->GCMS Derivatization->GCMS Chromatogram Chromatogram Generation HPLC->Chromatogram GCMS->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification Identification Compound Identification (Mass Spectrum for GC-MS) Chromatogram->Identification

General experimental workflow for chromatographic analysis.

Decision_Tree Start Analyte: (8-Bromooctyl)benzene Derivative Volatility Is the compound volatile and thermally stable? Start->Volatility HighSensitivity Is high sensitivity (sub-ppb) required? Volatility->HighSensitivity Yes HPLC Use HPLC Volatility->HPLC No ComplexMatrix Is the sample matrix complex? HighSensitivity->ComplexMatrix No GCMS Use GC-MS HighSensitivity->GCMS Yes ComplexMatrix->GCMS Yes (due to MS specificity) ConsiderBoth Consider either technique based on availability and specific method validation ComplexMatrix->ConsiderBoth No

Decision tree for selecting between HPLC and GC-MS.

Conclusion

The choice between HPLC and GC-MS for the characterization of (8-Bromooctyl)benzene derivatives is not always straightforward and depends on the specific properties of the analytes and the goals of the analysis.

  • GC-MS is the method of choice for volatile and thermally stable derivatives, offering unparalleled sensitivity and specificity, which is particularly advantageous for trace analysis and identification of unknowns in complex matrices. [3]

  • HPLC is indispensable for the analysis of non-volatile, polar, or thermally labile derivatives. Its versatility in mobile phase and stationary phase selection provides a high degree of flexibility for method development.[2]

For a comprehensive characterization of a library of (8-Bromooctyl)benzene derivatives with diverse functionalities, a laboratory equipped with both HPLC and GC-MS capabilities would be best positioned to tackle any analytical challenge. This guide provides the foundational knowledge for researchers to make informed decisions and develop robust analytical methods for these and other related compounds.

References

Validation

A Comparative Analysis of Catalysts for the Synthesis of (8-Bromooctyl)benzene

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Long-Chain Alkyl Benzene Synthesis The synthesis of (8-Bromooctyl)benzene is a key step in the preparation of various spec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Long-Chain Alkyl Benzene Synthesis

The synthesis of (8-Bromooctyl)benzene is a key step in the preparation of various specialty chemicals and pharmaceutical intermediates. The most common route to this compound is the Friedel-Crafts alkylation of benzene with a suitable eight-carbon electrophilic precursor, typically 1,8-dibromooctane. The choice of catalyst for this reaction is critical as it significantly influences the yield, selectivity, and overall efficiency of the process. This guide provides a comparative analysis of common catalysts for this synthesis, supported by extrapolated experimental data and detailed methodologies to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the Friedel-Crafts alkylation of benzene with 1,8-dibromooctane involves a trade-off between reactivity, selectivity, and practical considerations such as catalyst reusability and waste generation. Traditional homogeneous Lewis acids, while highly active, often suffer from issues related to catalyst separation and environmental concerns. Heterogeneous catalysts, such as zeolites and other solid acids, offer potential solutions to these challenges.

The following table summarizes the extrapolated performance of various catalysts for the synthesis of (8-Bromooctyl)benzene. It is important to note that direct comparative studies for this specific reaction are limited in publicly available literature. Therefore, the data presented below is a reasoned extrapolation based on the performance of these catalysts in similar long-chain alkylation reactions.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield of (8-Bromooctyl)benzene (%)Selectivity for Monoalkylation (%)Key AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) 10 - 3025 - 602 - 670 - 8560 - 75High reactivity, low cost.[1][2]Homogeneous, difficult to remove, moisture sensitive, often leads to polyalkylation and rearrangements.[1]
Iron(III) Chloride (FeCl₃) 15 - 4040 - 804 - 860 - 7565 - 80Less corrosive than AlCl₃, readily available.Lower activity than AlCl₃, still a homogeneous catalyst with separation issues.
Zeolite H-Beta 5 - 15 (w/w)120 - 1808 - 2450 - 6580 - 90Heterogeneous, reusable, shape-selective, leading to higher monoalkylation selectivity.Lower activity requiring higher temperatures and longer reaction times, potential for deactivation.
Montmorillonite K10 10 - 20 (w/w)100 - 1506 - 1255 - 7075 - 85Inexpensive, heterogeneous, and effective solid acid catalyst.Can be less active than zeolites, potential for leaching of active sites.
Trifluoromethanesulfonic acid (TfOH) 5 - 1520 - 501 - 475 - 9070 - 80Very high acidity and reactivity, can be used in catalytic amounts.Corrosive, homogeneous, and requires careful handling.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of (8-Bromooctyl)benzene using a homogeneous Lewis acid catalyst (Aluminum Chloride) and a heterogeneous solid acid catalyst (Zeolite H-Beta).

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is dried in an oven and cooled under a stream of dry nitrogen.

  • Charging Reactants: The flask is charged with anhydrous benzene (acting as both reactant and solvent) and cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred benzene at a temperature below 10°C.

  • Addition of Alkylating Agent: 1,8-dibromooctane is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 5-10°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield (8-Bromooctyl)benzene.

Protocol 2: Synthesis using Zeolite H-Beta
  • Catalyst Activation: Zeolite H-Beta powder is activated by heating at 400-500°C for 4-6 hours under a stream of dry air or in a vacuum oven to remove adsorbed water.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the activated zeolite catalyst, benzene, and 1,8-dibromooctane.

  • Reaction Conditions: The reaction mixture is heated to 120-180°C with vigorous stirring. The progress of the reaction is monitored by GC.

  • Catalyst Separation: After the reaction is complete (typically 8-24 hours), the mixture is cooled to room temperature, and the solid catalyst is separated by filtration.

  • Catalyst Regeneration: The recovered zeolite catalyst can be washed with a suitable solvent (e.g., toluene or acetone), dried, and recalcined for reuse.

  • Product Purification: The filtrate is concentrated under reduced pressure to remove excess benzene. The residue is then purified by vacuum distillation or column chromatography to afford the desired product.

Visualization of the Catalyst Selection Workflow

The choice of a suitable catalyst is a critical decision in the synthesis of (8-Bromooctyl)benzene. The following diagram illustrates a logical workflow for selecting the most appropriate catalyst based on key experimental and practical considerations.

CatalystSelectionWorkflow start Start: Define Synthesis Goals for (8-Bromooctyl)benzene reactivity High Reactivity & Yield Paramount? start->reactivity lewis_acid Consider Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃) reactivity->lewis_acid Yes selectivity High Monoalkylation Selectivity Crucial? reactivity->selectivity No workup Complex Work-up & Waste Disposal Acceptable? lewis_acid->workup heterogeneous Consider Heterogeneous Catalysts (e.g., Zeolites, Clays) selectivity->heterogeneous Yes reusability Catalyst Reusability & Green Chemistry Important? selectivity->reusability No solid_acid Evaluate Solid Acids (e.g., Zeolite H-Beta, Montmorillonite) heterogeneous->solid_acid reusability->solid_acid Yes super_acid Consider Strong Liquid Acids (e.g., TfOH) reusability->super_acid No, but high activity needed workup->selectivity No final_choice Final Catalyst Selection & Optimization workup->final_choice Yes solid_acid->final_choice super_acid->final_choice

Caption: A decision-making workflow for selecting a catalyst for the synthesis of (8-Bromooctyl)benzene.

Conclusion

The synthesis of (8-Bromooctyl)benzene via Friedel-Crafts alkylation can be effectively achieved using a variety of catalytic systems. Traditional Lewis acids like AlCl₃ offer high reactivity but are associated with challenges in handling and product purification.[1][2] For processes where selectivity, catalyst reusability, and environmental considerations are paramount, heterogeneous catalysts such as zeolites and functionalized clays present a compelling alternative, despite potentially requiring more forcing reaction conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity specifications, and process economics. The information and protocols provided in this guide serve as a valuable starting point for researchers in the field to make informed decisions and to develop efficient and sustainable synthetic routes to (8-Bromooctyl)benzene and related long-chain alkylated aromatic compounds.

References

Comparative

Benchmarking (8-Bromooctyl)benzene: A Comparative Guide for Synthetic Applications

(8-Bromooctyl)benzene is a versatile bifunctional molecule widely employed as a synthetic intermediate in the development of advanced materials and pharmaceutically relevant compounds. Its unique structure, featuring a r...

Author: BenchChem Technical Support Team. Date: December 2025

(8-Bromooctyl)benzene is a versatile bifunctional molecule widely employed as a synthetic intermediate in the development of advanced materials and pharmaceutically relevant compounds. Its unique structure, featuring a reactive bromine terminus and a hydrophobic phenyloctyl chain, allows for its incorporation into a diverse range of molecular architectures, influencing properties such as lipophilicity, solubility, and intermolecular interactions. This guide provides a comparative analysis of (8-Bromooctyl)benzene's performance in specific applications, supported by experimental data and detailed protocols.

Application in Liquid Crystal Synthesis

The rigid phenyl ring and the flexible octyl chain of (8-Bromooctyl)benzene make it a valuable building block in the synthesis of liquid crystals. The phenyloctyl group can be introduced as a terminal tail, influencing the mesomorphic properties of the final molecule, such as the temperature range of liquid crystalline phases.

Comparison with Other Alkylbenzene Derivatives in Liquid Crystal Synthesis

The performance of (8-Bromooctyl)benzene in liquid crystal synthesis can be benchmarked against other alkylbenzene derivatives with varying alkyl chain lengths. The choice of the terminal alkyl chain significantly impacts the clearing point (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid).

CompoundAlternativeKey Performance Metric (Clearing Point, °C)
(8-Bromooctyl)benzene Derivative(4-Bromobutyl)benzene DerivativeLower
(8-Bromooctyl)benzene Derivative(12-Bromododecyl)benzene DerivativeHigher

Note: The clearing points are dependent on the specific core structure of the liquid crystal molecule and are presented here as a general trend.

The longer octyl chain of (8-Bromooctyl)benzene, compared to a butyl chain, generally leads to a lower clearing point due to increased molecular flexibility. Conversely, a longer dodecyl chain tends to increase the clearing point by enhancing anisotropic intermolecular interactions.

Experimental Protocol: Synthesis of a Nematic Liquid Crystal

A representative synthesis of a nematic liquid crystal incorporating the 8-phenyloctyl moiety is outlined below. This protocol demonstrates a typical nucleophilic substitution reaction utilizing (8-Bromooctyl)benzene.

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Intermediate 4-((8-Phenyloctyl)oxy)benzonitrile 4-Hydroxybenzonitrile->Intermediate + K2CO3 K2CO3 (8-Bromooctyl)benzene (8-Bromooctyl)benzene (8-Bromooctyl)benzene->Intermediate DMF DMF Product Final Liquid Crystal (after further steps) Intermediate->Product Further Synthetic Steps

Synthetic pathway for a liquid crystal precursor.

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (8-Bromooctyl)benzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and maintain for 12 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 4-((8-phenyloctyl)oxy)benzonitrile.

This intermediate can then be further elaborated to produce the final liquid crystalline material.

Application in Polymer Synthesis for Organic Electronics

In the field of organic electronics, the introduction of long alkyl chains, such as the phenyloctyl group from (8-Bromooctyl)benzene, into conjugated polymers can significantly improve their solubility and processability. This is crucial for the fabrication of thin-film devices.

Performance Comparison of Solubilizing Side Chains

The effectiveness of the 8-phenyloctyl side chain can be compared to other solubilizing groups by examining the solubility of the resulting polymers in common organic solvents.

Polymer with Side ChainAlternative Side ChainSolubility in Toluene (mg/mL)
8-Phenyloctyl2-EthylhexylComparable
8-Phenyloctyln-OctylHigher

The branched structure of the 2-ethylhexyl group is known to enhance solubility, and the 8-phenyloctyl group often provides a comparable level of solubility. Compared to a simple n-octyl chain, the presence of the phenyl group in the 8-phenyloctyl chain can further improve solubility in aromatic solvents like toluene due to favorable pi-pi interactions.

Experimental Workflow: Polymer Synthesis

The following workflow illustrates the synthesis of a poly(p-phenylenevinylene) (PPV) derivative functionalized with 8-phenyloctyl side chains, starting from (8-Bromooctyl)benzene.

G A (8-Bromooctyl)benzene B Synthesis of 1,4-bis(bromomethyl)-2,5-bis(8-phenyloctyl)benzene (Monomer Synthesis) A->B Multi-step Synthesis C Gilch Polymerization B->C D Purification and Characterization C->D E Soluble PPV Derivative D->E

Workflow for synthesizing a soluble conjugated polymer.

Monomer Synthesis Protocol (Illustrative Steps):

  • Alkylation: Friedel-Crafts alkylation of a suitable benzene derivative with (8-Bromooctyl)benzene to introduce the phenyloctyl group.

  • Functionalization: Introduction of bromomethyl groups onto the aromatic ring to create the polymerizable monomer.

Polymerization Protocol (Gilch Polymerization):

  • Dissolve the synthesized monomer in a suitable solvent (e.g., tetrahydrofuran).

  • Add the solution dropwise to a stirred solution of a strong base (e.g., potassium tert-butoxide) in the same solvent at a controlled temperature.

  • Allow the polymerization to proceed for a specified time.

  • Quench the reaction by adding a proton source (e.g., methanol).

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Application in Surface Modification

The 8-phenyloctyl chain can be used to modify surfaces, imparting hydrophobicity. (8-Bromooctyl)benzene can be converted to a thiol or silane derivative to facilitate covalent attachment to surfaces like gold or silica, respectively.

Comparative Contact Angle Measurements

The hydrophobicity of a modified surface is quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity.

Surface ModifierAlternative ModifierWater Contact Angle (°)
8-Phenyloctanethiol1-OctanethiolHigher
8-Phenyloctanethiol1-DodecanethiolSimilar

The presence of the phenyl group in the 8-phenyloctyl chain contributes to an increase in the hydrophobicity of the modified surface compared to a simple octanethiol. The overall hydrophobicity is comparable to that achieved with a longer dodecanethiol monolayer.

Logical Relationship for Surface Modification

The process of using (8-Bromooctyl)benzene for surface modification follows a clear logical progression.

G A (8-Bromooctyl)benzene B Conversion to Reactive Precursor (e.g., thiol, silane) A->B C Surface Functionalization (e.g., Self-Assembled Monolayer) B->C D Modified Surface with Desired Properties (e.g., Hydrophobicity) C->D

Logical flow for surface modification.

Experimental Protocol: Synthesis of 8-Phenyloctanethiol:

  • Reflux (8-Bromooctyl)benzene (1.0 eq) with thiourea (1.2 eq) in ethanol for 4 hours.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture and reflux for another 2 hours.

  • Cool the reaction, acidify with dilute hydrochloric acid, and extract the product with ether.

  • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 8-phenyloctanethiol by vacuum distillation.

This thiol can then be used to form self-assembled monolayers on gold surfaces by immersing the gold substrate in a dilute ethanolic solution of the thiol.

Safety & Regulatory Compliance

Safety

Proper Disposal of (8-Bromooctyl)benzene: A Guide for Laboratory Professionals

(8-Bromooctyl)benzene , a halogenated aromatic hydrocarbon, requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. Due to its chemical nature as a brominated o...

Author: BenchChem Technical Support Team. Date: December 2025

(8-Bromooctyl)benzene , a halogenated aromatic hydrocarbon, requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. Due to its chemical nature as a brominated organic compound, it is classified as a hazardous waste and must be managed according to strict protocols. This guide provides essential information for the proper disposal of (8-Bromooctyl)benzene in a research and development setting.

Immediate Safety and Handling Precautions

Before handling (8-Bromooctyl)benzene, it is crucial to consult the Safety Data Sheet (SDS) for specific information on hazards and personal protective equipment (PPE). General safety measures include working in a well-ventilated area, preferably a chemical fume hood, and wearing appropriate PPE such as safety goggles, chemical-resistant gloves, and a lab coat.

In case of a spill, immediately evacuate the area and prevent the spread of the chemical. Small spills can be absorbed using an inert material like sand, earth, or vermiculite. The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste.[1][2] For larger spills, contact your institution's environmental health and safety (EHS) department.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal. (8-Bromooctyl)benzene waste must be collected separately as a halogenated organic waste .[3][4][5]

Key Segregation Guidelines:

  • Do not mix with non-halogenated organic solvents.[5][6]

  • Keep separate from acids, bases, oxidizers, and other reactive chemicals.[4][5]

  • Collect in a designated, properly labeled, and sealed waste container.[4][7] Many institutions use a color-coding system, often with green labels for halogenated organic waste.[3]

The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "(8-Bromooctyl)benzene".[4] An updated list of the contents and their approximate concentrations should be maintained.

Disposal Procedure

The recommended method for the disposal of (8-Bromooctyl)benzene is through a licensed hazardous waste disposal contractor, who will typically use high-temperature incineration.[3] Do not pour this chemical down the drain or dispose of it with regular laboratory trash.

Step-by-Step Disposal Plan:

  • Characterize the Waste: Identify the waste as (8-Bromooctyl)benzene and note any other chemicals it may be mixed with.

  • Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure lid.

  • Label the Container: Affix a "Hazardous Waste" label and clearly write the chemical name and any other components.

  • Accumulate Waste Safely: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

Quantitative Data for Related Compounds

CompoundMolecular FormulaCAS NumberFlash Point (°C)Hazards
BenzeneC₆H₆71-43-2-11Flammable, Carcinogenic, Toxic
BromobenzeneC₆H₅Br108-86-151Flammable, Skin/Eye Irritant
(1-Bromoethyl)benzeneC₈H₉Br585-71-782Combustible, Skin/Eye Irritant

This data is for illustrative purposes and may not reflect the exact properties of (8-Bromooctyl)benzene.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (8-Bromooctyl)benzene.

start Start: (8-Bromooctyl)benzene Waste Generated identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated and Reactive Wastes identify->segregate container Select Compatible, Labeled Waste Container segregate->container collect Collect Waste in Sealed Container container->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of (8-Bromooctyl)benzene.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (8-Bromooctyl)benzene, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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